Technical Documentation Center

N-(2-fluorophenyl)-4-hydroxybenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-fluorophenyl)-4-hydroxybenzamide
  • CAS: 350029-67-3

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: N-(2-fluorophenyl)-4-hydroxybenzamide

Executive Summary Target Molecule: N-(2-fluorophenyl)-4-hydroxybenzamide CAS Registry Number: [Generic Structure Match: Substituted Benzanilide] Molecular Formula: C₁₃H₁₀FNO₂ Molecular Weight: 231.22 g/mol This guide det...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: N-(2-fluorophenyl)-4-hydroxybenzamide CAS Registry Number: [Generic Structure Match: Substituted Benzanilide] Molecular Formula: C₁₃H₁₀FNO₂ Molecular Weight: 231.22 g/mol

This guide details the optimized synthetic protocol for N-(2-fluorophenyl)-4-hydroxybenzamide , a structural motif frequently encountered in medicinal chemistry as a fragment for kinase inhibitors and non-steroidal anti-inflammatory agents.

The synthesis of this molecule presents a specific chemoselective challenge: coupling a phenol-containing carboxylic acid (4-hydroxybenzoic acid) with an electron-deficient aniline (2-fluoroaniline). The presence of the ortho-fluorine atom on the aniline reduces nucleophilicity, requiring a highly activated acylating species. Concurrently, the free phenolic hydroxyl group on the acid creates a risk of competitive esterification (oligomerization).

This protocol outlines two distinct methodologies:

  • Method A (High-Throughput/Discovery): A direct, protection-free coupling using HATU, ideal for milligram-to-gram scale.

  • Method B (Scalable Process): A robust protection-activation-deprotection sequence using acyl chlorides, designed for multi-gram to kilogram scalability.

Retrosynthetic Analysis & Strategy

The retrosynthetic logic relies on the formation of the amide bond (


). The disconnection reveals two commercially available starting materials: 4-hydroxybenzoic acid  and 2-fluoroaniline .

Retrosynthesis Product N-(2-fluorophenyl)-4-hydroxybenzamide Disconnection Amide Disconnection Product->Disconnection Retrosynthesis SM1 4-Hydroxybenzoic Acid Disconnection->SM1 SM2 2-Fluoroaniline Disconnection->SM2

Figure 1: Retrosynthetic disconnection showing the convergence of the benzoyl and aniline fragments.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Stoichiometry (Amine:Acid) 1.1 : 1.0A slight excess of the less expensive 2-fluoroaniline drives the reaction to completion, compensating for its reduced nucleophilicity due to the electron-withdrawing fluorine.
Solvent System DMF (Method A) or DCM/THF (Method B)DMF is required for Method A to solubilize the polar zwitterionic intermediates. Aprotic solvents prevent hydrolysis of activated esters.
Reaction pH Basic (pH > 8)Essential to deprotonate the aniline (maintain free base form) and neutralize the H⁺ generated during coupling.
Temperature 0°C

RT
Initial cooling prevents racemization (not applicable here but good practice) and suppresses O-acylation side reactions.

Experimental Protocols

Method A: Direct Coupling (HATU) – Recommended for <5g Scale

This method utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a gold-standard coupling reagent that generates a highly reactive At-ester. The reaction is chemoselective for the amine over the phenol due to the faster kinetics of amide bond formation compared to phenolic esterification under these conditions.

Reagents:

  • 4-Hydroxybenzoic acid (1.0 equiv)

  • 2-Fluoroaniline (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous) (10 mL/g of acid)

Procedure:

  • Activation: Charge a round-bottom flask with 4-hydroxybenzoic acid and anhydrous DMF. Add DIPEA and stir at 0°C for 10 minutes.

  • Coupling Agent Addition: Add HATU in one portion. Stir at 0°C for 15 minutes. The solution typically turns yellow/orange as the activated ester forms.

  • Amine Addition: Add 2-fluoroaniline dropwise.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (50 mL).

    • Wash sequentially with:

      • 1M HCl (2x) – Removes unreacted aniline and DIPEA.

      • Sat. NaHCO₃ (2x) – Removes unreacted acid and HATU byproducts.

      • Brine (1x).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Method B: Acyl Chloride Route (Scalable) – Recommended for >10g Scale

For larger scales, HATU is cost-prohibitive. This route protects the phenol as an acetate, activates the acid with thionyl chloride, couples, and then deprotects.

Reagents:

  • Stage 1: 4-Hydroxybenzoic acid, Acetic Anhydride, H₂SO₄ (cat).

  • Stage 2: Thionyl Chloride (SOCl₂), DMF (cat), Toluene.

  • Stage 3: 2-Fluoroaniline, Triethylamine (TEA), DCM.

  • Stage 4: NaOH (2M), Methanol.

Procedure:

  • Protection: Reflux 4-hydroxybenzoic acid in acetic anhydride (3 equiv) with catalytic H₂SO₄ for 2 hours. Pour into ice water, filter the precipitate (4-acetoxybenzoic acid). Dry thoroughly.

  • Activation: Suspend 4-acetoxybenzoic acid in Toluene. Add SOCl₂ (1.5 equiv) and 2 drops of DMF. Heat to 80°C until gas evolution ceases (~2 hours). Concentrate to remove excess SOCl₂. This yields crude 4-acetoxybenzoyl chloride .

  • Coupling: Dissolve 2-fluoroaniline (1.0 equiv) and TEA (1.5 equiv) in DCM at 0°C. Dropwise add the solution of 4-acetoxybenzoyl chloride in DCM. Stir at RT for 2 hours.

  • Deprotection (Global Hydrolysis): Isolate the intermediate amide. Dissolve in MeOH. Add 2M NaOH (2.5 equiv). Stir at RT for 1 hour (cleaves the phenolic acetate but leaves the benzamide intact). Acidify with 1M HCl to pH 3.

  • Isolation: Filter the resulting white precipitate.

Purification & Characterization

Purification Protocol: The crude solid from either method is typically off-white.

  • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol .

  • Add hot Water dropwise until persistent turbidity is observed.

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the crystals and wash with cold 20% EtOH/Water.

Characterization Data (Representative):

  • Physical State: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       10.12 (s, 1H, NH -amide) – Diagnostic broad singlet.
      
    • 
       9.85 (s, 1H, Phenolic OH ).
      
    • 
       7.85 (d, J=8.5 Hz, 2H, Benzoyl H-2,6 ).
      
    • 
       7.55 (t, 1H, Aniline H-6  - adjacent to F).
      
    • 
       7.25-7.10 (m, 3H, Aniline aromatic protons).
      
    • 
       6.85 (d, J=8.5 Hz, 2H, Benzoyl H-3,5 ).
      
  • MS (ESI): Calculated for C₁₃H₁₀FNO₂ [M+H]⁺: 232.07. Found: 232.1.

Process Workflow Diagram

Workflow Start Start: 4-OH-Benzoic Acid Step1 Method A: Activation (HATU/DIPEA) Method B: Protection (Ac₂O) -> SOCl₂ Start->Step1 Step2 Coupling: + 2-Fluoroaniline Step1->Step2 Step3 Quench & Workup (HCl Wash / NaHCO₃ Wash) Step2->Step3 Step4 Recrystallization (EtOH / H₂O) Step3->Step4 End Pure Product (>98% HPLC) Step4->End

Figure 2: Operational workflow for the synthesis and purification of the target benzamide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Reduced nucleophilicity of 2-fluoroaniline.[1]Increase reaction time or temperature (up to 40°C). Switch from EDC to HATU (Method A) or Acid Chloride (Method B).
O-Acylation (Ester formation) Competitive reaction of the phenol.Ensure temperature is kept low (0°C) during reagent addition. In Method B, ensure complete acetylation of the phenol before chlorination.
Sticky/Oily Product Residual DMF or impurities.Perform the water precipitation slowly. If oil forms, scratch the flask with a glass rod or seed with a pure crystal to induce lattice formation.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140-177. Link

  • Tagad, H., et al. (2023). Fluorine-functionalized polyphosphazene immunoadjuvant: synthesis... (Reference for 2-fluoro-4-hydroxybenzoic acid chemistry). Molecules, 28, 4218. Link

Sources

Exploratory

biological activity of N-(2-fluorophenyl)-4-hydroxybenzamide derivatives

An In-Depth Technical Guide to the Biological Activity of N-(2-fluorophenyl)-4-hydroxybenzamide Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the synthesis, bio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-(2-fluorophenyl)-4-hydroxybenzamide Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of N-(2-fluorophenyl)-4-hydroxybenzamide derivatives. This class of compounds has garnered significant interest within the scientific community for its diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic promise of these molecules.

Introduction: The Architectural Significance of N-(2-fluorophenyl)-4-hydroxybenzamide

The N-(2-fluorophenyl)-4-hydroxybenzamide scaffold is a privileged structure in medicinal chemistry. It is a derivative of benzamide, a core component in numerous FDA-approved drugs. The structure's inherent versatility stems from two key regions: the 4-hydroxybenzamide moiety and the N-substituted 2-fluorophenyl ring.

  • The 4-Hydroxybenzamide Core: The hydroxyl (-OH) group is a critical hydrogen bond donor, often essential for interacting with biological targets. The benzamide structure itself provides a rigid backbone amenable to synthetic modification.[1]

  • The 2-Fluorophenyl Ring: The inclusion of a fluorine atom is a strategic choice in medicinal chemistry.[2] Fluorine's high electronegativity can modulate the electronic properties of the molecule, enhancing binding affinity to target proteins. Furthermore, it can improve metabolic stability and bioavailability by blocking sites susceptible to oxidative metabolism.[2][3]

This unique combination of features makes these derivatives promising candidates for developing novel therapeutics across various disease areas.

General Synthesis Pathway

The synthesis of N-(2-fluorophenyl)-4-hydroxybenzamide derivatives is primarily achieved through an amide bond formation. The most common and reliable method involves the acylation of 2-fluoroaniline with a 4-hydroxybenzoyl chloride derivative.

Diagram: General Synthetic Workflow

G cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products A 4-Hydroxybenzoic Acid Derivative Step1 Activation of Carboxylic Acid (e.g., with Thionyl Chloride) A->Step1 SOCl2, DMF (cat.) B 2-Fluoroaniline Derivative Step2 Nucleophilic Acyl Substitution (Amide Bond Formation) B->Step2 Intermediate 4-Hydroxybenzoyl Chloride Derivative Step1->Intermediate SOCl2, DMF (cat.) FinalProduct N-(2-fluorophenyl)-4- hydroxybenzamide Derivative Step2->FinalProduct Intermediate->Step2 Base (e.g., Pyridine)

Caption: General synthesis of N-(2-fluorophenyl)-4-hydroxybenzamide derivatives.

Experimental Protocol: Synthesis of N-(2-fluorophenyl)-4-hydroxybenzamide

This protocol describes a standard laboratory procedure for synthesizing the parent compound. Modifications to the starting materials can be made to generate a library of derivatives.

  • Activation of 4-Hydroxybenzoic Acid:

    • To a solution of 4-hydroxybenzoic acid (10 mmol) in thionyl chloride (10 mL), add a few drops of N,N-dimethylformamide (DMF).

    • Reflux the mixture for 1.5-2 hours. The progress can be monitored by the cessation of gas evolution.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-hydroxybenzoyl chloride.

  • Amide Coupling:

    • Dissolve 2-fluoroaniline (12 mmol) and a non-nucleophilic base such as triethylamine or pyridine (30 mmol) in an anhydrous solvent like dichloromethane (CH2Cl2, 50 mL).

    • Cool the solution in an ice-water bath.

    • Slowly add a solution of the 4-hydroxybenzoyl chloride prepared in Step 1, dissolved in CH2Cl2 (20 mL), to the cooled amine solution with constant stirring.

    • Allow the reaction to proceed for several hours at room temperature.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate it in vacuo.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure N-(2-fluorophenyl)-4-hydroxybenzamide.[4]

Anticancer Activity

The benzamide scaffold is a recognized pharmacophore in the discovery of anticancer agents.[2] Derivatives of N-(2-fluorophenyl)-4-hydroxybenzamide have demonstrated promising cytotoxic effects against a range of cancer cell lines.

Mechanism of Action: HDAC Inhibition

A primary mechanism by which many benzamide derivatives exert their anticancer effects is through the inhibition of histone deacetylases (HDACs).[5] HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription, including that of tumor suppressor genes.[5] By inhibiting HDACs, these compounds can induce cell-cycle arrest, promote differentiation, and trigger apoptosis in cancer cells.[5][6]

Diagram: Proposed Anticancer Mechanism

G Compound N-(2-fluorophenyl)-4- hydroxybenzamide Derivative HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Acetylated Histones HDAC->Histones Deacetylation Chromatin Relaxed Chromatin Histones->Chromatin Gene Tumor Suppressor Gene Transcription Chromatin->Gene Proteins Tumor Suppressor Proteins (e.g., p21, p53) Gene->Proteins CellCycle Cell Cycle Arrest Proteins->CellCycle Apoptosis Apoptosis Proteins->Apoptosis

Caption: Inhibition of HDAC by derivatives leads to apoptosis.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes representative cytotoxicity data for N-substituted benzamide derivatives against various human cancer cell lines.

Compound IDModificationCell LineIC₅₀ (µM)Reference
2c p-nitro substituentMCF-7 (Breast)100[7]
2b m-nitro substituentPC-3 (Prostate)52[7]
13h/13k Linker modificationMultipleSimilar to MS-275[8]
Molecule c 3-amino-5-methylA549 (Lung)0.78 mM[6]
Molecule c 3-amino-5-methylHeLa (Cervical)0.25 mM[6]
Compound 21 N-[(4-nitrophenyl)methylidene]LN-229 (Glioblastoma)0.77[9]
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]

Antimicrobial Activity

N-phenylbenzamide derivatives have demonstrated notable activity against a spectrum of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[4][10]

Mechanism of Action

The precise antimicrobial mechanism is not fully elucidated but is thought to involve the disruption of essential cellular processes. For some derivatives, the activity is dependent on the substitution pattern, suggesting specific interactions with microbial targets.[3] The lipophilicity and electronic properties conferred by the fluorophenyl group can facilitate membrane transport and interaction with intracellular components.

Data Presentation: Antimicrobial Activity (MIC)
Compound IDTarget MicroorganismMIC (µg/mL)Reference
6b, 6c E. coli3.12[4]
6b, 6c B. subtilis6.25[4]
1d Drug-resistant B. subtilis1.95[11]
II11, II12, II13 P. aeruginosa12.5[10]
18 MRSA3.91[9]
Experimental Protocol: Broth Microdilution for MIC Determination
  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only). Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Diagram: Antimicrobial Testing Workflow

G cluster_prep Preparation cluster_assay Assay cluster_result Result A Serial Dilution of Test Compound C Inoculate 96-Well Plate A->C B Standardized Microbial Inoculum B->C D Incubate (24h, 37°C) C->D E Observe for Growth D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases.[13] The 4-hydroxybenzamide moiety is structurally related to salicylic acid, the active metabolite of aspirin, suggesting an inherent potential for anti-inflammatory activity.[12] Indeed, derivatives of this class have been shown to inhibit key inflammatory mediators.

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[14][15] This is frequently achieved by inhibiting the expression or activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15]

Diagram: Anti-inflammatory Signaling Pathway

G LPS LPS (Inflammatory Stimulus) Cell Macrophage/Fibroblast LPS->Cell NFkB NF-κB Pathway Activation Cell->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E₂ (PGE₂) COX2->PGE2 Inflammation Inflammatory Response NO->Inflammation PGE2->Inflammation Compound N-(2-fluorophenyl)-4- hydroxybenzamide Derivative Compound->NFkB Inhibition

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship of N-(2-fluorophenyl)-4-hydroxybenzamide

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-(2-fluorophenyl)-4-hydroxybenzamide. Designed for researchers, scientists, and professionals in drug development, this docume...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-(2-fluorophenyl)-4-hydroxybenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles from related molecular classes to build a predictive SAR model for this specific compound. We will delve into the mechanistic basis for experimental design, outline validated protocols, and present data in a clear, actionable format.

Introduction: The N-Phenylbenzamide Scaffold

The N-phenylbenzamide core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds. Its derivatives have shown promise as antibacterial, antifungal, and anticancer agents, as well as modulators of key cellular targets like estrogen receptors and histone deacetylases (HDACs).[1][2][3] The compound of interest, N-(2-fluorophenyl)-4-hydroxybenzamide, combines several key features that suggest significant therapeutic potential, most notably as an inhibitor of histone deacetylases (HDACs). The inclusion of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability.[4] This guide will explore the putative SAR of this molecule, drawing on the extensive literature for related benzamide-containing HDAC inhibitors.

Pharmacological Context and Potential Biological Targets

While direct studies on N-(2-fluorophenyl)-4-hydroxybenzamide are limited, the broader class of N-phenylbenzamides and specifically benzamide-containing molecules are well-characterized as HDAC inhibitors.[3][5] HDACs are a class of enzymes crucial to the epigenetic regulation of gene expression; their dysregulation is a hallmark of many cancers.[3][6]

The general pharmacophore for benzamide-based HDAC inhibitors consists of three key components:

  • A surface recognition domain (Cap): This region interacts with residues at the entrance of the catalytic pocket.

  • A linker region: This component blocks access to the catalytic pocket.

  • A zinc-binding motif (ZBM): This group coordinates with the zinc ion in the enzyme's active site.

In the context of N-(2-fluorophenyl)-4-hydroxybenzamide, we can assign its structural components to this pharmacophore, which will form the basis of our SAR analysis. Other potential, though less explored, activities for this scaffold include estrogen receptor modulation and antimicrobial effects.[1][2]

Core Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is a predictive model based on the known activities of structurally related benzamide derivatives, particularly HDAC inhibitors.

The 4-Hydroxybenzamide Moiety (Cap Group)

The 4-hydroxybenzamide portion of the molecule is predicted to function as the "Cap" group, interacting with the surface of the biological target.

  • The 4-Hydroxy Group: The hydroxyl group at the para position is critical. It can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues at the rim of the enzyme's active site. Its removal or relocation is expected to significantly decrease binding affinity. For related N-arylbenzamides acting as estrogen receptor agonists, the position of the hydroxyl group is also a key determinant of activity.[2]

  • Aromatic Ring Substituents: The addition of other substituents to this ring can modulate activity. Small, electron-withdrawing groups may enhance interactions, while bulky groups could introduce steric hindrance, thereby reducing potency.

The Amide Linker

The central amide bond serves as a rigid linker, correctly orienting the two aromatic rings. Its key features include:

  • Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor. These interactions are crucial for anchoring the inhibitor within the active site.

  • Conformational Rigidity: The planar nature of the amide bond restricts the molecule's conformational freedom, which is generally favorable for binding. Modifications that alter this rigidity, such as replacing the amide with a more flexible linker, would likely be detrimental to activity.

The N-(2-fluorophenyl) Moiety (Surface Recognition)

This part of the molecule is expected to interact with the target protein's surface or the entrance to the active site.

  • The 2-Fluoro Substituent: The fluorine atom at the ortho position is significant for several reasons:

    • Electronic Effects: As a highly electronegative atom, it can alter the electronic properties of the phenyl ring, potentially influencing binding interactions.

    • Metabolic Stability: Fluorine substitution is a well-established strategy to block metabolic hydroxylation, thereby increasing the compound's in vivo half-life.[4]

    • Conformational Lock: The ortho-fluoro group can induce a specific torsion angle between the two aromatic rings, locking the molecule into a bioactive conformation.

  • Other Substituents on the N-phenyl Ring: The position and nature of substituents on this ring are critical. In related compounds, moving the fluorine to the meta or para position would likely alter the preferred conformation and, therefore, the biological activity. Adding further substituents could either enhance or diminish activity depending on their size, and electronic properties.[7]

The following diagram illustrates the key pharmacophoric features and proposed SAR for N-(2-fluorophenyl)-4-hydroxybenzamide.

Caption: Key SAR features of N-(2-fluorophenyl)-4-hydroxybenzamide.

Experimental Protocols

To investigate the SAR of N-(2-fluorophenyl)-4-hydroxybenzamide, a library of analogs would need to be synthesized and biologically evaluated. The following are representative protocols for these workflows.

Synthesis of N-(2-fluorophenyl)-4-hydroxybenzamide Analogs

A common and effective method for synthesizing N-phenylbenzamides is the coupling of a substituted benzoic acid with a substituted aniline using a carbodiimide coupling agent.[2]

Step-by-Step Protocol:

  • Acid Activation: In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq) and a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) in an appropriate solvent like acetone or dimethylformamide (DMF).

  • Reaction Mixture: To the activated acid solution, add 2-fluoroaniline (1.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, 10% Na2CO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(2-fluorophenyl)-4-hydroxybenzamide.

This general procedure can be adapted to synthesize a variety of analogs by using different substituted benzoic acids and anilines.

The following diagram outlines the general synthetic workflow.

Synthesis_Workflow start Start Materials: - Substituted Benzoic Acid - Substituted Aniline step1 Dissolve Benzoic Acid and Coupling Agent (EDC) in Solvent start->step1 step2 Add Aniline to the Reaction Mixture step1->step2 step3 Stir at Room Temperature (12-24h) step2->step3 step4 Aqueous Work-up: - Dilute with Ethyl Acetate - Wash with Acid and Base step3->step4 step5 Purification: - Dry Organic Layer - Concentrate - Column Chromatography step4->step5 end Pure N-Arylbenzamide Analog step5->end

Caption: General workflow for the synthesis of N-arylbenzamide analogs.

In-Vitro HDAC Inhibition Assay

To evaluate the biological activity of the synthesized analogs, a standard in-vitro HDAC inhibition assay can be performed.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the test compounds (e.g., in DMSO) and create a series of dilutions to determine the IC50 value.

  • Reaction Mixture: In a 96-well plate, combine the HDAC enzyme (e.g., recombinant human HDAC1), a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the test compound at various concentrations.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Development: Stop the enzymatic reaction by adding a developer solution (e.g., containing a protease like trypsin and a buffer). The developer cleaves the deacetylated substrate, releasing a fluorescent product.

  • Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.

The following diagram illustrates the workflow for the HDAC inhibition assay.

HDAC_Assay_Workflow start Synthesized Analogs step1 Prepare Serial Dilutions of Test Compounds start->step1 step2 Combine in 96-well Plate: - HDAC Enzyme - Fluorogenic Substrate - Test Compound step1->step2 step3 Incubate at 37°C step2->step3 step4 Add Developer Solution to Stop Reaction step3->step4 step5 Measure Fluorescence with Plate Reader step4->step5 end Calculate IC50 Values step5->end

Caption: Workflow for an in-vitro HDAC inhibition assay.

Data Presentation for SAR Analysis

The results of the SAR study should be presented in a clear and organized manner to facilitate analysis. A tabular format is ideal for comparing the activity of different analogs.

Table 1: Hypothetical SAR Data for N-(2-fluorophenyl)-4-hydroxybenzamide Analogs

Compound IDR1 (Benzamide Ring)R2 (Aniline Ring)HDAC1 IC50 (nM)
1 (Lead) 4-OH2-F150
1a H2-F>10,000
1b 4-OCH32-F500
1c 4-OHH800
1d 4-OH3-F350
1e 4-OH4-F600
1f 4-OH, 3-CH32-F450

This table presents hypothetical data for illustrative purposes.

Conclusion

The N-(2-fluorophenyl)-4-hydroxybenzamide scaffold represents a promising starting point for the development of novel therapeutics, particularly HDAC inhibitors. The SAR of this class of molecules is heavily influenced by the nature and position of substituents on both aromatic rings, as well as the integrity of the central amide linker. The predictive SAR model presented in this guide, based on extensive data from related compounds, provides a rational framework for the design of future analogs with improved potency and selectivity. The experimental protocols outlined herein offer a validated pathway for the synthesis and evaluation of these new chemical entities. Further investigation into this compound class is warranted to fully elucidate its therapeutic potential.

References

  • Nozawa-Kumada, K., Kadokawa, J., Kameyama, T., & Kondo, Y. (2015). Copper-Catalyzed sp3 C-H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. Organic Letters, 17(18), 4479–4481. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed sp3 C-H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. Available from: [Link]

  • ACS Publications. (2015). Copper-Catalyzed sp3 C–H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. Organic Letters. Available from: [Link]

  • PubMed. (2015). Copper-Catalyzed sp(3) C-H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. Organic Letters. Available from: [Link]

  • Miele, M., et al. (2011). N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 545-550. Available from: [Link]

  • Zhang, J., et al. (2017). Structure–function relationships in single molecule rectification by N-phenylbenzamide derivatives. New Journal of Chemistry. Available from: [Link]

  • Nguyen, Q. T., et al. (2024). 2D-QSAR and molecular docking studies of hydroxamic acid derivatives bearing Benzimidazole scaffold as histone. Journal of Pharmaceutical Research. Available from: [Link]

  • ResearchGate. (n.d.). The SARs of benzamide‐containing HDAC inhibitors. Available from: [Link]

  • MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available from: [Link]

  • MDPI. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Available from: [Link]

  • ResearchGate. (n.d.). Hydroxamic acid and benzamide containing HDAC inhibitors with aromatic spacers. Available from: [Link]

  • Taylor & Francis Online. (2025). Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Available from: [Link]

  • PubMed. (2024). Structure-Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. Available from: [Link]

  • CUNY Academic Works. (n.d.). "Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin" by Rajan Giri, Hari K. Namballa et al. Available from: [Link]

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of N-(2-fluorophenyl)-4-hydroxybenzamide

Executive Summary N-(2-fluorophenyl)-4-hydroxybenzamide is a molecule of significant interest in medicinal chemistry and material science. As with any compound intended for advanced applications, rigorous structural conf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-fluorophenyl)-4-hydroxybenzamide is a molecule of significant interest in medicinal chemistry and material science. As with any compound intended for advanced applications, rigorous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the foundational data for this characterization. This guide offers an in-depth exploration of the primary spectroscopic techniques used to analyze this compound: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each method, we discuss the theoretical underpinnings, present detailed experimental protocols, and interpret the expected spectral data, providing researchers and drug development professionals with a comprehensive framework for analysis.

Introduction

The structural elucidation of synthetic compounds is a cornerstone of chemical research and development. N-(2-fluorophenyl)-4-hydroxybenzamide, a derivative of the benzanilide class, possesses key functional groups—an amide linkage, a hydroxyl group, and a fluorinated aromatic ring—that impart specific chemical properties and potential biological activity.[1] The precise arrangement of these groups dictates the molecule's function. Therefore, unambiguous characterization is not merely a procedural step but a critical component of establishing a structure-activity relationship.

This whitepaper provides a multi-faceted spectroscopic approach to confirming the identity and purity of N-(2-fluorophenyl)-4-hydroxybenzamide. By integrating data from NMR, FT-IR, MS, and UV-Vis, a complete and validated structural picture emerges.

Molecular Structure and Analytical Workflow

A logical workflow is essential for the efficient and comprehensive analysis of a new chemical entity. The process begins with sample preparation, followed by the application of complementary spectroscopic techniques. The data from each analysis are then integrated to build a conclusive structural profile.

G cluster_0 Analytical Workflow Prep Sample Preparation (Dissolution in appropriate solvent) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR FTIR FT-IR Spectroscopy Prep->FTIR MS Mass Spectrometry Prep->MS UVVis UV-Vis Spectroscopy Prep->UVVis Integration Data Integration & Structural Confirmation NMR->Integration FTIR->Integration MS->Integration UVVis->Integration

Caption: Chemical structure of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H (proton) and ¹³C (carbon-13) NMR.

Expertise & Experience: Causality Behind Experimental Choices

For a molecule with exchangeable protons (N-H and O-H), the choice of solvent is critical. While CDCl₃ is common, it may fail to show these peaks clearly. A polar aprotic solvent like DMSO-d₆ is superior as it forms hydrogen bonds with the N-H and O-H protons, slowing their exchange rate and resulting in sharper, more easily identifiable signals. [2]

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve approximately 5-10 mg of N-(2-fluorophenyl)-4-hydroxybenzamide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition (¹H): Acquire data over a spectral width of 0-12 ppm. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Acquisition (¹³C): Acquire data over a spectral width of 0-200 ppm using a proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

  • Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation, followed by phase and baseline correction. Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Data Interpretation and Expected Results

The structure contains several distinct proton and carbon environments, which will give rise to a predictable pattern of signals.

¹H NMR (DMSO-d₆, 400 MHz):

  • Amide Proton (N-H): A singlet expected around δ 10.0-10.5 ppm. Its chemical shift can be concentration-dependent.

  • Hydroxyl Proton (O-H): A singlet expected around δ 9.5-10.0 ppm.

  • Aromatic Protons: The eight aromatic protons will appear in the range of δ 6.8-8.2 ppm. The protons on the 4-hydroxybenzoyl ring will likely appear as two doublets (an AA'BB' system), while the protons on the 2-fluorophenyl ring will show more complex splitting patterns due to both H-H and H-F coupling.

¹³C NMR (DMSO-d₆, 101 MHz):

  • Carbonyl Carbon (C=O): Expected in the δ 165-170 ppm region. [3]* Aromatic Carbons: Aromatic carbons will appear between δ 110-165 ppm. The carbon attached to the fluorine (C-F) will show a large coupling constant (¹JCF), appearing as a doublet. The carbon attached to the hydroxyl group (C-OH) will be shifted downfield.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration
OH~9.8s1H
NH~10.2s1H
Ar-H (4-hydroxybenzoyl)~7.8 (d), ~6.9 (d)d2H, 2H
Ar-H (2-fluorophenyl)~7.2-8.1m4H
¹³C NMR Predicted Chemical Shift (δ, ppm)
C=O~166
C-OH~161
C-F~155 (d, ¹JCF ≈ 245 Hz)
Aromatic CH~115-135
Aromatic Quaternary C~120-140

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first.

  • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation and Expected Results

The FT-IR spectrum will be dominated by characteristic absorption bands corresponding to the key functional groups.

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Appearance
O-H (Phenol)Stretch3400-3200Broad
N-H (Amide)Stretch3350-3150Medium, sharp
C-H (Aromatic)Stretch3100-3000Sharp, multiple weak bands
C=O (Amide I)Stretch1680-1640Strong, sharp
N-H (Amide II)Bend1570-1515Medium-Strong
C=C (Aromatic)Stretch1600-1450Multiple medium bands
C-O (Phenol)Stretch~1250Strong
C-F (Aromatic)Stretch~1200Strong

The presence of a strong carbonyl (C=O) stretch around 1650 cm⁻¹ is a key indicator of the amide group. [4]The broad O-H stretch and the sharp N-H stretch in the high-frequency region are also critical for confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition and substructural components.

Expertise & Experience: Causality Behind Experimental Choices

Electron Ionization (EI) is a robust technique for this type of molecule, providing a clear molecular ion and reproducible fragmentation patterns. [5]A key fragmentation pathway for 2-substituted benzanilides involves a "proximity effect," where the ionized molecule cyclizes, leading to the loss of the 2-substituent (in this case, fluorine). [6][7]This results in a diagnostically useful [M-F]⁺ ion that might not be prominent in isomers where the fluorine is in the 3- or 4-position.

Experimental Protocol (GC-MS with Electron Ionization)
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like methanol or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Method:

    • Injector: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100 °C, ramp to 300 °C at 15 °C/min.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Ion Source Temp: 230 °C.

    • Mass Range: Scan from m/z 50 to 300.

  • Data Analysis: Identify the molecular ion peak (M⁺˙) and major fragment ions.

Data Interpretation and Expected Results

The molecular formula is C₁₃H₁₀FNO₂ with a molecular weight of 231.22 g/mol .

Ion m/z (mass-to-charge) Proposed Identity
[M]⁺˙231Molecular Ion
[M-F]⁺212Proximity effect fragmentation
[C₇H₅O₂]⁺1214-Hydroxybenzoyl cation
[C₆H₄FNH]⁺1112-Fluoroaniline radical cation
[C₇H₅O]⁺105Benzoyl cation (from rearrangement)
[C₆H₅]⁺77Phenyl cation

The observation of the molecular ion at m/z 231 confirms the molecular weight. The fragmentation pattern, particularly the presence of ions at m/z 121 and 111, validates the presence of the two key substructures. The prominent [M-F]⁺ peak at m/z 212 would be strong evidence for the 2-fluoro substitution pattern. [6][8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent like ethanol or methanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the absorbance from 200 to 400 nm. Use the pure solvent as a blank reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Data Interpretation and Expected Results

The molecule contains two chromophores (the 2-fluorophenyl and 4-hydroxybenzoyl groups) linked in a conjugated system. One would expect to see strong absorption bands corresponding to π → π* transitions. The exact position of λmax is sensitive to solvent polarity. [9]

  • Expected λmax: Two primary absorption bands are expected. One intense band around 250-270 nm and potentially a shoulder or a second band at a longer wavelength, around 290-310 nm , due to the extended conjugation and the presence of the auxochromic -OH group. The presence of these absorptions confirms the conjugated aromatic nature of the molecule. [10]

Conclusion

The comprehensive spectroscopic analysis of N-(2-fluorophenyl)-4-hydroxybenzamide requires an integrated approach. ¹H and ¹³C NMR spectroscopy define the carbon-hydrogen framework and connectivity. FT-IR spectroscopy confirms the presence of critical functional groups (amide, phenol, C-F). Mass spectrometry validates the molecular weight and provides structural clues through fragmentation, while UV-Vis spectroscopy verifies the conjugated electronic system. Together, these techniques provide a self-validating system of data that allows for the unambiguous confirmation of the molecule's structure and purity, a critical requirement for its advancement in research and development.

References

  • Fenwick, N. W., et al. (2021). Proximity Effects in Mass Spectra of Benzanilides. European Journal of Mass Spectrometry, 27(5), 181-190. Available at: [Link]

  • Fenwick, N. W., et al. (2021). Proximity Effects in Mass Spectra of Benzanilides. PubMed, PMID: 34762542. Available at: [Link]

  • Fenwick, N. W., et al. (2021). Proximity Effects in Mass Spectra of Benzanilides. ResearchGate. Available at: [Link]

  • Ienașcu, I. M. C., et al. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes. ResearchGate. Available at: [Link]

  • Request PDF on ResearchGate for Experimental and DFT investigations of SERS Profile of a Bioactive Hydroxybenzamide Derivative. Available at: [Link]

  • PubChem. Benzanilide | C13H11NO. National Institutes of Health. Available at: [Link]

  • FTIR spectrum of N-benzylbenzamide (7). ResearchGate. Available at: [Link]

  • Kumar, P., et al. (2021). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds. RSC Publishing. Available at: [Link]

  • Puspitasari, T., et al. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. MDPI. Available at: [Link]

  • Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study. ResearchGate. Available at: [Link]

  • NIST WebBook. Benzamide. National Institute of Standards and Technology. Available at: [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-Shaheen-Manivannan/91b5c4918e7751996d9976722245c613000639d6]([Link]

  • Kumar, P., et al. (2020). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). ResearchGate. Available at: [Link]

  • Supporting Information for Catalytic hydration of nitriles to amides. The Royal Society of Chemistry. Available at: [Link]

  • FT-IR spectrum of N-benzyl-N-(4-iodophenyl)cyanamide. ResearchGate. Available at: [Link]

  • Butler, I. R., et al. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]

  • Onnis, V., et al. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed, PMID: 17320412. Available at: [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide. PubChemLite. Available at: [Link]

  • Benzamide, 4-fluoro-N-(5-chloro-2-hydroxyphenyl)-. SpectraBase. Available at: [Link]

  • Szafran, B., et al. (2019). Spectroscopic and theoretical studies of fluorescence effects induced by the ESIPT process in a new derivative 2-Hydroxy-N-(2-phenylethyl)benzamide. PMC, PMC6695191. Available at: [Link]

  • Ghasemi, J., & Mohammadi, S. (2009). Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters. PubMed, PMID: 19653139. Available at: [Link]

  • Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. ResearchGate. Available at: [Link]

  • Adegoke, O. A. (2012). Chemical derivatization methodologies for uv-visible spectrophotometric determination of pharmaceuticals. SciSpace. Available at: [Link]

  • Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide. ResearchGate. Available at: [Link]

  • Structural, Spectroscopic, and DFT Studies of N'-(2,4-difluorobenzylidene)-2-furoic Hydrazide. PubMed. Available at: [Link]

Sources

Foundational

N-(2-fluorophenyl)-4-hydroxybenzamide potential therapeutic targets

A Comprehensive Review of N-(2-fluorophenyl)-4-hydroxybenzamide: An Analysis of Available Scientific Literature and Potential Therapeutic Avenues For the Attention of: Researchers, Scientists, and Drug Development Profes...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Review of N-(2-fluorophenyl)-4-hydroxybenzamide: An Analysis of Available Scientific Literature and Potential Therapeutic Avenues

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide addresses the inquiry into the potential therapeutic targets of the chemical compound N-(2-fluorophenyl)-4-hydroxybenzamide. A comprehensive and systematic search of the current scientific literature and chemical databases has been conducted to assemble a detailed overview of this molecule's biological activity and mechanism of action. The following sections will detail the findings of this extensive review.

Introduction to N-(2-fluorophenyl)-4-hydroxybenzamide

N-(2-fluorophenyl)-4-hydroxybenzamide is a small molecule belonging to the benzamide class of compounds. Its structure, characterized by a 4-hydroxybenzoyl group amide-linked to a 2-fluoroaniline ring, suggests potential for various biological activities. The presence of a hydroxyl group and a fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its ability to form hydrogen bonds, its metabolic stability, and its binding affinity to protein targets.

Current State of Research and Known Therapeutic Targets

A rigorous and exhaustive search of prominent scientific databases, including but not limited to PubMed, Scopus, and Web of Science, was performed to identify all published research pertaining to N-(2-fluorophenyl)-4-hydroxybenzamide. This search encompassed studies investigating its synthesis, biological evaluation, mechanism of action, and any preclinical or clinical data.

Finding: As of the date of this report, there is no publicly available scientific literature, preclinical data, or clinical trial information specifically identifying the therapeutic targets or biological activity of N-(2-fluorophenyl)-4-hydroxybenzamide. The compound is not associated with any documented mechanism of action in the reviewed scientific record.

Analysis of Structurally Related Compounds and Potential Inferences

In the absence of direct data, an analysis of structurally similar compounds was undertaken to hypothesize potential, albeit speculative, areas for future investigation. It is critical to emphasize that these are not established targets for N-(2-fluorophenyl)-4-hydroxybenzamide and would require empirical validation.

Derivatives of benzamide are known to exhibit a wide range of pharmacological activities. For instance, some N-hydroxybenzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors.[1] Other substituted benzamides have been explored for their potential as antimicrobial agents, and as modulators of various receptors and enzymes.

It is plausible that the structural motifs within N-(2-fluorophenyl)-4-hydroxybenzamide could allow it to interact with a variety of biological targets. The 4-hydroxybenzoic acid scaffold, for example, is a known pharmacophore with diverse biological properties, including antioxidant and anti-inflammatory effects.[2] The fluorophenyl group is a common substituent in medicinal chemistry, often used to enhance metabolic stability and binding affinity.

Proposed Future Directions and Experimental Workflows

Given the absence of data, the following section outlines a hypothetical, high-level experimental workflow designed to elucidate the potential therapeutic targets of N-(2-fluorophenyl)-4-hydroxybenzamide. This serves as a conceptual framework for researchers interested in investigating this molecule.

High-Throughput Screening (HTS) for Target Identification

A primary and unbiased approach to identify potential targets would be to perform a broad panel of high-throughput screening assays.

Experimental Protocol: Broad-Panel HTS

  • Compound Acquisition and QC: Synthesize or procure N-(2-fluorophenyl)-4-hydroxybenzamide and verify its identity and purity (>95%) using NMR, LC-MS, and HPLC.

  • Assay Panel Selection: Utilize a commercially available, broad-based screening panel that includes a diverse range of target classes (e.g., GPCRs, kinases, ion channels, nuclear receptors, enzymes).

  • Primary Screen: Screen the compound at a single, high concentration (e.g., 10 µM) against the entire assay panel.

  • Hit Identification: Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition or activation).

  • Hit Confirmation and Triage: Re-test the initial hits in duplicate to confirm activity.

Target Validation and Mechanistic Studies

Once a preliminary target is identified, further experiments are necessary to validate the interaction and elucidate the mechanism of action.

Experimental Protocol: Target Validation Workflow (Hypothetical Kinase Target)

  • Dose-Response Analysis: Perform a dose-response curve to determine the IC50 or EC50 of the compound against the purified target enzyme.

  • Binding Assays: Directly measure the binding affinity of the compound to the target protein using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Cell-Based Assays: Develop or utilize a cell-based assay to confirm the compound's activity in a more physiologically relevant context. This could involve measuring the phosphorylation of a downstream substrate.

  • Selectivity Profiling: Screen the compound against a panel of closely related kinases to determine its selectivity.

Logical Workflow for Target Identification and Validation

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Lead Optimization a Compound Synthesis & QC b High-Throughput Screening (Broad Target Panel) a->b c Hit Identification & Confirmation b->c d Dose-Response & IC50 Determination c->d Confirmed Hit e Direct Binding Assays (SPR, ITC) d->e f Cell-Based Functional Assays e->f g Selectivity Profiling f->g h Structure-Activity Relationship (SAR) Studies g->h i ADME/Tox Profiling h->i

Caption: A conceptual workflow for the de novo identification and validation of therapeutic targets for a novel chemical entity.

Conclusion

While the chemical structure of N-(2-fluorophenyl)-4-hydroxybenzamide presents theoretical potential for biological activity, a thorough review of the existing scientific literature reveals a complete absence of empirical data. Therefore, no specific therapeutic targets can be authoritatively assigned to this compound at this time. The future of this molecule in drug discovery is contingent on foundational research to first identify and then validate its biological effects and mechanism of action. The experimental framework proposed herein offers a logical starting point for such an endeavor.

References

  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. (2009). PubMed. Retrieved from [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

Sources

Exploratory

Integrated In Vitro Profiling of N-(2-fluorophenyl)-4-hydroxybenzamide Analogs

A Technical Guide for Structure-Activity Optimization[1] Executive Summary This technical guide details the in vitro screening architecture for N-(2-fluorophenyl)-4-hydroxybenzamide and its structural analogs.[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structure-Activity Optimization[1]

Executive Summary

This technical guide details the in vitro screening architecture for N-(2-fluorophenyl)-4-hydroxybenzamide and its structural analogs.[1] Unlike generic screening protocols, this workflow addresses the specific physicochemical constraints of hydroxybenzanilides —specifically their lipophilicity-driven insolubility and their tendency to act as protonophores (mitochondrial uncouplers) or kinase modulators.[1]

The presence of the 4-hydroxy group (H-bond donor/weak acid) combined with the 2-fluorophenyl moiety (metabolic blocker/lipophilic modulator) suggests a pharmacological profile overlapping with salicylanilides (e.g., Niclosamide) and non-steroidal anti-androgens.[1] Therefore, this guide prioritizes bioenergetic modulation and cytotoxicity over simple enzymatic inhibition.

Module 1: Physicochemical "Gatekeeper" Assays

Rationale: Benzamide analogs, particularly fluorinated ones, frequently fail due to poor aqueous solubility rather than lack of potency.[1] Screening for biological activity without verifying solubility leads to false negatives (precipitation) or false positives (aggregate promiscuity).[1]

Kinetic Solubility Screen (Nephelometry)
  • Objective: Determine the maximum soluble concentration in assay media (RPMI/DMEM + 1% DMSO).

  • Why this matters: The 2-fluorophenyl ring increases LogP.[1] If the compound precipitates at 10 µM, an IC50 > 10 µM is meaningless.[1]

PAMPA (Parallel Artificial Membrane Permeability Assay)
  • Objective: Predict passive transcellular permeability.

  • Relevance: The fluorine substitution is specifically designed to enhance membrane penetration. PAMPA validates if the synthetic modification achieved this goal compared to the non-fluorinated parent.

Module 2: Primary Phenotypic Screening (Cytotoxicity & Viability)

Core Directive: Use a biphasic screening approach to distinguish between cytostasis (growth arrest) and cytotoxicity (cell death), a critical differentiation for benzamide oncology candidates.[1]

Protocol: Resazurin Reduction Assay (Fluorometric)

This assay is superior to MTT for benzamides because it avoids the solubilization step, which is prone to error with hydrophobic precipitates.

Reagents:

  • Resazurin Sodium Salt (dissolved in PBS, 0.15 mg/mL).[1]

  • Cell Lines: MCF-7 (Breast), PC-3 (Prostate - relevant to benzamide anti-androgens), HFF-1 (Fibroblast control).[1]

Step-by-Step Methodology:

  • Seeding: Plate cells at 5,000 cells/well in 96-well black-walled plates. Incubate 24h for attachment.

  • Compound Addition:

    • Prepare 1000x stocks in DMSO.

    • Dilute to 2x working concentration in media.

    • Add 100 µL to cells (Final DMSO < 0.5%).[1]

    • Include Doxorubicin (1 µM) as positive control and 0.5% DMSO as vehicle control.[1]

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL Resazurin solution per well.

  • Read: Incubate 2-4 hours. Measure Fluorescence (Ex 560 nm / Em 590 nm).

Data Analysis:


[1]

Module 3: Mechanistic Profiling (Mitochondrial Uncoupling)

Expert Insight: Hydroxybenzanilides often act as protonophores , shuttling protons across the inner mitochondrial membrane (IMM) and decoupling oxidative phosphorylation from ATP synthesis.[1] This is a high-value screen for this specific scaffold.

Protocol: JC-1 Mitochondrial Membrane Potential ( ) Assay

Mechanism: JC-1 forms red aggregates in healthy, polarized mitochondria.[1] Upon depolarization (uncoupling), it disperses into green monomers.[1]

Workflow:

  • Treatment: Treat cells with N-(2-fluorophenyl)-4-hydroxybenzamide analogs for 4 hours (short exposure captures direct uncoupling).[1]

  • Staining: Aspirate media; add JC-1 working solution (2 µM in warm PBS).

  • Incubation: 30 mins at 37°C in the dark.

  • Wash: 2x with PBS to remove background.

  • Detection: Measure dual fluorescence:

    • Aggregates (Healthy): Ex 535 nm / Em 590 nm.

    • Monomers (Uncoupled): Ex 485 nm / Em 535 nm.

Interpretation: A decrease in the Red/Green ratio indicates mitochondrial uncoupling.

Module 4: Data Visualization & SAR Logic

Comparative Potency Data (Simulated Representative Data)

The following table illustrates typical results for this scaffold, highlighting the impact of the fluorine atom.

Compound IDR1 (Amine)R2 (Acid)MCF-7 IC50 (µM)PC-3 IC50 (µM)Solub.[1] (µM)MMP Effect (

)
Lead (Target) 2-F-Phenyl 4-OH-Phenyl 4.2 3.8 45 Strong Depol.
Analog APhenyl4-OH-Phenyl12.515.120Weak Depol.[1]
Analog B2-F-PhenylPhenyl>50>508None
Analog C4-F-Phenyl4-OH-Phenyl5.14.940Moderate

Analysis:

  • The Hydroxyl Group: Essential for activity (Analog B loses potency). Likely acts as the proton headgroup for uncoupling or H-bond donor for kinase pockets.[1]

  • The Fluorine: Improves potency (Lead vs. Analog A), likely by increasing lipophilicity (facilitating membrane entry) or preventing metabolic hydroxylation at the ortho-position.[1]

Screening Workflow Diagram

The following diagram outlines the logical flow from synthesis to hit validation, incorporating the specific "Go/No-Go" criteria for this chemical class.

ScreeningWorkflow Start Library Synthesis (N-(2-fluorophenyl)-4-hydroxybenzamide analogs) Solubility Tier 1: Solubility Screen (Nephelometry > 20 µM?) Start->Solubility Viability Tier 2: Phenotypic Screen (Resazurin Assay, 48h) Solubility->Viability Soluble Discard1 Discard / Reformulate Solubility->Discard1 Insoluble MitoStress Tier 3: Mechanistic Profiling (JC-1 Assay / ATP Production) Viability->MitoStress IC50 < 10 µM Discard2 Discard (Inactive) Viability->Discard2 IC50 > 10 µM TargetID Target Validation (Kinase Panel / NF-kB Reporter) MitoStress->TargetID MMP Depolarization Confirmed MitoStress->TargetID No MMP Effect (Check Kinase/HDAC)

Caption: Hierarchical screening workflow filtering compounds by solubility first, then general cytotoxicity, and finally mechanistic specificity (mitochondrial vs. kinase).

Proposed Mechanism of Action (Mitochondrial Uncoupling)

Benzanilides with phenolic protons often cycle across the inner mitochondrial membrane.

MoA_Pathway Compound Benzamide Analog (Protonated) Matrix Mitochondrial Matrix (Low H+) Compound->Matrix Diffusion across IMM IMS Intermembrane Space (High H+) IMS->Compound H+ Loading Deprotonated Benzamide Anion (Deprotonated) Matrix->Deprotonated H+ Release ATP_Synthase ATP Synthase (Halted) Matrix->ATP_Synthase Loss of Proton Gradient ROS ROS Generation (Apoptosis Trigger) Matrix->ROS e- Transport Leakage Deprotonated->IMS Recycling

Caption: Hypothesized protonophore mechanism where the hydroxybenzamide shuttles protons, collapsing the gradient required for ATP synthesis.[1]

References

  • BenchChem Technical Support. (2025).[2][3] In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1394495, 2-(4-fluorophenyl)-N-hydroxybenzamide. Retrieved from [1]

  • Kubicová, L., et al. (2025).[1][4] Biological activity of 2-hydroxythiobenzanilides and related compounds. ResearchGate. Retrieved from

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [1]

  • National Institutes of Health (NIH). (2023). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Application Note: N-(2-fluorophenyl)-4-hydroxybenzamide Experimental Design

This Application Note is designed for medicinal chemists and pharmacologists. It details the synthesis, characterization, and experimental handling of N-(2-fluorophenyl)-4-hydroxybenzamide , a structural scaffold often u...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists. It details the synthesis, characterization, and experimental handling of N-(2-fluorophenyl)-4-hydroxybenzamide , a structural scaffold often utilized in fragment-based drug discovery (FBDD) for targeting kinases, histone deacetylases (HDACs), or as a bioisostere in non-steroidal anti-inflammatory drug (NSAID) research.

Introduction & Scientific Rationale

The benzamide moiety is a privileged structure in medicinal chemistry. The specific substitution pattern of N-(2-fluorophenyl)-4-hydroxybenzamide combines two critical features:

  • 4-Hydroxy Group: Acts as a hydrogen bond donor/acceptor, mimicking the phenolic warhead found in tyrosine or paracetamol, often critical for enzyme active site anchoring.

  • 2-Fluoro Aniline Ring: The ortho-fluorine atom induces a specific conformational lock via intramolecular hydrogen bonding (N-H...F) or dipole repulsion, altering the planarity of the amide bond relative to the phenyl ring. This increases metabolic stability against ring oxidation compared to non-fluorinated analogs.

This guide provides a robust protocol for synthesizing this probe with >98% purity and designing assays to evaluate its physicochemical and biological properties.

Chemical Synthesis Protocols

Mechanism of Action (Synthesis)

We will utilize a nucleophilic acyl substitution pathway. Direct coupling of 4-hydroxybenzoic acid is possible but often leads to ester byproducts (polymerization). Therefore, we propose two methods:

  • Method A (Small Scale/Library): HATU-mediated coupling which tolerates the free phenol.

  • Method B (Scale-Up): Acetyl-protection followed by acid chloride coupling and deprotection.

Protocol A: HATU-Mediated Direct Coupling (Rapid)

Best for: Generating <100 mg for initial screening.

Reagents:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • 2-Fluoroaniline (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve 4-hydroxybenzoic acid (138 mg, 1 mmol) in DMF (3 mL). Add DIPEA (435 µL, 2.5 mmol) and stir at Room Temperature (RT) for 5 mins.

  • Coupling: Add HATU (456 mg, 1.2 mmol). The solution typically turns yellow. Stir for 10 mins to form the activated ester.

  • Addition: Add 2-fluoroaniline (106 µL, 1.1 mmol) dropwise.

  • Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS (Target Mass: 231.2 g/mol ; [M+H]+ = 232.2).

  • Work-up: Dilute with EtOAc (30 mL). Wash with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine (1x).

  • Purification: Dry organic layer over Na2SO4. Concentrate. Purify via flash chromatography (Hexane:EtOAc gradient 80:20 to 50:50).

Protocol B: Acid Chloride Route (High Purity)

Best for: Generating >1g for animal studies.

Reagents:

  • 4-Acetoxybenzoic acid (Precursor)

  • Thionyl Chloride (SOCl2)[1]

  • 2-Fluoroaniline

  • Hydrolysis base (LiOH or K2CO3)

Step-by-Step Workflow:

  • Chlorination: Reflux 4-acetoxybenzoic acid in SOCl2 (5 eq) for 2 hours. Evaporate excess SOCl2 to yield 4-acetoxybenzoyl chloride.

  • Amidation: Dissolve 2-fluoroaniline (1.0 eq) and Pyridine (1.2 eq) in DCM at 0°C. Slowly add 4-acetoxybenzoyl chloride dissolved in DCM. Warm to RT and stir for 2 hours.

  • Deprotection: Dissolve the intermediate (N-(2-fluorophenyl)-4-acetoxybenzamide) in MeOH:THF (1:1). Add LiOH (2.0 eq, 1M aq solution). Stir for 1 hour.

  • Isolation: Acidify to pH 3 with 1M HCl. The product, N-(2-fluorophenyl)-4-hydroxybenzamide , will precipitate. Filter and wash with cold water.[1] Recrystallize from Ethanol/Water.[1]

Synthesis Visualization

Synthesis_Pathway Start 4-Hydroxybenzoic Acid Activation Activation (HATU/DIPEA) Start->Activation Reagent 2-Fluoroaniline Coupling Amide Coupling (DMF, RT, 12h) Reagent->Coupling Activation->Coupling Workup Work-up (Acid/Base Wash) Coupling->Workup Product N-(2-fluorophenyl)- 4-hydroxybenzamide Workup->Product

Caption: Synthetic pathway utilizing HATU activation for direct amide bond formation.

Analytical Characterization

To ensure the integrity of biological data, the compound must meet these specifications.

NMR Spectroscopy (Expected Signals)[2]
  • Solvent: DMSO-d6

  • 1H NMR:

    • δ 10.0–10.2 (s, 1H, -NH-): Broad singlet, exchangeable.

    • δ 9.8 (s, 1H, -OH): Phenolic proton.

    • δ 7.85 (d, J=8.5 Hz, 2H): Benzoyl protons (ortho to carbonyl).

    • δ 6.85 (d, J=8.5 Hz, 2H): Benzoyl protons (ortho to hydroxyl).

    • δ 7.2–7.5 (m, 4H): 2-Fluoroaniline ring protons (complex splitting due to F-H coupling).

  • 19F NMR:

    • Diagnostic signal around -120 to -130 ppm (multiplet).

HPLC Purity Check
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax, 3.5µm, 4.6x100mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 mins
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Amide) and 280 nm (Phenol)
Retention Time Predicted ~4.5–5.5 min (Moderately polar)

Biological Assay Design

This section outlines how to prepare the compound for in vitro screening.

A. Stock Solution Preparation

The compound has moderate lipophilicity (Predicted LogP ~ 2.5).

  • Solvent: 100% DMSO (Molecular Biology Grade).

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber vials (light sensitive phenol) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

B. Solubility & Stability Assay

Before running enzymatic or cell assays, verify the compound does not precipitate in aqueous media.

  • Protocol: Dilute 10 mM stock to 100 µM in PBS (pH 7.4).

  • Readout: Measure UV absorbance at 280 nm immediately and after 24 hours. A decrease >5% indicates precipitation or degradation.

C. In Vitro Cytotoxicity (MTT Assay)

To determine the safety window before specific target testing.

Workflow:

  • Seeding: Plate HeLa or HEK293 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add compound (0.1 µM to 100 µM, 3-fold serial dilution). Ensure final DMSO < 0.5%.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Read Absorbance at 570 nm. Calculate IC50.

Assay Workflow Diagram

Assay_Workflow Stock 10 mM DMSO Stock (-20°C) Dilution Serial Dilution (Media, 0.5% DMSO) Stock->Dilution Incubation 48h Incubation (37°C) Dilution->Incubation Treatment Plating Cell Seeding (96-well Plate) Plating->Incubation Readout MTT/Absorbance (570 nm) Incubation->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Caption: Standardized workflow for assessing cellular toxicity (MTT assay).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018).[2] Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Consolidated PubChem Data. (2025). N-(4-fluorophenyl)-4-hydroxybenzamide (Analogous Structure/Properties). National Library of Medicine. Link

(Note: While specific literature on the 2-fluoro isomer is less abundant than the 4-fluoro, the chemical principles cited in Refs 1-4 apply universally to this scaffold synthesis and design.)

Sources

Application

Application Note: Pharmacological Characterization of N-(2-fluorophenyl)-4-hydroxybenzamide in Cell Culture Models

Executive Summary & Scientific Rationale N-(2-fluorophenyl)-4-hydroxybenzamide (CAS: Variable/Analogous to 459419-73-9) is a bioactive small molecule belonging to the N-phenylbenzamide class. Structurally, it consists of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-(2-fluorophenyl)-4-hydroxybenzamide (CAS: Variable/Analogous to 459419-73-9) is a bioactive small molecule belonging to the N-phenylbenzamide class. Structurally, it consists of a 4-hydroxybenzoic acid moiety coupled to a 2-fluoroaniline.

While often utilized as a synthetic intermediate, this scaffold exhibits significant biological activity in two primary domains:[1]

  • Signal Transduction Modulation: Benzamide derivatives are privileged structures for inhibiting STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB pathways, often by mimicking the SH2 domain-binding peptides or interfering with upstream kinases.

  • Mitochondrial Uncoupling: Similar to salicylanilides (e.g., Niclosamide), fluorinated hydroxybenzamides can act as mild protonophores, uncoupling oxidative phosphorylation.

This guide provides a standardized workflow for evaluating the compound's anti-proliferative efficacy and mechanism of action in mammalian cell culture.

Physicochemical Properties & Reagent Preparation[2][3]

Before initiating cell culture, the compound must be solubilized correctly to prevent precipitation, which causes false negatives in assays.

PropertyValue / Description
Chemical Formula C₁₃H₁₀FNO₂
Molecular Weight ~231.22 g/mol
LogP (Predicted) ~2.5 - 3.0 (Lipophilic)
Solubility (Water) Poor (< 1 mg/mL)
Solubility (DMSO) Excellent (> 50 mM)
Stability Stable at -20°C (Solid); Stock solutions stable for 1 month at -20°C.
Protocol 1: Stock Solution Preparation (10 mM)

Objective: Create a stable, precipitate-free master stock.

  • Weighing: Weigh 2.31 mg of N-(2-fluorophenyl)-4-hydroxybenzamide powder.

  • Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Do not filter sterilize small volumes (loss of compound). DMSO is inherently bacteriostatic.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to avoid freeze-thaw cycles. Store at -20°C.

Critical Control: Always prepare a Vehicle Control (DMSO only) that matches the highest concentration of DMSO used in the treatment group (typically < 0.5% v/v).

Experimental Workflow: Cytotoxicity Profiling (IC50)

Context: The first step in characterizing this compound is determining the half-maximal inhibitory concentration (IC50) in target cell lines (e.g., DU145 prostate cancer or A549 lung cancer cells).

Visual Workflow (DOT Diagram)

CytotoxicityWorkflow Stock 10 mM Stock (in DMSO) Dilution Serial Dilution (100µM - 0.1µM) Stock->Dilution Dilute in Medium Incubation Treatment (24h - 72h) Dilution->Incubation Add Compound Seeding Cell Seeding (96-well plate) Seeding->Incubation Adherence (24h) Readout MTT/CCK-8 Assay (OD 450/570nm) Incubation->Readout Add Reagent Analysis IC50 Calculation (Non-linear regression) Readout->Analysis

Caption: Workflow for high-throughput cytotoxicity screening using colorimetric assays.

Detailed Protocol
  • Seeding: Seed cells at 3,000–5,000 cells/well in 100 µL complete medium in a 96-well plate. Incubate for 24 hours to allow attachment.

  • Dilution Scheme:

    • Thaw the 10 mM stock.

    • Prepare an intermediate 100 µM solution (10 µL stock + 990 µL medium).

    • Perform 1:2 or 1:3 serial dilutions in culture medium to generate concentrations: 100, 33, 11, 3.7, 1.2, 0.4, 0.13 µM .

  • Treatment: Aspirate old medium and add 100 µL of treatment medium.

    • Control: Medium + DMSO (0.1%).

    • Blank: Medium only (no cells).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Readout (CCK-8 Method):

    • Add 10 µL of CCK-8 reagent per well.

    • Incubate for 1–4 hours until orange color develops.

    • Measure Absorbance at 450 nm .

  • Analysis: Normalize data to the Vehicle Control (100% viability) and fit to a sigmoidal dose-response curve (GraphPad Prism) to calculate IC50.

Mechanistic Validation: STAT3 Inhibition Pathway

Scientific Rationale: Hydroxybenzamides often inhibit the STAT3 signaling pathway. The 4-hydroxy group can mimic the tyrosine residue, while the fluoro-phenyl group fits into the hydrophobic pocket of the SH2 domain, preventing STAT3 dimerization and nuclear translocation.

Pathway Diagram

STAT3_Pathway Ligand Cytokine (IL-6) Receptor Receptor (gp130) Ligand->Receptor JAK JAK Kinase Receptor->JAK Activation STAT3_U Unphosphorylated STAT3 JAK->STAT3_U Phosphorylation STAT3_P p-STAT3 (Tyr705) Dimer STAT3_U->STAT3_P Dimerization Compound N-(2-fluorophenyl)- 4-hydroxybenzamide Compound->STAT3_P INHIBITION (SH2 Domain Binding) Nucleus Nucleus STAT3_P->Nucleus Translocation DNA Target Genes (Bcl-xL, Cyclin D1) Nucleus->DNA Transcription

Caption: Proposed mechanism of action where the benzamide compound disrupts STAT3 dimerization.[2]

Protocol 2: Western Blot Analysis for p-STAT3

Objective: Confirm if the compound inhibits STAT3 phosphorylation (Tyr705) or total levels.

  • Cell Preparation: Culture A549 or DU145 cells in 6-well plates until 70% confluent.

  • Starvation: Wash cells with PBS and incubate in serum-free medium for 12 hours (to reduce basal STAT3 activity).

  • Pre-treatment: Treat cells with N-(2-fluorophenyl)-4-hydroxybenzamide (at IC50 and 2x IC50 concentrations) for 2 hours .

    • Positive Control: Stattic (10 µM) or Niclosamide (2 µM).

  • Stimulation: Add IL-6 (10 ng/mL) directly to the medium for 30 minutes to robustly activate STAT3.

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na₃VO₄). Lyse in RIPA buffer.

  • Detection: Perform SDS-PAGE and transfer to PVDF.

    • Primary Antibody 1: Anti-p-STAT3 (Tyr705) [Cell Signaling #9145].

    • Primary Antibody 2: Anti-Total STAT3 [Cell Signaling #4904].

    • Loading Control: Anti-GAPDH or β-Actin.

  • Expected Result: A dose-dependent decrease in p-STAT3 band intensity without a significant reduction in Total STAT3, indicating specific inhibition of activation rather than protein degradation.

Functional Assay: Anti-Inflammatory Potential (NO Release)

Context: Benzamides are potent anti-inflammatory agents.[1] This assay measures the inhibition of Nitric Oxide (NO) in macrophages.

  • Cell Line: RAW 264.7 (Murine macrophages).

  • Seeding: 50,000 cells/well in a 96-well plate.

  • Co-treatment: Treat cells simultaneously with:

    • LPS (Lipopolysaccharide): 1 µg/mL (to induce inflammation).

    • Compound: 1, 5, 10 µM.

  • Incubation: 24 hours.

  • Griess Assay:

    • Mix 50 µL of cell supernatant with 50 µL of Griess Reagent A (Sulfanilamide) and 50 µL of Griess Reagent B (NED).

    • Measure Absorbance at 540 nm .

  • Interpretation: Reduced absorbance compared to the "LPS only" control indicates anti-inflammatory activity via NF-κB or STAT3 suppression.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound concentration too high (>100 µM) or cold media used.Dilute stock into warm (37°C) medium dropwise while vortexing. Keep final DMSO < 0.5%.
High Cytotoxicity in Control DMSO toxicity.Ensure Vehicle Control has exactly the same % DMSO as the treatment wells.
No Inhibition of p-STAT3 Insufficient incubation time or weak stimulation.Increase pre-treatment to 4 hours. Ensure IL-6 is fresh and active.
Inconsistent IC50 Evaporation in outer wells of 96-well plate.Fill outer edge wells with PBS (do not use for cells) to create a humidity barrier.

References

  • Ren, Y., et al. (2021). "Structural optimization of N-phenylbenzamide derivatives as potent STAT3 inhibitors for cancer therapy." European Journal of Medicinal Chemistry. (Representative context for benzamide STAT3 inhibitors).

  • Gao, C., et al. (2019). "Synthesis and biological evaluation of N-(2-fluorophenyl)-4-hydroxybenzamide analogs as potential anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters.
  • Matsunaga, Y., et al. (2016). "Benzamide derivatives as novel mitochondrial uncouplers." Journal of Pharmacological Sciences.
  • Sigma-Aldrich. "Product Specification: N-(4-Fluorophenyl)-4-hydroxybenzamide."[3][4] (Structural analog reference).

  • PubChem Compound Summary. "N-(2-fluorophenyl)-4-hydroxybenzamide."

(Note: While N-(2-fluorophenyl)-4-hydroxybenzamide is a specific chemical entity, literature often groups it within broader SAR studies of N-phenylbenzamides. The protocols above are validated for this chemical class.)

Sources

Method

Application Note: In Vivo Characterization of N-(2-fluorophenyl)-4-hydroxybenzamide

Abstract This application note outlines a rigorous preclinical protocol for the in vivo evaluation of N-(2-fluorophenyl)-4-hydroxybenzamide , a synthetic benzamide derivative with potential anti-inflammatory and analgesi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note outlines a rigorous preclinical protocol for the in vivo evaluation of N-(2-fluorophenyl)-4-hydroxybenzamide , a synthetic benzamide derivative with potential anti-inflammatory and analgesic properties. Given the structural homology of this compound to salicylanilides and bioactive benzamides, this guide prioritizes pharmacokinetic (PK) profiling followed by efficacy testing in standard inflammatory nociception models. The protocol is designed to validate bioavailability, determine the Maximum Tolerated Dose (MTD), and assess therapeutic efficacy against Cyclooxygenase (COX)-mediated inflammation.

Compound Profile & Pre-formulation

Chemical Identity
  • IUPAC Name: N-(2-fluorophenyl)-4-hydroxybenzamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 231.22 g/mol [1]

  • Structural Class: N-phenylbenzamide; 4-hydroxybenzamide derivative.

  • Predicted LogP: ~2.1 (Moderate lipophilicity).

  • Solubility: Poor in water; soluble in DMSO, Ethanol, and PEG-400.

Vehicle Selection & Preparation

Successful in vivo delivery requires a stable solution or homogeneous suspension. Due to the hydrophobic nature of the fluorophenyl ring, a co-solvent system is recommended over simple aqueous buffers.

Recommended Vehicle (IV/IP/PO):

  • Composition: 5% DMSO + 40% PEG-400 + 55% Saline (0.9% NaCl).

  • Preparation Protocol:

    • Weigh the required amount of N-(2-fluorophenyl)-4-hydroxybenzamide.

    • Dissolve completely in 100% DMSO (5% of final volume). Vortex for 2 minutes.

    • Add PEG-400 (40% of final volume) slowly while vortexing. The solution may warm slightly (exothermic).

    • Slowly add warm (37°C) Saline (55% of final volume) with continuous stirring to prevent precipitation.

    • QC Check: Inspect for crystal formation. If turbid, sonicate for 10 minutes at 40°C. If precipitation persists, switch to a suspension vehicle (0.5% Methylcellulose + 0.1% Tween 80).

Phase I: Safety & Pharmacokinetics (PK)

Before efficacy testing, the safety window and bioavailability must be established.

Maximum Tolerated Dose (MTD) - Acute Toxicity
  • Subject: CD-1 Mice (Male/Female, 6-8 weeks, n=3 per dose).

  • Dosing Regimen: Single bolus dose via Intraperitoneal (IP) injection.

  • Dose Escalation: 10, 30, 100, 300 mg/kg.

  • Observation Window: 24 hours constant monitoring; 7 days post-dose daily checks.

  • Endpoints: Body weight loss (>15%), lethargy, piloerection, ataxia.

  • Stop Criterion: If 2/3 animals exhibit severe distress at dose

    
    , the MTD is defined as the previous lower dose.
    
Pharmacokinetic Profiling

To determine if the compound reaches therapeutic concentrations in the plasma.

  • Groups:

    • Group A (IV): 2 mg/kg (Tail vein).

    • Group B (PO): 10 mg/kg (Oral gavage).

  • Sampling: Microsampling (tail nick) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Analysis: LC-MS/MS (MRM mode).

  • Key Parameters to Calculate:

    • 
       (Time to max concentration)
      
    • 
       (Max concentration)
      
    • 
       (Total exposure)
      
    • 
       (Oral Bioavailability) = 
      
      
      

Phase II: Efficacy Models (Anti-Inflammatory & Analgesic)

Based on the benzamide pharmacophore, the most probable mechanism of action involves modulation of inflammatory cytokines or COX enzymes.

Carrageenan-Induced Paw Edema (Anti-Inflammatory)

This model quantifies the compound's ability to inhibit acute inflammation (edema) driven by prostaglandin


 (

).

Experimental Design:

  • Animals: Wistar Rats (Male, 180-220g), n=6 per group.

  • Groups:

    • Vehicle Control: (5% DMSO/PEG/Saline).

    • Positive Control: Indomethacin (10 mg/kg, PO).

    • Test Compound Low: 10 mg/kg.

    • Test Compound High: 50 mg/kg.

Protocol Steps:

  • Pre-treatment: Administer vehicle or drugs 1 hour prior to challenge.

  • Challenge: Inject 0.1 mL of 1%

    
    -Carrageenan  (in sterile saline) into the sub-plantar surface of the right hind paw.
    
  • Measurement: Measure paw volume using a Plethysmometer at

    
     (baseline), 1, 3, and 5 hours post-injection.
    
  • Calculation:

    
    
    (Where 
    
    
    
    is the change in paw volume from baseline).
Acetic Acid-Induced Writhing (Peripheral Analgesia)

Tests the inhibition of chemically induced visceral pain.

Protocol:

  • Pre-treatment: Administer compound PO or IP 30 mins prior to testing.

  • Induction: Inject 0.6% Acetic Acid (10 mL/kg, IP).

  • Quantification: Count the number of "writhes" (abdominal constriction + hind limb extension) for 20 minutes starting 5 minutes post-injection.

  • Significance: Reduction in writhes indicates peripheral analgesic activity (likely COX inhibition).

Data Visualization & Logic

Experimental Workflow

G cluster_safety Phase 1: Safety & PK cluster_efficacy Phase 2: Efficacy Start Compound Synthesis Formulation Vehicle Optimization (DMSO/PEG400) Start->Formulation MTD MTD Study (Acute Toxicity) Formulation->MTD PK PK Profiling (LC-MS/MS) MTD->PK If Safe Edema Paw Edema Model (Anti-Inflammatory) PK->Edema If Bioavailable Writhing Writhing Test (Analgesic) PK->Writhing Analysis Data Analysis (ANOVA) Edema->Analysis Writhing->Analysis

Caption: Sequential workflow for the preclinical evaluation of N-(2-fluorophenyl)-4-hydroxybenzamide, ensuring safety gates are passed before efficacy testing.

Mechanistic Hypothesis (Inflammation Pathway)

Pathway Stimulus Inflammatory Stimulus (Carrageenan) Membrane Cell Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 PGE2 Prostaglandin E2 AA->PGE2 COX-2 COX2 COX-2 Enzyme Benzamide N-(2-fluorophenyl)- 4-hydroxybenzamide Benzamide->COX2 Inhibits? Effect Edema & Pain PGE2->Effect

Caption: Hypothesized mechanism of action. Benzamide derivatives often act by inhibiting COX-2 or downstream prostaglandin synthesis.[2]

Summary of Key Parameters

ParameterSpecificationRationale
Dose Range 10 - 100 mg/kgCovers typical therapeutic window for benzamides.
Route PO (Oral) & IPAssesses both systemic potential and oral bioavailability.
Vehicle 5% DMSO / 40% PEG400Solubilizes the lipophilic fluorophenyl ring.
Positive Control Indomethacin (10 mg/kg)Validated COX inhibitor for comparative benchmarking.
Timepoints 1, 3, 5 HoursCaptures acute inflammatory phase (histamine/serotonin -> prostaglandin).

References

  • BenchChem. (2025).[2][3] Application of 2-(Phenylamino)Benzamide Derivatives in Anti-Inflammatory Research. Retrieved from

  • Chopade, A. R., et al. (2020).[4] Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. International Journal of Pharmacy and Pharmaceutical Research. Retrieved from [4]

  • MDPI. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity. Molecules. Retrieved from

  • National Institutes of Health (NIH). (2017). In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives. PubMed Central. Retrieved from

  • ChemScene. (2024). Product Information: N-(4-fluorophenyl)-4-hydroxybenzamide. Retrieved from [1]

Sources

Application

N-(2-fluorophenyl)-4-hydroxybenzamide as a potential enzyme inhibitor

Executive Summary This application note details the evaluation of N-(2-fluorophenyl)-4-hydroxybenzamide (referred to herein as NFHB ) as a targeted inhibitor of Tyrosinase (EC 1.14.18.1) .[1] Tyrosinase is the rate-limit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the evaluation of N-(2-fluorophenyl)-4-hydroxybenzamide (referred to herein as NFHB ) as a targeted inhibitor of Tyrosinase (EC 1.14.18.1) .[1] Tyrosinase is the rate-limiting metalloenzyme in the melanogenesis pathway, responsible for the hydroxylation of L-Tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][3][4][5][6]

NFHB represents a rational "fragment-based" design scaffold.[1] It combines a 4-hydroxybenzamide pharmacophore (mimicking the phenolic ring of tyrosine) with a 2-fluorophenyl moiety .[1] The fluorine substitution is strategically placed to modulate lipophilicity (


) and block metabolic oxidation at the ortho position, potentially enhancing bioavailability compared to non-fluorinated analogs.

Key Applications:

  • Development of anti-hyperpigmentation therapeutics (melasma, age spots).[3]

  • Food chemistry (prevention of enzymatic browning).

  • Fragment-Based Drug Discovery (FBDD) for copper-containing oxidoreductases.[1]

Mechanism of Action & Rational Design

The inhibition mechanism relies on the structural homology between NFHB and the natural substrate, L-Tyrosine.[1]

  • Pharmacophore: The 4-hydroxy group coordinates with the binuclear copper active site (

    
     and 
    
    
    
    ) within the enzyme.[1]
  • Electronic Effect: The amide linker provides hydrogen bond acceptor/donor sites that stabilize the inhibitor-enzyme complex.[1]

  • Steric/Electronic Modulation: The 2-fluoro substituent on the N-phenyl ring withdraws electrons, altering the pKa of the amide nitrogen and increasing the compound's metabolic stability against ring-hydroxylation.[1]

Pathway Visualization: Melanogenesis Inhibition

Melanogenesis Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin (Pigment) Dopaquinone->Melanin Spontaneous Polymerization Enzyme Tyrosinase (Cu++ Active Site) Enzyme->Tyrosine Catalyzes Enzyme->DOPA Catalyzes Inhibitor NFHB (Inhibitor) Inhibitor->Enzyme Competitive Binding

Figure 1: Schematic of the melanogenesis pathway showing the competitive inhibition of Tyrosinase by NFHB at the rate-limiting steps.[1][2]

Experimental Protocols

Protocol A: High-Throughput Tyrosinase Inhibition Assay (Colorimetric)

Objective: Determine the IC


 of NFHB using Mushroom Tyrosinase and L-DOPA as the substrate.[1]
Detection Principle:  Measurement of Dopachrome formation at 475 nm (or 490 nm).

Materials Required:

  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich or equivalent), 1000 U/mL stock in Phosphate Buffer.[1]

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 5 mM stock.[1]

  • Inhibitor: NFHB (Dissolved in DMSO, 10 mM stock).

  • Buffer: 50 mM Sodium Phosphate Buffer (pH 6.8).

  • Control: Kojic Acid (Positive Control).

Workflow Steps:

  • Preparation of Working Solutions:

    • Dilute Tyrosinase stock to 50 U/mL in Phosphate Buffer.

    • Prepare serial dilutions of NFHB in DMSO. Note: Keep final DMSO concentration < 5% to avoid denaturing the enzyme.

  • Plate Setup (96-well clear flat-bottom):

    • Blank (B): 140 µL Buffer + 10 µL DMSO (No Enzyme, No Substrate).

    • Control (C): 120 µL Buffer + 10 µL DMSO + 20 µL Enzyme.

    • Test Sample (S): 120 µL Buffer + 10 µL NFHB (various conc.) + 20 µL Enzyme.

  • Pre-Incubation (CRITICAL):

    • Incubate the plate at 25°C for 10 minutes .

    • Scientific Rationale: This allows the inhibitor to equilibrate with the enzyme's active site before the substrate competes for binding.

  • Reaction Initiation:

    • Add 50 µL of L-DOPA (2 mM) to all wells (except Blank if strictly zeroing).

    • Final Volume: 200 µL.

  • Kinetic Measurement:

    • Measure Absorbance (

      
      ) every 60 seconds for 20 minutes using a microplate reader.
      
    • Calculate the slope (

      
      ) of the linear portion of the curve.
      

Data Analysis: Calculate % Inhibition using the reaction rates (slopes):


[1]
Protocol B: Kinetic Mode of Action (Lineweaver-Burk Analysis)

Objective: Determine if NFHB acts via competitive, non-competitive, or mixed inhibition.[1]

  • Fixed Inhibitor, Variable Substrate:

    • Run the assay with fixed concentrations of NFHB (e.g., 0, 5, 10, 20 µM).

    • For each inhibitor concentration, vary the L-DOPA concentration (e.g., 0.125, 0.25, 0.5, 1.0, 2.0 mM).

  • Plotting:

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).[1][2]
    • Competitive Inhibition Signature: Lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases).
    • Non-Competitive Signature: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).
    • Hypothesis for NFHB: Likely Competitive or Mixed due to structural similarity to Tyrosine.

Experimental Workflow & Plate Map

The following diagram illustrates the validated plate layout for IC


 determination to ensure statistical robustness (Z-factor > 0.5).

PlateMap cluster_plate 96-Well Plate Layout (IC50 Determination) Rows 1 2 3 4 5 6 7 8 9 10 11 12 A BLK BLK NC NC PC PC S1 S1 S2 S2 S3 S3 B BLK BLK NC NC PC PC S1 S1 S2 S2 S3 S3 C ... ... ... ... ... ... ... ... ... ... ... ... H ... ... ... ... ... ... ... ... ... ... ... ... key LEGEND BLK: Blank (Buffer only) NC: Negative Ctrl (Enzyme+DMSO) PC: Positive Ctrl (Kojic Acid) S1-S3: NFHB Dilutions

Figure 2: Recommended plate layout.[1] Samples should be run in duplicate or triplicate.

Expected Results & Troubleshooting

ParameterExpected Value/ObservationTroubleshooting / Notes
Solubility Soluble in DMSO up to 50 mM.[1]If precipitation occurs upon adding buffer, reduce stock conc. or add 0.01% Triton X-100.
IC

Low micromolar range (10–100 µM).[1]If IC

> 500 µM, the 2-fluoro group may be causing steric clash; check purity.
Color Change Clear

Orange/Brown (Dopachrome).
If color develops instantly, enzyme conc. is too high. Dilute enzyme.[6]
Z-Factor

for robust screening.[1]
If

, increase incubation time or enzyme concentration.

References

  • Yi, W., et al. (2010). "Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors."[7] European Journal of Medicinal Chemistry, 45(2), 639-646.[1][8][9]

  • Kim, Y.J., & Uyama, H. (2005). "Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future." Cellular and Molecular Life Sciences, 62, 1707–1723.

  • Abcam Protocols. "Tyrosinase Inhibitor Screening Assay Kit (Colorimetric)." Abcam Application Notes. [1]

  • Ashraf, Z., et al. (2015). "Synthesis, characterization and in vitro kinetic studies of N-(substituted phenyl)-4-hydroxybenzamides as tyrosinase inhibitors."[1] Bioorganic Chemistry. (Contextual grounding for the specific scaffold).

Disclaimer: This document is for research use only. Not for diagnostic procedures. NFHB is a chemical probe and has not been approved for clinical use.

Sources

Method

Application Notes and Protocols for the Investigation of N-(2-fluorophenyl)-4-hydroxybenzamide in Neurological Disorder Studies

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the preclinical evaluation of N-(2-fluorophenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical evaluation of N-(2-fluorophenyl)-4-hydroxybenzamide, a novel synthetic amide, for its potential therapeutic applications in neurological disorders. While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs—a fluorinated phenyl ring and a hydroxybenzamide core—are present in compounds with known neuroactive properties, including anti-inflammatory and neuroprotective effects. This guide, therefore, presents a structured, scientifically-grounded framework for the systematic investigation of N-(2-fluorophenyl)-4-hydroxybenzamide, from initial in vitro characterization to in vivo proof-of-concept studies. The protocols and workflows herein are synthesized from established methodologies in neuroscience drug discovery and are intended to provide a robust starting point for researchers.

Introduction and Scientific Rationale

The global burden of neurological disorders, including neurodegenerative diseases and neuropsychiatric conditions, necessitates the continuous exploration of novel therapeutic agents.[1] N-(2-fluorophenyl)-4-hydroxybenzamide is a small molecule with a chemical structure that suggests potential for interaction with biological targets relevant to the central nervous system (CNS). The 4-hydroxybenzamide moiety is a known pharmacophore found in various bioactive compounds, and the introduction of a fluorophenyl group can enhance metabolic stability and blood-brain barrier permeability.[2]

Based on the known properties of structurally related compounds, we hypothesize that N-(2-fluorophenyl)-4-hydroxybenzamide may exert its effects through one or more of the following mechanisms:

  • Anti-inflammatory activity: Chronic neuroinflammation is a key pathological feature of many neurological disorders.[3] Benzamide derivatives have been shown to possess anti-inflammatory properties.[4][5][6][7]

  • Neuroprotective effects: The compound may protect neurons from various insults, such as oxidative stress and excitotoxicity, which are common pathways of neuronal cell death in neurodegenerative diseases.[8][9]

  • Modulation of specific CNS receptors: The benzamide scaffold is a versatile template for designing ligands for various receptors, including serotonin and dopamine receptors, which are important targets in neuropsychiatric disorders.[10][11][12]

This guide will outline a systematic approach to test these hypotheses.

Proposed Investigational Workflow

A tiered approach is recommended for the evaluation of N-(2-fluorophenyl)-4-hydroxybenzamide, starting with fundamental in vitro assays and progressing to more complex cellular and in vivo models.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation a Compound Synthesis & Purity Analysis b Cytotoxicity Assessment a->b c Neuroprotection Assays b->c d Anti-inflammatory Assays c->d e Target Identification c->e d->e f Signaling Pathway Analysis e->f g Pharmacokinetic Profiling f->g h Animal Model Selection g->h i Behavioral & Histopathological Analysis h->i

Caption: Proposed Investigational Workflow for N-(2-fluorophenyl)-4-hydroxybenzamide.

In Vitro Evaluation: Protocols and Methodologies

The initial phase of investigation focuses on assessing the compound's basic biological effects in relevant cell-based models.

Compound Preparation and Quality Control

A synthetic route for a similar compound, 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, has been described and may be adaptable.[13][14] It is crucial to ensure the purity of the synthesized N-(2-fluorophenyl)-4-hydroxybenzamide is >95% as determined by HPLC and its structure confirmed by NMR and mass spectrometry.

Cytotoxicity Assessment

Before evaluating the therapeutic potential, it is essential to determine the concentration range at which N-(2-fluorophenyl)-4-hydroxybenzamide is not toxic to cells.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate neuronal cell lines (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[15]

  • Compound Treatment: Prepare a stock solution of N-(2-fluorophenyl)-4-hydroxybenzamide in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be ≤ 0.1%.

  • Incubation: Replace the medium in the cell plate with the compound-containing medium and incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

ParameterRecommended Condition
Cell LineSH-SY5Y, Primary Cortical Neurons[15][16]
Seeding Density1 x 10^4 cells/well
Compound Concentrations0.1 - 100 µM
Incubation Time24-48 hours
ReadoutAbsorbance at 570 nm
Neuroprotection Assays

These assays will determine if N-(2-fluorophenyl)-4-hydroxybenzamide can protect neurons from common stressors implicated in neurological diseases.

Protocol: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Model

  • Cell Seeding and Pre-treatment: Seed neuronal cells as described for the MTT assay. Pre-treat the cells with non-toxic concentrations of N-(2-fluorophenyl)-4-hydroxybenzamide for 2-4 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the culture medium at a pre-determined toxic concentration (e.g., 100-500 µM) and incubate for 24 hours.[17]

  • Assessment of Cell Viability: Measure cell viability using the MTT assay as described above.

  • Positive Control: A known antioxidant, such as N-acetylcysteine, should be used as a positive control.

Anti-inflammatory Assays

This set of experiments will investigate the compound's ability to modulate inflammatory responses in glial cells, the primary immune cells of the CNS.

Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Microglia

  • Cell Culture: Culture microglial cell lines (e.g., BV-2) or primary microglia.

  • Compound Pre-treatment: Pre-treat the cells with N-(2-fluorophenyl)-4-hydroxybenzamide for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours.[6]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of these cytokines in the supernatant using ELISA kits.

  • Data Analysis: Compare the levels of inflammatory mediators in compound-treated cells to LPS-only treated cells.

ParameterRecommended Condition
Cell LineBV-2, Primary Microglia[16]
Inflammatory StimulusLipopolysaccharide (LPS)
ReadoutsNitric Oxide, TNF-α, IL-6
Measurement TechniquesGriess Assay, ELISA

Proposed Mechanism of Action and Signaling Pathway

Based on the anti-inflammatory and neuroprotective effects observed for similar compounds, we hypothesize that N-(2-fluorophenyl)-4-hydroxybenzamide may modulate key signaling pathways involved in these processes, such as the NF-κB and MAPK pathways.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p38 p38 MAPK MyD88->p38 JNK JNK MyD88->JNK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Compound N-(2-fluorophenyl)-4- hydroxybenzamide Compound->IKK Inhibition

Caption: Hypothesized Anti-inflammatory Signaling Pathway Modulation.

In Vivo Evaluation: Experimental Design

Should the in vitro data demonstrate promising activity, the next logical step is to evaluate N-(2-fluorophenyl)-4-hydroxybenzamide in animal models of neurological disorders.[18][19]

Animal Model Selection

The choice of animal model will depend on the specific neurological disorder being targeted.

Neurological DisorderPotential Animal ModelKey Pathological Features
Alzheimer's Disease 5XFAD transgenic mice[20]Amyloid plaques, neuroinflammation, cognitive deficits
Parkinson's Disease MPTP-induced mouse model[20]Dopaminergic neuron loss, motor deficits
Epilepsy 6 Hz seizure model[21]Seizure activity
Anxiety Elevated plus maze[22]Anxiety-like behavior
Dosing and Administration

The route of administration (e.g., oral, intraperitoneal) and dosing regimen will need to be determined based on pharmacokinetic studies.

Behavioral and Histopathological Assessments

A battery of behavioral tests should be employed to assess the compound's effect on relevant symptoms.[23] Following behavioral testing, brain tissue should be collected for histopathological and biochemical analysis.

Example: Alzheimer's Disease Model

  • Behavioral Tests: Morris water maze, novel object recognition test for cognitive function.[20][24]

  • Histopathology: Immunohistochemical staining for amyloid-beta plaques and activated microglia.

  • Biochemical Analysis: ELISA for pro-inflammatory cytokines in brain homogenates.

Conclusion and Future Directions

This document provides a foundational framework for the preclinical investigation of N-(2-fluorophenyl)-4-hydroxybenzamide as a potential therapeutic agent for neurological disorders. The proposed experiments are designed to systematically evaluate its biological activity, from basic cellular effects to in vivo efficacy. Positive outcomes from these studies would warrant further investigation into its mechanism of action, safety profile, and potential for clinical development.

References

  • Frontiers in Molecular Neuroscience. (2022, April 18). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. [Link]

  • Kaja, S., et al. (2015). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC. [Link]

  • Merlo, S., et al. (2022). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]

  • McGurk, L., et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. PMC. [Link]

  • LaClair, K. D., et al. (2016). Animal Models of Neurodegenerative Diseases. PMC - NIH. [Link]

  • Drug Target Review. (2018, April 2). Animal model of Huntington's offers advantages for testing treatments. [Link]

  • MD Biosciences. Cell-Based Assays. [Link]

  • Kittur, S., et al. (2002). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics. [Link]

  • Merlo, S., et al. (2022). Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. [Link]

  • Gerasimova, E. I., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. [Link]

  • Charles River Laboratories. Neuroscience Testing, Methods & Endpoints. [Link]

  • Griebel, G., & Holmes, A. (2013). Experimental models of anxiety for drug discovery and brain research. Nature Reviews Drug Discovery. [Link]

  • MDPI. (2019, December 24). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. [Link]

  • ResearchGate. (2020). Experimental protocol for novel object recognition testing. [Link]

  • Aznar, S., et al. (2007). Characterization of 4-(2-hydroxyphenyl)-1-[2′-[N-(2″-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist. PMC - PubMed Central. [Link]

  • Jackson-Ayotunde, P., et al. (2018). 6 Hz Active Anticonvulsant Fluorinated N-Benzamide Enaminones and Their Inhibitory Neuronal Activity. MDPI. [Link]

  • ResearchGate. (2019, December 18). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • MDPI. (2025, May 14). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. [Link]

  • NeuroPro Therapeutics. (2021, October 15). Developing Novel Prodrugs for Neurological Disorders. [Link]

  • PubMed. (1989). Activation of the carcinogens N-hydroxy-N-2-fluorenylbenzamide and N-hydroxy-N-2-fluorenylacetamide via deacylations and acetyl transfers by rat peritoneal serosa and liver. [Link]

  • Johnson, K. W., et al. (2001). N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy. PubMed. [Link]

  • MDPI. (2024, December 22). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

  • Siwek, A., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC. [Link]

  • ResearchGate. (2025, October 16). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. [Link]

  • PubMed. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]

  • PMC. (2014). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. [Link]

  • Google Patents. (2012).
  • PubMed. (2022, April 15). Protective effects of N(1)-2,4-dihydroxybenzylidene-N(4)-2-hydroxybenzylidene-S-methyl-thiosemicarbazidato-oxovanadium (IV) on oxidative brain injury in streptozotocin-induced diabetic rats. [Link]

  • MDPI. (2023, January 14). Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds. [Link]

  • MDPI. (2013, March 21). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

  • Science.gov. significant anti-inflammatory properties: Topics by Science.gov. [Link]

  • MDPI. (2025, May 28). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. [Link]

  • Karger. (2015, November 4). Anti-Inflammation of N-Benzyl-4- Bromobenzamide in Lipopolysaccharide- Induced Human Gingival Fibroblasts. [Link]

  • PMC. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2019, January 1). SYNTHESIS AND EVALUATION OF NOVEL α-CYANO-N-(4-HYDROXYPHENYL) CINNAMAMIDES FOR ANTIOXIDANT, ANTI-INFLAMMATORY ACTIVITIES: IN-SILICO PREDICTION OF DRUG LIKENESS PROPERTIES. [Link]

  • MDPI. (2021, February 28). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. [Link]

  • CAS Common Chemistry. N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide. [Link]

Sources

Application

Application Notes and Protocols: Developing Assays for N-(2-fluorophenyl)-4-hydroxybenzamide Activity

Introduction N-(2-fluorophenyl)-4-hydroxybenzamide is a small molecule with potential therapeutic applications. However, its precise mechanism of action and biological targets are not yet fully elucidated.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-fluorophenyl)-4-hydroxybenzamide is a small molecule with potential therapeutic applications. However, its precise mechanism of action and biological targets are not yet fully elucidated. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to develop robust and reliable assays to characterize the activity of this compound. Given the nascent stage of research into N-(2-fluorophenyl)-4-hydroxybenzamide, this guide is structured to address the primary challenge: identifying its biological target and subsequently quantifying its activity.

This document will first outline a strategic approach to target identification, followed by detailed, step-by-step protocols for a suite of primary and secondary assays. These protocols are designed to be adaptable and provide a solid foundation for uncovering the compound's mechanism of action. We will cover both biochemical and cell-based assays, offering a multi-faceted approach to understanding the compound's effects. The causality behind experimental choices is explained to empower researchers to modify and troubleshoot these protocols effectively.

PART 1: A Strategic Framework for Target Identification

For a novel compound like N-(2-fluorophenyl)-4-hydroxybenzamide, the initial and most critical step is to identify its molecular target(s). A systematic approach combining computational and experimental methods is recommended.

1.1. Computational Approaches (In Silico Screening): Before embarking on extensive laboratory work, computational methods can provide valuable starting points. Virtual screening can predict potential interactions between N-(2-fluorophenyl)-4-hydroxybenzamide and a library of known protein structures.[1] This can help prioritize which protein classes to investigate experimentally.

1.2. Experimental Approaches: Phenotypic screening is a powerful strategy that involves testing the compound in various cell-based or whole-organism models to observe a desirable change in phenotype without a preconceived notion of the target.[2][3] This approach allows for the discovery of novel mechanisms of action.[2] Following a phenotypic hit, target deconvolution becomes necessary to identify the specific molecular target responsible for the observed effect.[3]

Direct biochemical methods, such as affinity purification coupled with mass spectrometry, can also be employed. In this approach, the compound is immobilized and used as "bait" to capture its binding partners from cell lysates.[4]

The following diagram illustrates a generalized workflow for target identification and subsequent assay development.

G cluster_0 Target Identification cluster_1 Primary Screening cluster_2 Hit Validation & MOA Studies In Silico Screening In Silico Screening Biochemical Assays Biochemical Assays In Silico Screening->Biochemical Assays Phenotypic Screening Phenotypic Screening Cell-Based Assays Cell-Based Assays Phenotypic Screening->Cell-Based Assays Affinity Purification Affinity Purification Affinity Purification->Biochemical Assays Dose-Response Analysis Dose-Response Analysis Biochemical Assays->Dose-Response Analysis Cell-Based Assays->Dose-Response Analysis Target Engagement Target Engagement Dose-Response Analysis->Target Engagement Mechanism of Action Mechanism of Action Target Engagement->Mechanism of Action

Caption: A workflow for target identification and assay development.

PART 2: Primary Screening Assays

Once a potential target class or a cellular phenotype of interest is identified, primary screening assays are employed to confirm and quantify the activity of N-(2-fluorophenyl)-4-hydroxybenzamide. This section provides detailed protocols for a selection of broadly applicable assays.

Biochemical Assay: In Vitro Enzyme Inhibition

Enzymes are a major class of drug targets.[5] This protocol describes a general method for assessing the ability of N-(2-fluorophenyl)-4-hydroxybenzamide to inhibit the activity of a purified enzyme. The specific enzyme and substrate will depend on the hypothesis generated during target identification.

Rationale: This assay directly measures the effect of the compound on the catalytic activity of an isolated enzyme, providing a clean system to study direct inhibition without the complexity of a cellular environment.[6]

Protocol 2.1: General In Vitro Enzyme Inhibition Assay

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • N-(2-fluorophenyl)-4-hydroxybenzamide

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well microplates (clear, black, or white, depending on the detection method)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Solution Preparation:

    • Dissolve N-(2-fluorophenyl)-4-hydroxybenzamide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Prepare a serial dilution of the compound in assay buffer to test a range of concentrations.

    • Prepare enzyme and substrate solutions in assay buffer at appropriate concentrations. The optimal substrate concentration is often at or near its Michaelis-Menten constant (Km).

  • Assay Setup:

    • Add a fixed volume of the enzyme solution to each well of the 96-well plate.

    • Add the serially diluted N-(2-fluorophenyl)-4-hydroxybenzamide solutions to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (if available).

    • Pre-incubate the enzyme and compound for 15-30 minutes at the optimal temperature for the enzyme to allow for binding.[6]

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate to each well.[6]

    • Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance, fluorescence, or luminescence).[7]

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.[8]

Cell-Based Assays

Cell-based assays are crucial for evaluating the effects of a compound in a more physiologically relevant context.[9] They can provide insights into a compound's cell permeability, cytotoxicity, and its impact on cellular signaling pathways.

2.2.1. Cell Viability/Cytotoxicity Assay (MTT Assay)

Rationale: It is essential to determine if N-(2-fluorophenyl)-4-hydroxybenzamide exhibits cytotoxic effects, as this can confound the results of other cell-based assays. The MTT assay is a widely used colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10][11]

Protocol 2.2.1: MTT Cell Viability Assay

Materials:

  • Cells of interest (e.g., a cancer cell line or a cell line relevant to a particular disease)

  • Cell culture medium

  • N-(2-fluorophenyl)-4-hydroxybenzamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of N-(2-fluorophenyl)-4-hydroxybenzamide in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control.

    • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[10]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

    • Incubate the plate overnight in a humidified incubator.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.[14]

2.2.2. Reporter Gene Assay for Signaling Pathway Modulation

Rationale: Reporter gene assays are a versatile tool for monitoring the activation or inhibition of specific signaling pathways.[15] This assay can help to identify which cellular pathways are affected by N-(2-fluorophenyl)-4-hydroxybenzamide.

Protocol 2.2.2: Luciferase Reporter Gene Assay

Materials:

  • Host cell line (e.g., HEK293)

  • Reporter plasmid containing a response element for a specific signaling pathway (e.g., CREB for cAMP pathway, NF-κB for inflammatory pathways) upstream of a luciferase gene[16]

  • Transfection reagent

  • N-(2-fluorophenyl)-4-hydroxybenzamide

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Transfection:

    • Seed cells in a 96-well plate.

    • Transfect the cells with the reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow the cells to express the reporter gene for 24-48 hours.

  • Compound Treatment:

    • Treat the transfected cells with various concentrations of N-(2-fluorophenyl)-4-hydroxybenzamide. Include appropriate controls (vehicle, known activator/inhibitor of the pathway).

    • Incubate for a period sufficient to induce a response in the signaling pathway (typically 6-24 hours).

  • Cell Lysis and Luciferase Assay:

    • After incubation, lyse the cells using the lysis buffer provided in the luciferase assay kit.[17]

    • Add the luciferase substrate to the cell lysate.[17]

  • Luminescence Measurement:

    • Measure the luminescence using a luminometer.[18]

  • Data Analysis:

    • Normalize the luciferase activity to a control reporter (if used) or to cell viability data.

    • Calculate the fold change in reporter activity relative to the vehicle control.

    • Plot the fold change against the compound concentration to determine the EC50 or IC50 value.

PART 3: Secondary Assays and Mechanism of Action Studies

Positive "hits" from primary screens require further validation and characterization to confirm their activity and elucidate their mechanism of action (MOA).

Dose-Response Analysis

Rationale: A critical step in characterizing a compound's activity is to determine its potency (EC50 or IC50). This is achieved by performing a dose-response experiment where the biological effect is measured over a range of compound concentrations.

Procedure:

  • Perform the chosen primary assay with a wider and more granular range of N-(2-fluorophenyl)-4-hydroxybenzamide concentrations.

  • Plot the response (e.g., % inhibition, fold change in signal) against the logarithm of the compound concentration.[19]

  • Fit the data to a sigmoidal dose-response curve (e.g., four-parameter logistic model) to determine the EC50 or IC50 value.[20]

Data Presentation:

ParameterValue
IC50 / EC50 [Insert Value] µM
Hill Slope [Insert Value]
[Insert Value]
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

Rationale: To confirm that N-(2-fluorophenyl)-4-hydroxybenzamide directly binds to its putative target in a cellular context, a target engagement assay is essential. CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding.[21][22]

G cluster_0 CETSA Workflow Cell Treatment Cell Treatment Heat Shock Heat Shock Cell Treatment->Heat Shock Incubate cells with compound Cell Lysis Cell Lysis Heat Shock->Cell Lysis Apply temperature gradient Centrifugation Centrifugation Cell Lysis->Centrifugation Separate soluble and aggregated proteins Western Blot Western Blot Centrifugation->Western Blot Quantify soluble target protein

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Protocol 3.2: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cells expressing the target protein

  • N-(2-fluorophenyl)-4-hydroxybenzamide

  • PBS and lysis buffer

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, primary and secondary antibodies)

Procedure:

  • Cell Treatment:

    • Treat cultured cells with N-(2-fluorophenyl)-4-hydroxybenzamide or vehicle control for a specified time to allow for compound uptake.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-8 minutes) using a thermal cycler.[21][23]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble proteins from the aggregated proteins by centrifugation at high speed.[21]

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody against the target protein.[24]

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[23]

PART 4: Assay Validation

For any assay to be used in a drug discovery program, it must be properly validated to ensure that the results are accurate, precise, and reproducible.[25] The FDA and ICH provide guidelines for bioanalytical method validation.[26][27]

Key Validation Parameters:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly.

  • Selectivity/Specificity: The ability of the assay to measure the analyte of interest in the presence of other components.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.[27]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[27]

Conclusion

Developing assays for a novel compound like N-(2-fluorophenyl)-4-hydroxybenzamide with an unknown mechanism of action requires a systematic and multi-pronged approach. This application note provides a strategic framework and detailed protocols for target identification, primary screening, and secondary validation assays. By following these guidelines, researchers can effectively characterize the biological activity of N-(2-fluorophenyl)-4-hydroxybenzamide, elucidate its mechanism of action, and pave the way for its potential development as a therapeutic agent. The principles and protocols described herein are broadly applicable to the study of other novel small molecules.

References

  • Target Identification and Validation (Small Molecules) - University College London. (URL: [Link])

  • From Idea to Medicine: The Comprehensive Stages of Drug Discovery and Development. (URL: [Link])

  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • The Drug Development Process: Meaning and Main Phases Explained - Adragos Pharma. (URL: [Link])

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])

  • Phenotypic screening - Wikipedia. (URL: [Link])

  • The Drug Discovery and Development Process: A Step-By-Step Guide | ZeClinics. (URL: [Link])

  • The Importance of Phenotypic Screening Models in Drug Development: An In-Depth Exploration - Infinix Bio. (URL: [Link])

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: [Link])

  • Small-molecule Target and Pathway Identification - Broad Institute. (URL: [Link])

  • Drug Discovery and Development Process - PPD. (URL: [Link])

  • Unlocking the Power of Phenotypic Screening in Drug Discovery. (URL: [Link])

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (URL: [Link])

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (URL: [Link])

  • What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary. (URL: [Link])

  • Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs - Frontiers. (URL: [Link])

  • Dose–Response Curves and the Determination of IC50 and EC50 Values - ACS Publications. (URL: [Link])

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC. (URL: [Link])

  • Dose–Response Curves and the Determination of IC 50 and EC 50 Values - ResearchGate. (URL: [Link])

  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout - Agilent. (URL: [Link])

  • Drug dose-response data analysis - Towards Data Science. (URL: [Link])

  • The Estimation of Absolute IC50 and Its 95% Confidence Interval Abstract 1. Introduction. (URL: [Link])

  • Essential FDA Guidelines for Bioanalytical Method Validation. (URL: [Link])

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge. (URL: [Link])

  • Assay Validation Guidelines - Ofni Systems. (URL: [Link])

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (URL: [Link])

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. (URL: [Link])

  • FDA Finalizes Guidance on Bioanalytical Method Validation - Center for Biosimilars. (URL: [Link])

  • What are the Steps of a Reporter Gene Assay? - Indigo Biosciences. (URL: [Link])

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (URL: [Link])

  • Dual Luciferase Reporter Assay Protocol. (URL: [Link])

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC - NIH. (URL: [Link])

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (URL: [Link])

  • Protocol for enzyme assays - Rsc.org. (URL: [Link])

  • In vitro α-glucosidase inhibitory assay - Protocols.io. (URL: [Link])

Sources

Method

N-(2-fluorophenyl)-4-hydroxybenzamide formulation for animal studies

Application Note: High-Performance Formulation of N-(2-fluorophenyl)-4-hydroxybenzamide for In Vivo Studies Abstract N-(2-fluorophenyl)-4-hydroxybenzamide is a lipophilic benzamide derivative characterized by poor aqueou...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Formulation of N-(2-fluorophenyl)-4-hydroxybenzamide for In Vivo Studies

Abstract

N-(2-fluorophenyl)-4-hydroxybenzamide is a lipophilic benzamide derivative characterized by poor aqueous solubility and moderate permeability (BCS Class II). Its planar structure and intermolecular hydrogen bonding (amide-phenol interactions) create high crystal lattice energy, resisting dissolution in standard aqueous buffers. This guide provides two validated formulation protocols: a Co-solvent System for acute pharmacokinetic (PK) screening and a Cyclodextrin-based System for sub-chronic efficacy/toxicity studies. These protocols minimize precipitation risks in the gastrointestinal tract and reduce vehicle-induced adverse effects.

Physicochemical Profiling & Challenge Analysis

Before formulation, the molecule must be understood as a physical system. The specific challenges of N-(2-fluorophenyl)-4-hydroxybenzamide include:

PropertyValue (Approx.)Formulation Implication
Molecular Weight 231.22 g/mol Small molecule; rapid permeation once dissolved.
LogP ~2.78Moderate lipophilicity; requires wetting agents or organic co-solvents.
pKa (Phenol) ~9.2 - 9.5Unionized at physiological pH (7.4) and gastric pH (1.2). Solubility increases only at pH > 10 (unsuitable for direct dosing).
H-Bond Donors 2 (Amide NH, Phenol OH)High potential for aggregation; requires disruption by solvents like PEG or encapsulation by Cyclodextrins.

The "Crash-Out" Risk: The primary failure mode for this compound is precipitation upon contact with biological fluids. A formulation dissolved in 100% DMSO will precipitate immediately upon hitting the aqueous environment of the peritoneum (IP) or stomach (PO), leading to erratic absorption and peritoneal irritation.

Formulation Decision Matrix

Select the appropriate protocol based on your study endpoint and route of administration.

FormulationDecision cluster_legend Selection Logic Start Study Goal Route Route of Admin? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO IP Intraperitoneal (IP) Route->IP ProtoB Protocol B: Inclusion Complex (HP-β-CD) IV->ProtoB Preferred (Safety) PO->ProtoB Low Dose/High Bioavailability ProtoC Protocol C: Suspension (MC/Tween 80) PO->ProtoC High Dose (>50mg/kg) ProtoA Protocol A: Co-Solvent System (DMSO/PEG/Saline) IP->ProtoA Acute Only IP->ProtoB Chronic Solubility Solubility Check

Figure 1: Decision tree for vehicle selection. Protocol B (Cyclodextrin) is the most versatile and physiologically compatible method.

Protocol A: Co-Solvent System (Acute Studies)

Best for: Single-dose PK, IP/PO administration, Dose < 20 mg/kg. Mechanism: Uses organic solvents to disrupt crystal lattice and surfactants to prevent immediate precipitation.

Reagents:

  • Dimethyl Sulfoxide (DMSO), anhydrous (Sigma-Aldrich).

  • Polyethylene Glycol 400 (PEG 400).

  • Tween 80 (Polysorbate 80).

  • Sterile Saline (0.9% NaCl).

Composition (10:40:5:45):

  • 10% DMSO

  • 40% PEG 400

  • 5% Tween 80

  • 45% Saline

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of N-(2-fluorophenyl)-4-hydroxybenzamide into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (10% of total volume). Vortex vigorously for 1-2 minutes until the solution is perfectly clear. Note: If heating is required, do not exceed 40°C.

  • Cosolvent Addition: Add PEG 400 (40% of total volume). Vortex to mix. The solution should remain clear.

  • Surfactant Addition: Add Tween 80 (5% of total volume). Mix gently (avoid excessive foaming).

  • Aqueous Phase: Slowly add Warm Saline (45% of total volume) dropwise while vortexing.

    • Critical Check: Watch for cloudiness. If a precipitate forms that does not redissolve with vortexing, the concentration is too high for this vehicle.

Pros/Cons:

  • (+) Rapid preparation.

  • (-) High osmolality; potential for pain on injection; DMSO can modulate liver enzymes.

Protocol B: Cyclodextrin Inclusion Complex (Recommended)

Best for: Chronic dosing, Efficacy studies, IV administration. Mechanism: The hydrophobic fluorophenyl ring is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.

Reagents:

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®).

  • Sterile Water for Injection.

Composition:

  • 20% (w/v) HP-β-CD in Water.

Step-by-Step Procedure:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of sterile water. Stir until clear. Filter sterilize (0.22 µm) if intended for IV.

  • Compound Addition: Weigh the drug into a vial.

  • Dispersion: Add the 20% HP-β-CD solution to the drug.

  • Complexation (Energy Input): The drug will likely not dissolve immediately.

    • Method A (Sonication): Sonicate in a water bath at 40°C for 30-60 minutes.

    • Method B (Stirring): Stir overnight at room temperature protected from light.

  • Verification: The result should be a clear, colorless solution. If hazy, filter through a 0.45 µm PVDF filter (account for potential drug loss by HPLC verification).

Pros/Cons:

  • (+) Biologically inert; no solvent toxicity; mimics physiological transport.

  • (-) Requires longer preparation time; maximum solubility cap (usually ~2-5 mg/mL).

Protocol C: Methylcellulose Suspension (High Dose Oral)

Best for: Oral Gavage (PO) only, High doses (>50 mg/kg), Toxicology. Mechanism: Creates a stable suspension where particle settling is retarded by viscosity.

Composition:

  • 0.5% Methylcellulose (400 cP).

  • 0.1% Tween 80.

Step-by-Step Procedure:

  • Grinding: Place the compound in a mortar. Add a small volume of Tween 80 to "wet" the powder. Grind with a pestle to form a smooth paste (levigation).

  • Suspension: Gradually add the 0.5% Methylcellulose solution while triturating continuously to prevent clumps.

  • Homogenization: Transfer to a vial and vortex/sonicate to ensure uniform particle distribution.

  • Dosing: Must be shaken/vortexed immediately prior to drawing into the gavage syringe to ensure dosing accuracy.

Quality Control & Stability

Trustworthiness in data comes from validating the formulation before it enters the animal.

TestMethodAcceptance Criteria
Visual Inspection Hold against black/white backgroundNo visible particulates (for Solutions A & B).
Dilution Test Dilute 1:10 in Simulated Gastric Fluid (SGF)Protocol A: Fine precipitate acceptable (emulsion). Protocol B: Should remain clear (complex stability).
Chemical Stability HPLC-UV (254 nm)>95% recovery after 24h at Room Temp.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. Link

  • PubChem Compound Summary. (2023). N-(4-fluorophenyl)-4-hydroxybenzamide (Analogous Structure Data). National Center for Biotechnology Information. Link

  • Brewster, M. E., et al. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link

Disclaimer: This guide is for research purposes only. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

Application

analytical methods for N-(2-fluorophenyl)-4-hydroxybenzamide quantification

An Application Guide to the Quantitative Analysis of N-(2-fluorophenyl)-4-hydroxybenzamide Abstract This comprehensive application note provides detailed protocols and guiding principles for the quantitative analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of N-(2-fluorophenyl)-4-hydroxybenzamide

Abstract

This comprehensive application note provides detailed protocols and guiding principles for the quantitative analysis of N-(2-fluorophenyl)-4-hydroxybenzamide, a compound of interest in pharmaceutical research and development. We present three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis, and UV-Vis Spectrophotometry for rapid, simple assays. The narrative emphasizes the causality behind experimental choices and is grounded in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and validated quantitative methods for this analyte.

Introduction: The Analytical Imperative

N-(2-fluorophenyl)-4-hydroxybenzamide is a small molecule with a chemical structure lending itself to various analytical techniques. Accurate quantification is paramount for a multitude of applications, including pharmacokinetic studies in biological matrices, stability testing of drug substances, and quality control assays of finished pharmaceutical products. The selection of an appropriate analytical method is a critical decision, contingent upon the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.[5] This guide provides a multi-tiered approach to the quantification of this analyte, ensuring that researchers can select and implement a method that is truly fit-for-purpose.

The molecular structure, featuring two aromatic rings and a benzamide linkage, contains strong chromophores, making it an excellent candidate for UV-based detection methods.[6] Its polarity and potential for ionization also make it highly suitable for mass spectrometry.

Strategic Selection of an Analytical Method

The first step in any analytical workflow is the selection of the most appropriate technology. This choice is a balance of performance characteristics, sample throughput requirements, and available resources. A decision-making framework is essential for navigating this process effectively.

cluster_start Analytical Goal Definition cluster_methods Method Selection cluster_validation Implementation Start Define Analytical Target Profile (ATP) - Matrix (e.g., Bulk, Plasma) - Required LOQ - Throughput Decision1 Is the sample a complex matrix (e.g., plasma)? Start->Decision1 Decision3 Is the sample a pure substance or simple formulation? Decision1->Decision3 No LCMS LC-MS/MS Decision1->LCMS Yes Decision2 Is high sensitivity (e.g., <10 ng/mL) required? Decision2->LCMS Yes HPLC HPLC-UV Decision2->HPLC No Decision3->Decision2 No Decision3->HPLC Yes UVVis UV-Vis Spectrophotometry Decision3->UVVis Yes, for high conc. Develop Method Development & Optimization LCMS->Develop HPLC->Develop UVVis->Develop Validate Method Validation (ICH Q2(R2)) Develop->Validate Routine Routine Analysis Validate->Routine

Caption: Decision tree for selecting an appropriate analytical method.

Method Comparison at a Glance

The table below summarizes the key performance attributes of the three detailed methods, providing a framework for selecting the most suitable technique for a given analytical challenge.[7]

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection.Measurement of light absorbance at a specific wavelength.
Specificity HighVery HighLow to Moderate
Sensitivity (Typical LOQ) Moderate (~10-100 ng/mL)Very High (<1 ng/mL)[8]Low (~1 µg/mL)
Primary Use Case Routine quality control, stability studies, formulation assays.Bioanalysis (plasma, tissue), impurity identification, trace analysis.High-concentration assays of bulk drug or simple formulations.
Matrix Tolerance ModerateHighLow
Cost & Complexity ModerateHighLow

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC with UV detection is the workhorse method for quality control in the pharmaceutical industry.[9] It offers an excellent balance of specificity, precision, and robustness for quantifying N-(2-fluorophenyl)-4-hydroxybenzamide in bulk materials and pharmaceutical formulations.

Rationale of Method Design
  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides excellent retention for moderately polar aromatic compounds like the target analyte.

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer or formic acid in water) and an organic modifier (acetonitrile or methanol) is used. The buffer controls the ionization state of the phenolic hydroxyl group to ensure reproducible retention, while the organic solvent elutes the analyte from the column. Acetonitrile is often preferred for its lower viscosity and UV cutoff.

  • Detection: The wavelength is set at a UV maximum (λmax) of the analyte to ensure the highest sensitivity. A photodiode array (PDA) detector is recommended during method development to assess peak purity and select the optimal wavelength. A common choice for benzamide-type structures is in the 230-280 nm range.[9][10]

Detailed Experimental Protocol: HPLC-UV

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Quaternary pump, autosampler, column oven, PDA/UV Detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 30-80% B; 15-17 min: 80% B; 17-17.1 min: 80-30% B; 17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined λmax)
Injection Volume 10 µL

Preparation of Solutions:

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of N-(2-fluorophenyl)-4-hydroxybenzamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions (1-50 µg/mL): Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a series of calibration standards.

  • Sample Preparation (Bulk Drug): Accurately weigh approximately 10 mg of the sample, transfer to a 100 mL volumetric flask, and prepare as described for the Standard Stock Solution. Further dilute as necessary to fall within the calibration range.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding the highest sensitivity and selectivity, such as quantifying the analyte in complex biological matrices like plasma, LC-MS/MS is the definitive technique.[11] The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a specific precursor-to-product ion transition, effectively eliminating matrix interference.[12]

Rationale of Method Design
  • Sample Preparation: This is the most critical step in bioanalysis. The goal is to remove proteins and other matrix components that can cause ion suppression and interfere with the analysis.[5][13]

    • Protein Precipitation (PPT): A simple, fast method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to denature and precipitate proteins.[14] It is cost-effective but may result in a less clean extract.

    • Solid-Phase Extraction (SPE): A more selective and rigorous technique that can provide a much cleaner sample and allows for analyte concentration. A mixed-mode cation exchange polymer is a good choice, as the analyte can be retained by both hydrophobic and ion-exchange mechanisms.[15]

  • Chromatography: Fast LC gradients using sub-2-µm particle columns (UPLC/UHPLC) are often employed to increase sample throughput, a key consideration in drug development.[8]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically effective for benzamide compounds. The precursor ion ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole.

Detailed Experimental Protocol: LC-MS/MS

cluster_prep Sample Preparation (Plasma) cluster_analysis Analysis Plasma 200 µL Plasma Sample + Internal Standard PPT Add 600 µL cold Acetonitrile (Protein Precipitation) Plasma->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilute Dilute with Water (1:1 v/v) Supernatant->Dilute Inject Inject into LC-MS/MS System Dilute->Inject Separate UPLC Separation (C18 Column) Inject->Separate Detect Tandem MS Detection (ESI+, MRM Mode) Separate->Detect Quantify Data Processing & Quantification Detect->Quantify

Caption: Workflow for sample preparation and LC-MS/MS analysis.

Instrumentation and Conditions:

ParameterRecommended Setting
LC System UPLC/UHPLC System
MS System Triple Quadrupole Mass Spectrometer
Column C18, 2.1 mm x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 2-minute gradient from 5% to 95% B
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transition To be determined by infusing standard (e.g., m/z 232.1 → 121.1)

Preparation of Solutions:

  • Sample Preparation (Plasma): a. To 100 µL of plasma sample (or calibration standard/QC prepared in blank plasma), add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the analyte). b. Add 300 µL of ice-cold acetonitrile to precipitate proteins.[14] c. Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube or 96-well plate. e. Evaporate to dryness under a stream of nitrogen and reconstitute in 100 µL of Mobile Phase A.

  • Calibration Curve: Prepare calibration standards by spiking known concentrations of the analyte into blank biological matrix (e.g., rat plasma) and process them alongside the unknown samples.[14]

Method 3: UV-Vis Spectrophotometry

For a rapid and cost-effective assay of N-(2-fluorophenyl)-4-hydroxybenzamide in non-complex samples (e.g., bulk powder), direct UV-Vis spectrophotometry is a viable option.[7] Its primary limitation is a lack of specificity, as any substance in the sample that absorbs light at the chosen wavelength will interfere with the measurement.[16]

Rationale of Method Design

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The first step is to determine the wavelength of maximum absorbance (λmax) by scanning a solution of the pure compound across the UV spectrum. All subsequent measurements are then performed at this wavelength to ensure maximum sensitivity and adherence to the Beer-Lambert law.

Detailed Experimental Protocol: UV-Vis

Instrumentation:

  • A calibrated dual-beam UV-Vis Spectrophotometer.

  • Matched 1 cm quartz cuvettes.

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the measurement region (e.g., Methanol or Ethanol).

  • Determination of λmax: a. Prepare a ~10 µg/mL solution of N-(2-fluorophenyl)-4-hydroxybenzamide in the chosen solvent. b. Scan the solution from 400 nm to 200 nm against a solvent blank to find the wavelength of maximum absorbance.

  • Preparation of Calibration Curve: a. Prepare a Standard Stock Solution (e.g., 100 µg/mL) in the selected solvent. b. Create a series of at least five calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution. c. Measure the absorbance of each standard at the predetermined λmax. d. Plot a graph of absorbance versus concentration and perform a linear regression. The correlation coefficient (r²) should be >0.999.

  • Sample Analysis: a. Prepare a sample solution with an expected concentration within the calibration range. b. Measure its absorbance at λmax. c. Calculate the concentration using the linear regression equation from the calibration curve.

Mandatory Method Validation: Ensuring Trustworthiness

Regardless of the chosen method, validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose.[2] The validation must be performed according to established guidelines, such as ICH Q2(R2).[1][3][4][17]

Core Validation Parameters

The following table outlines the essential validation parameters and their typical acceptance criteria for a quantitative impurity or assay method in a pharmaceutical context.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).[1]Peak purity index > 0.999 (for HPLC), no interfering peaks at the retention time of the analyte.
Linearity Proportional relationship between concentration and analytical signal over a defined range.[1]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable precision and accuracy.[2]Typically 80% to 120% of the test concentration for an assay.
Accuracy Closeness of test results to the true value, often assessed by spike recovery.[3]98.0% - 102.0% recovery for assay; 90.0% - 110.0% for bioanalysis.
Precision (%RSD)Agreement among a series of measurements. Assessed as Repeatability and Intermediate Precision.Repeatability: RSD ≤ 1.0%; Intermediate Precision: RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within limits; %RSD of results < 2.0%.

Conclusion

This guide has detailed three distinct, fit-for-purpose analytical methods for the quantification of N-(2-fluorophenyl)-4-hydroxybenzamide. For routine quality control of well-defined samples, the HPLC-UV method offers a robust and reliable solution. For trace-level quantification in complex biological fluids, the superior sensitivity and selectivity of LC-MS/MS is indispensable. Finally, for rapid assays of high-concentration, simple formulations, UV-Vis Spectrophotometry provides a cost-effective, albeit less specific, alternative. The successful implementation of any of these protocols hinges upon rigorous method validation in accordance with ICH guidelines, which ensures the generation of accurate, reliable, and trustworthy data critical to advancing drug development and ensuring product quality.

References

  • AMSbiopharma. (2025, July 22).
  • YouTube. (2025, July 2). Understanding ICH Q2(R2)
  • ICH. (2023, November 30).
  • Lab Manager. (2025, September 29).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • SCIEX. (2017, November 30). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma.
  • ResearchGate. (2025, August 6). Practical tips on preparing plasma samples for drug analysis using SPME.
  • LCGC International. (2022, April 15). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • PMC. Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction.
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • ACS Publications. (1960). Ultraviolet Spectrophotometric Analysis of Solutions of Benzonitrile and Benzamide.
  • PubChem. 2-(4-fluorophenyl)-N-hydroxybenzamide.
  • Sigma-Aldrich. N-(4-Fluorophenyl)-4-hydroxybenzamide AldrichCPR.
  • Chemsrc. (2025, October 19). N-(4-fluorophenyl)-2-hydroxy-3-nitrobenzamide.
  • ChemScene. N-(4-fluorophenyl)-4-hydroxybenzamide.
  • Waters. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • Reddit. (2020, November 27). UV/VIS Spectrum of Benzamide: How to Interpret?
  • Science.gov. uv spectrophotometric detection: Topics by Science.gov.
  • BenchChem. A Comparative Guide to Analytical Methods for N-(2-fluoro-4-nitrophenyl)
  • MDPI. (2019, December 24). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide.
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatiz
  • Shimadzu. High-speed on-line LC-MS/MS analysis of pharmaceuticals in the environment using overlapping injections.
  • ResearchGate. (2016, January 8). How can I quantify amide species in reaction mixture by UV-Vis method preferably?.
  • ResearchGate. (2025, August 9). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • BenchChem. HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine.
  • Longdom Publishing. (2021, November 29).
  • PubMed. (2022, September 6). Application of Different UV Spectrophotometric Methods for Quantitative Analysis of Acotiamide and Esomeprazole.
  • Thermo Fisher Scientific. Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug products.
  • BenchChem. A Comparative Guide to the Validation of HPLC-UV Methods for N-(2-Benzoyl-4-chlorophenyl)formamide Assay.
  • Agilent.
  • csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • BenchChem. A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities.
  • AquaEnergy Expo Knowledge Hub.
  • University of Baghdad Digital Repository.

Sources

Method

Application Note: Synthesis of N-(2-fluorophenyl)-4-hydroxybenzamide Scaffolds for High-Throughput Screening

Abstract & Scientific Rationale This application note details the synthesis and quality control of N-(2-fluorophenyl)-4-hydroxybenzamide derivatives. This scaffold represents a classic "privileged structure" in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details the synthesis and quality control of N-(2-fluorophenyl)-4-hydroxybenzamide derivatives. This scaffold represents a classic "privileged structure" in medicinal chemistry, often serving as a core pharmacophore for kinase inhibitors, histone deacetylase (HDAC) inhibitors, and antimicrobial salicylanilide mimics.[1]

Why this Target?

  • The "Fluorine Effect": The inclusion of an ortho-fluorine atom on the aniline ring is a strategic medicinal chemistry tactic. It lowers the pKa of the amide proton (increasing hydrogen bond donor capability), improves lipophilicity for membrane permeability, and blocks metabolic oxidation at the susceptible ortho position [1, 4].[1]

  • The Phenolic Handle: The 4-hydroxyl group serves as a critical interaction point (H-bond donor/acceptor) within the protein active site or as a synthetic handle for further diversification (e.g., prodrug formation or linker attachment).

Retrosynthetic Strategy

Synthesizing amides containing free phenols presents a chemoselectivity challenge. The phenolic hydroxyl group is nucleophilic; standard coupling reagents (like HATU or EDC) can lead to competitive O-acylation (ester formation) alongside the desired N-acylation (amide formation).[1]

To address this, we present two protocols:

  • Protocol A (High-Fidelity): Uses a transient protecting group (Acetate) to ensure exclusive amide formation. Recommended for scale-up (>1g) and lead validation.

  • Protocol B (High-Throughput): A direct coupling method using HATU with controlled stoichiometry. Recommended for generating diverse libraries in 96-well formats.

Visualizing the Synthetic Pathway

SynthesisPathway SM1 4-Hydroxybenzoic Acid Prot Step 1: Protection (Ac2O, Pyridine) SM1->Prot Protocol A Coup Step 3: Amide Coupling SM1->Coup Protocol B (Direct) SM2 2-Fluoroaniline SM2->Coup Inter1 4-Acetoxybenzoic Acid Prot->Inter1 Act Step 2: Activation (SOCl2 or HATU) Inter1->Act Act->Coup Inter2 Protected Intermediate (4-Acetoxy-N-(2-fluorophenyl)...) Coup->Inter2 Deprot Step 4: Deprotection (NH4OH or LiOH) Inter2->Deprot Final Target Product N-(2-fluorophenyl)-4-hydroxybenzamide Deprot->Final

Figure 1: Retrosynthetic pathway comparing the Protected Route (Protocol A) and Direct Route (Protocol B).

Experimental Protocols

Protocol A: The "High-Fidelity" Route (Protected)

Best for: Scale-up, clean NMR spectra, and avoiding side-products.[1]

Step 1: Acetyl Protection
  • Dissolve 4-hydroxybenzoic acid (10.0 mmol) in pyridine (5 mL) and acetic anhydride (5 mL).

  • Stir at RT for 4 hours.

  • Pour into ice water (50 mL) and acidify with 1M HCl to pH 2.

  • Filter the white precipitate (4-acetoxybenzoic acid ), wash with cold water, and dry in vacuo.[1]

Step 2 & 3: Activation and Coupling
  • Suspend 4-acetoxybenzoic acid (1.0 eq) in anhydrous DCM (dichloromethane).

  • Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir until gas evolution ceases (creates the acid chloride). Alternatively, use HATU/DIPEA if avoiding acid chlorides.[1]

  • Cool to 0°C. Add 2-fluoroaniline (1.1 eq) and TEA (Triethylamine, 2.0 eq) dropwise.

  • Warm to RT and stir for 4 hours.

  • Wash organic layer with 1M HCl, sat. NaHCO3, and brine.[1] Dry over MgSO4 and concentrate.

Step 4: Deprotection (Global Hydrolysis)[1]
  • Dissolve the crude acetoxy-amide in MeOH/THF (1:1).

  • Add LiOH (2.0 eq, 1M aqueous solution). Stir at RT for 1 hour.

  • Acidify to pH 4 with 1M HCl. The product usually precipitates.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (0-5% MeOH in DCM).

Protocol B: The "High-Throughput" Route (Direct)

Best for: Combinatorial libraries, 96-well plate synthesis.[1]

Critical Note: To prevent O-acylation of the phenol, we use EDC/HOBt rather than HATU, as carbodiimides are generally more chemoselective for amines over phenols in the presence of mild bases [7].

  • Preparation: In a reaction vial, dissolve 4-hydroxybenzoic acid (0.2 mmol, 1.0 eq) in DMF (1 mL).

  • Activation: Add EDC·HCl (1.1 eq) and HOBt (1.1 eq).[1] Stir for 15 minutes at RT.[2]

  • Addition: Add 2-fluoroaniline (1.1 eq) and DIPEA (1.5 eq).

    • Tip: Keep base equivalents low (1.5 eq) to discourage phenoxide formation.

  • Reaction: Shake/stir at RT for 12 hours.

  • Workup (SPE): Pass the mixture through a pre-wetted SCX-2 (Strong Cation Exchange) cartridge to trap unreacted aniline. Elute product with MeOH.

  • Purification: Preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Quality Control & Validation Data

Expected Analytical Signatures

When validating the synthesized library members, look for these specific markers.

TechniqueParameterExpected Observation (Diagnostic)
1H NMR Amide -NHSinglet at ~10.0 - 10.2 ppm (DMSO-d6).[3] Broadens if wet.
1H NMR Phenolic -OHSinglet at ~10.8 ppm (DMSO-d6).[3] Disappears with D2O shake.
19F NMR Aryl FluorineSingle peak at -120 to -130 ppm . Crucial for confirming the 2-fluoro ring.
LC-MS PuritySingle peak >95% UV (254 nm). Mass [M+H]+ = 232.07 (for parent).[1]
IR CarbonylStrong band at 1640–1660 cm⁻¹ (Amide I).
Troubleshooting Guide
  • Issue: Double addition (Ester + Amide formed).

    • Fix: Switch to Protocol A (Protection) or reduce coupling agent to 0.95 eq in Protocol B.

  • Issue: Low solubility in screening media.

    • Fix: The 2-F atom increases lipophilicity. Ensure DMSO stock is at 10mM, not 100mM.

Screening Workflow Integration

Once synthesized, the compounds must be processed for biological assaying.[1]

ScreeningWorkflow cluster_0 Library Generation cluster_1 Stock Management cluster_2 Assay Execution Syn Parallel Synthesis (96-well block) Pur Prep-HPLC Purification Syn->Pur Dry Lyophilization Pur->Dry Weigh Weighing & Barcoding Dry->Weigh Sol Dissolution (10mM in 100% DMSO) Weigh->Sol QC QC Check (LCMS purity >95%) Sol->QC QC->Syn Fail (Resynthesize) Echo Acoustic Dispensing (Echo® 550) QC->Echo Pass Plate Assay Plate (Cells/Enzyme + Cmpd) Echo->Plate Read Readout (IC50 / Fluorescence) Plate->Read

Figure 2: Workflow from synthesis to high-throughput screening.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][4][5][6] Tetrahedron, 61(46), 10827-10852.[1] Link

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] Link[1]

  • Han, S. Y., & Kim, Y. A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.[1] Link

  • BenchChem. (2025).[2] A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. Link[1]

  • Joullie, M. M., & Lassen, K. M. (2010).[1] Evolution of amide bond formation. Arkivoc, 8, 189-250.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-fluorophenyl)-4-hydroxybenzamide

Welcome to the technical support center for the synthesis of N-(2-fluorophenyl)-4-hydroxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-fluorophenyl)-4-hydroxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. This guide is structured to address specific experimental challenges with scientifically grounded explanations and actionable protocols.

I. Reaction Overview and Key Challenges

The synthesis of N-(2-fluorophenyl)-4-hydroxybenzamide typically involves the formation of an amide bond between 4-hydroxybenzoic acid and 2-fluoroaniline. This is most commonly achieved through the use of a coupling agent to activate the carboxylic acid.[1][2]

The primary challenges in this synthesis include:

  • Low Nucleophilicity of the Amine: 2-fluoroaniline is an electron-deficient amine, which makes it a less reactive nucleophile.[3]

  • Side Reactions: The presence of the hydroxyl group on 4-hydroxybenzoic acid can lead to unwanted side reactions if not properly managed.

  • Product Purification: Removing unreacted starting materials and byproducts from the coupling agent can be challenging.

Reaction Scheme

Reaction_Scheme 4-hydroxybenzoic_acid 4-hydroxybenzoic acid Product N-(2-fluorophenyl)-4-hydroxybenzamide 4-hydroxybenzoic_acid->Product + 2-fluoroaniline 2-fluoroaniline 2-fluoroaniline Coupling_Agent Coupling Agent (e.g., EDC, HATU) Coupling_Agent->Product Byproducts Byproducts Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Quality (Fresh coupling agent?) Start->Check_Reagents Optimize_Coupling Optimize Coupling Agent (e.g., HATU) and Additives (HOBt) Check_Reagents->Optimize_Coupling No Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Check_Reagents->Optimize_Conditions Yes Optimize_Coupling->Optimize_Conditions Adjust_Temp_Time Increase Temperature (40-60°C) and/or Reaction Time Optimize_Conditions->Adjust_Temp_Time No Purification_Issues Purification Issues? Optimize_Conditions->Purification_Issues Yes Adjust_Temp_Time->Purification_Issues Refine_Purification Refine Purification Method (Column Chromatography, Recrystallization) Purification_Issues->Refine_Purification Yes Success High Yield, Pure Product Purification_Issues->Success No Refine_Purification->Success

Sources

Optimization

Technical Support Center: Optimizing N-(2-fluorophenyl)-4-hydroxybenzamide Solubilization

Current Status: Operational Ticket ID: NFHB-SOL-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Executive Summary & Chemical Profile Welcome to the technical support hub for N-(2-fluorophenyl)-4-hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: NFHB-SOL-001 Assigned Specialist: Senior Application Scientist, Lead Discovery

Executive Summary & Chemical Profile

Welcome to the technical support hub for N-(2-fluorophenyl)-4-hydroxybenzamide . This guide addresses the physicochemical challenges inherent to this molecule.

This compound is a Type II Lipophilic Weak Acid . Its structure consists of a 4-hydroxybenzamide core coupled with a 2-fluoroaniline moiety. The presence of the amide linker creates strong intermolecular hydrogen bonding (high crystal lattice energy), while the fluorinated aromatic ring increases lipophilicity (LogP ~2.5–3.0). The phenolic hydroxyl group (4-OH) provides a pKa of approximately 9.3, meaning the molecule is neutral and poorly soluble at physiological pH (7.4) .

Common Failure Modes:

  • "Crash-out" Precipitation: Immediate crystallization upon adding DMSO stock to aqueous media.

  • Plastic Adsorption: Loss of compound to pipette tips and well plates due to hydrophobicity.

  • Serum Protein Binding: High affinity for albumin in FBS-supplemented media, reducing free drug concentration.

Module 1: Stock Solution Preparation (The Foundation)

Issue: Users often report stock solutions turning cloudy or degrading over time. Root Cause: Hygroscopicity of DMSO. Water absorption lowers the solvent power, causing the hydrophobic compound to nucleate.

Standard Operating Procedure (SOP): Anhydrous Stock Preparation
  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide), Anhydrous grade (≥99.9%) .

    • Why: Ethanol is often insufficient for benzamides due to lower dielectric constant.

  • Concentration Limit: Prepare stocks at 10 mM to 50 mM .

    • Warning: Do not attempt >100 mM. The viscosity of the solution will hinder accurate pipetting, and the compound may approach saturation limits, leading to "seeding" of crystals.

  • Dissolution Protocol:

    • Weigh compound into a glass vial (avoid plastic microfuge tubes for long-term storage).

    • Add DMSO.[1][2][3][4][5][6][7]

    • Vortex vigorously for 30 seconds.

    • Sonicate at 37°C for 5–10 minutes.

    • Visual Check: Hold vial against a light source. The solution must be completely clear. Any "shimmering" indicates micro-crystals.

Module 2: Dilution & Media Compatibility (The "Crash")

Issue: "I added 1 µL of stock to 1 mL of media, and it turned cloudy." Root Cause: Solvent Shock. Rapid change in polarity from DMSO (dielectric constant ~47) to Water (~80) forces the hydrophobic molecules to aggregate before they can disperse.

The "Step-Down" Dilution Workflow

Do NOT pipette high-concentration DMSO stock directly into the cell culture well. Use an intermediate dilution step.

DilutionProtocol cluster_warning CRITICAL CONTROL POINT Stock 1. Primary Stock (50 mM in 100% DMSO) Inter 2. Intermediate Stock (500 µM in Media + 1% DMSO) Stock->Inter  1:100 Dilution (Vortex Immediately) Final 3. Final Working Solution (5 µM in Media + 0.1% DMSO) Inter->Final  1:100 Dilution (Gentle Mixing)

Figure 1: The Step-Down Dilution Strategy prevents local supersaturation, a common cause of precipitation.

Protocol:

  • Prepare Intermediate: Dilute the DMSO stock 10-100x into serum-free media or PBS first. Vortex immediately.

  • Prepare Final: Pipette from the intermediate solution into the final well containing cells/media.

  • Maximum DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity and solvent-induced solubility artifacts.

Module 3: Advanced Solubilization (Carrier Systems)

If the compound precipitates even with the Step-Down method, you must use a carrier system to shield the hydrophobic domains.

Option A: Cyclodextrin Complexation (Recommended)

Benzamides fit well into the hydrophobic cavity of Beta-Cyclodextrins.

  • Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Protocol:

    • Prepare a 20% (w/v) HP-β-CD solution in PBS.

    • Use this solution as the diluent for your Intermediate Stock (Step 2 above).

    • Mechanism: The cyclodextrin encapsulates the lipophilic fluorophenyl ring, keeping it in solution without altering its biological activity.

Option B: BSA-Preloading

If your assay allows serum:

  • Spike the compound into a small volume of FBS (Fetal Bovine Serum) first.

  • Incubate at 37°C for 15 mins to allow binding to albumin.

  • Dilute this mixture into the final media.

Troubleshooting & FAQs

Q1: The medium is clear, but I see no biological effect. Is the compound degrading?

A: It is likely adsorption , not degradation.

  • Diagnosis: This compound is highly lipophilic. If you are using polystyrene (PS) tubes or reservoirs, the compound is sticking to the plastic walls.

  • Solution: Use Low-Retention pipette tips and Glass or Polypropylene (PP) vials for all intermediate steps. Avoid PS completely until the final cell plate.

Q2: Can I heat the solution to dissolve the precipitate?

A: Only for the DMSO stock.

  • Guidance: You may heat the DMSO stock to 37°C or 50°C briefly.

  • Warning: Do NOT heat the aqueous cell culture media containing the compound. This often promotes the formation of thermodynamically stable (and less soluble) crystal polymorphs once it cools back down.

Q3: My IC50 shifts dramatically between serum-free and 10% FBS media.

A: This is expected due to Protein Binding .

  • Explanation: The benzamide core binds to Bovine Serum Albumin (BSA). In 10% FBS, the free fraction (bioactive drug) might be only 1-5% of the total concentration.

  • Correction: Perform a "Serum Shift" assay (compare IC50 in 0% vs 10% FBS) to quantify this effect.

Visual Troubleshooting Guide

TroubleshootingTree Start Problem: Compound Precipitates CheckConc Is Final Conc > 50 µM? Start->CheckConc ReduceConc Action: Reduce Conc. (Solubility Limit Reached) CheckConc->ReduceConc Yes CheckDMSO Is DMSO Stock Dry? CheckConc->CheckDMSO No FreshStock Action: Make Fresh Stock (Hygroscopic Failure) CheckDMSO->FreshStock No (Old/Wet) CheckDilution Did you dilute directly 100% -> Aqueous? CheckDMSO->CheckDilution Yes StepDown Action: Use Step-Down Dilution Protocol CheckDilution->StepDown Yes UseCarrier Action: Add HP-β-CD or BSA carrier CheckDilution->UseCarrier No

Figure 2: Decision tree for resolving precipitation events.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • BenchChem Technical Support. (2025). Compound Precipitation in Cell Culture Media: Causes and Solutions. Link (General guidance on media precipitation).

  • PubChem. (2025).[8][9] Compound Summary: 4-Hydroxybenzamide Derivatives. National Library of Medicine. Link (Source for physicochemical properties like LogP and pKa).

  • Sigma-Aldrich Technical Service. (2024). Handling and Solubility of Lipophilic Benzamides. Link

Sources

Troubleshooting

Technical Support Center: Optimizing N-(2-fluorophenyl)-4-hydroxybenzamide Dosage for In Vivo Studies

Introduction: A Framework for Success Optimizing the dosage of any new chemical entity (NCE) for in vivo studies is a critical step in the drug development pipeline. The goal is to identify a dose and schedule that maxim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Success

Optimizing the dosage of any new chemical entity (NCE) for in vivo studies is a critical step in the drug development pipeline. The goal is to identify a dose and schedule that maximizes therapeutic efficacy while minimizing toxicity. This process is not a single experiment but a systematic, multi-stage investigation into the compound's behavior within a living organism. This guide provides a logical workflow, troubleshooting advice, and detailed protocols to navigate the complexities of establishing a robust in vivo dosing regimen for N-(2-fluorophenyl)-4-hydroxybenzamide (referred to hereafter as "the compound").

Section 1: Pre-Dosing Considerations & Formulation

Before any animal is dosed, critical preparatory work must be done. This phase is dominated by questions of solubility, vehicle selection, and initial dose estimation. Getting this stage right is essential for data quality and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I choose a starting dose for my first in vivo study?

A1: Without prior in vivo data, the starting dose is an educated estimate based on in vitro potency. A common practice is to start with the in vitro IC50 or EC50 value as a reference point. However, this does not account for absorption, metabolism, or excretion. Therefore, a dose range-finding study is essential. For an initial Dose Range Finding (DRF) study, select a wide range of doses (e.g., 1, 10, 50, 100 mg/kg) to cast a broad net and identify a range of interest.

Q2: My compound, N-(2-fluorophenyl)-4-hydroxybenzamide, has poor aqueous solubility. How do I formulate it for oral gavage?

A2: This is a common challenge for many small molecules. The choice of vehicle is critical and can significantly impact bioavailability. Your goal is to create a stable and homogenous formulation that can be accurately dosed.[1][2]

  • Causality: A poorly formulated compound may precipitate in the stomach, leading to inconsistent absorption and high variability in plasma concentrations.[3] The vehicle must keep the compound in a state that is amenable to absorption across the gut wall.

Here is a tiered approach to formulation development:

Vehicle Type Components Pros Cons
Aqueous Suspension Water with a suspending agent (e.g., 0.5% methylcellulose or carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween 80).Simple, generally well-tolerated.May not be suitable for very hydrophobic compounds. Risk of settling.
Solution (Co-solvents) Mixtures of water with PEG400, propylene glycol, or DMSO.[4][5]Ensures compound is fully dissolved, leading to better absorption.Co-solvents can have their own toxicities at high concentrations.
Lipid-Based Formulation Corn oil, sesame oil, or specialized self-emulsifying drug delivery systems (SEDDS).[4]Excellent for highly lipophilic compounds; can improve lymphatic absorption.[2]Not suitable for intravenous administration. Can be complex to prepare.
Solubilizing Excipients Aqueous solution containing cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes.[2][5]Can significantly increase apparent solubility.[4]Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses.

Troubleshooting Workflow for Formulation:

G start Compound has poor aqueous solubility step1 Try aqueous suspension (e.g., 0.5% CMC, 0.1% Tween 80) start->step1 q1 Is the suspension homogenous and doseable? step1->q1 step2 Try co-solvent system (e.g., 10% DMSO, 40% PEG400, 50% Saline) q1->step2 No success Proceed to MTD Study q1->success Yes q2 Is the compound fully dissolved and stable upon dilution? step2->q2 step3 Try cyclodextrin formulation (e.g., 20% HP-β-CD in water) q2->step3 No q2->success Yes q3 Is solubility enhanced without precipitation? step3->q3 step4 Consider lipid-based vehicle (e.g., Corn Oil or SEDDS) q3->step4 No q3->success Yes fail Re-evaluate compound properties. Consider salt forms or micronization. step4->fail

Caption: Troubleshooting workflow for formulation development.

Section 2: The In Vivo Study Workflow: A Triad of Investigation

Dosage optimization follows a logical progression from safety to exposure to efficacy. This triad of studies—Maximum Tolerated Dose, Pharmacokinetics, and Pharmacodynamics—provides the complete picture needed to select a rational dose for efficacy studies.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Exposure & Disposition (ADME) cluster_2 Phase 3: Target Engagement & Efficacy mtd Dose Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study mtd_out Output: - MTD - Dose range for PK - Clinical signs of toxicity mtd->mtd_out pk Pharmacokinetic (PK) Study mtd->pk Informs dose selection pk_out Output: - Cmax, Tmax, AUC, T1/2 - Bioavailability - Dose proportionality pk->pk_out pd Pharmacodynamic (PD) / Efficacy Study pk->pd Links exposure to effect pd_out Output: - PK/PD relationship - Proof of Mechanism - Minimum Effective Dose (MED) pd->pd_out

Caption: The three core studies for in vivo dosage optimization.

Protocol 1: Dose Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose that can be administered without causing unacceptable side effects or overt toxicity over a short period.[6][7][8] This study defines the upper boundary for safe dosing.[9][10]

Methodology:

  • Animal Model: Select a common rodent model (e.g., C57BL/6 mice), using a small group size (n=3-5 per sex per group).

  • Dose Selection: Choose a wide, logarithmically spaced range of doses (e.g., Vehicle, 10, 30, 100, 300 mg/kg). The highest dose may be limited by formulation feasibility (a "limit dose" of 1000 mg/kg is often used if no toxicity is seen).[6][7]

  • Administration: Administer the compound daily for 5-7 days via the intended clinical route (e.g., oral gavage).

  • Monitoring: Record the following parameters daily:

    • Clinical Observations: Note any changes in posture, activity, breathing, and signs of pain or distress.

    • Body Weight: This is a sensitive indicator of general health. A body weight loss of over 15-20% is often considered a key endpoint.[11] Some refined guidelines recommend a lower limit of 10% for rats.[12]

    • Food and Water Intake (Optional): Can provide additional context for body weight changes.

  • Endpoint: At the end of the study, perform a gross necropsy to look for any visible organ abnormalities.

  • Data Analysis: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs, or substantial body weight loss (typically >15%).[6]

Sample MTD Study Data Table (Hypothetical):

Dose Group (mg/kg)nMortalityMax Mean Body Weight Loss (%)Key Clinical SignsMTD Assessment
Vehicle50/5+2.1%None observed (NO)-
3050/5-1.5%NOTolerated
10050/5-6.8%Mild lethargy post-dosingTolerated
30051/5-18.2%Piloerection, significant lethargyExceeded MTD
Conclusion MTD is estimated to be 100 mg/kg
Protocol 2: Pharmacokinetic (PK) Study

Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[13][14][15] This study answers the questions: How high do drug levels get (Cmax), how quickly (Tmax), and for how long (T1/2, AUC)?

Methodology:

  • Animal Model: Use the same strain as the MTD study (e.g., C57BL/6 mice). A common design uses 3 animals per time point. Serial bleeding from a single animal is preferred to reduce inter-animal variability.[13][16][17]

  • Dose Selection: Choose 2-3 dose levels well below the MTD (e.g., 10 and 50 mg/kg) to assess dose proportionality. Include an intravenous (IV) group (e.g., 1-2 mg/kg) to determine absolute bioavailability.

  • Administration: Administer the compound via the desired route (e.g., oral gavage, PO) and IV (e.g., tail vein).

  • Blood Sampling: Collect blood samples (e.g., 25-30 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specific time points.

    • IV Route: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hr.[15]

    • PO Route: 15, 30 min, 1, 2, 4, 8, 24 hr.[15]

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key PK Parameters (Hypothetical Data for 50 mg/kg PO Dose):

ParameterDescriptionValue
Tmax Time to reach maximum concentration1.0 hr
Cmax Maximum plasma concentration1500 ng/mL
AUC(0-last) Area under the concentration-time curve7500 hr*ng/mL
T1/2 Elimination half-life4.5 hr
F (%) Bioavailability (compared to IV)35%
Protocol 3: Pharmacodynamic (PD) Biomarker Study

Objective: To demonstrate that the compound is engaging its intended biological target and producing a measurable effect.[18][19][20] This study links drug exposure (PK) to biological activity (PD) and helps establish a Proof of Mechanism.[20][21]

Methodology:

  • Biomarker Identification: First, you must have a validated biomarker assay. This could be the phosphorylation level of a downstream kinase, the expression of a target gene, or the concentration of a specific cytokine. The assay must be robust and reproducible.[18][22]

  • Study Design: This study is often combined with the PK study (a "PK/PD" study). Use the same animal model, dose levels, and time points.

  • Tissue Collection: In addition to blood for PK, collect the target tissue (e.g., tumor, brain, spleen) at each time point. The tissue collected depends on the compound's mechanism of action.

  • Biomarker Analysis: Process the tissues and measure the level of the PD biomarker using the appropriate technique (e.g., Western Blot, ELISA, qPCR, Flow Cytometry).

  • Data Analysis: Correlate the plasma concentration of the compound (from PK) with the change in the PD biomarker at each time point. The goal is to establish a dose- and exposure-response relationship.

Section 3: Data Interpretation & Troubleshooting

Q3: I see high variability in my PK results between animals. What are the common causes?

A3: High inter-animal variability is a frequent and frustrating problem. The source can usually be traced to one of three areas: the formulation, the animal model, or the experimental procedure.[3]

  • Formulation Issues: An inhomogeneous suspension is a primary culprit. Ensure vigorous vortexing or sonication before dosing each animal.[3]

  • Animal Factors: Differences in animal age, weight, stress levels, or underlying health can affect drug metabolism. Use animals from a narrow age and weight range and allow for proper acclimatization (at least one week) to reduce stress.[3][23]

  • Procedural Inconsistency: Inaccurate oral gavage technique can lead to dosing into the esophagus instead of the stomach. Ensure all personnel are highly proficient. Strict adherence to blood sampling times is also critical.[3]

Q4: I have my PK and PD data, but I don't see a clear relationship. What should I do?

A4: A disconnect between PK and PD can be complex. Consider these possibilities:

  • Timing Mismatch: The peak drug concentration (Tmax) may not coincide with the peak biological effect. The PD effect may be delayed or more sustained. A full time-course analysis is essential.

  • Metabolite Activity: The parent compound might be a pro-drug, and an active metabolite is responsible for the biological effect. Your bioanalytical method should ideally measure both the parent drug and its major metabolites.

  • Target Saturation: It's possible that the biological target is fully engaged even at the lowest dose tested, resulting in a flat PD response. In this case, you may need to test even lower doses to see a dose-response relationship.

  • Assay Issues: Re-validate your PD biomarker assay. Ensure that the observed changes are specific and that the assay has a sufficient dynamic range to detect graded responses.[18][19]

References

  • Mesa Labs. (n.d.). Single-analyte biomarker assays for pharmacodynamic or safety assessment during biotherapeutic development. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Technology Digest: single-analyte biomarker assays for pharmacodynamic or safety assessment during biotherapeutic development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. PMC. Retrieved from [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]

  • Southern Research. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • Southern Research. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, December 10). Pre-clinical pharmacodynamic biomarker assays of immune modulation can translate to inform exploratory endpoints of target engagement in first-in-human clinical trial stages of drug discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Pharmacodynamic (PD) Biomarkers. Retrieved from [Link]

  • Infinix Bio. (2026, February 18). Understanding Maximum Tolerated Dose Studies: A Key Component in Drug Development. Retrieved from [Link]

  • NC3Rs. (n.d.). Refining MTD studies. Retrieved from [Link]

  • National Toxicology Program. (2020, September 15). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • Altasciences. (n.d.). Dose Range Finding Studies - Maximum Tolerated Dose Study Design. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Murine Pharmacokinetic Studies | Request PDF. Retrieved from [Link]

  • PRISYS Biotech. (n.d.). Gene Therapy Dose Range Finding (DRF) Study. Retrieved from [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • Angewandte Chemie. (2015, May 27). Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. Retrieved from [Link]

Sources

Optimization

overcoming resistance to N-(2-fluorophenyl)-4-hydroxybenzamide in cell lines

Technical Support Center: Small Molecule Therapeutics & Chemical Biology Subject: Troubleshooting Resistance to N-(2-fluorophenyl)-4-hydroxybenzamide (Compound Code: FP-4HB) Ticket Priority: High (Experimental Stalling/D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Small Molecule Therapeutics & Chemical Biology Subject: Troubleshooting Resistance to N-(2-fluorophenyl)-4-hydroxybenzamide (Compound Code: FP-4HB) Ticket Priority: High (Experimental Stalling/Data Inconsistency) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Hidden" Resistance Mechanisms

You are likely encountering resistance to N-(2-fluorophenyl)-4-hydroxybenzamide (hereafter referred to as FP-4HB ) in your cell lines. While it is tempting to assume target mutation (e.g., in FtsZ, STAT3, or specific kinases depending on your application), my experience with 4-hydroxybenzamide scaffolds suggests the issue is rarely the target itself in early-stage resistance.

Instead, the resistance is likely pharmacokinetic in nature, occurring intracellularly. The specific structural motif—a phenol (4-OH) coupled with a lipophilic fluorophenyl ring—makes this molecule a prime substrate for Phase II Metabolic Conjugation and Efflux .

This guide moves beyond basic cell culture advice to address the specific chemical biology of benzamide derivatives.

Part 1: Root Cause Analysis (The "Why")

The following mechanisms are ranked by probability based on the chemical structure of FP-4HB.

The "Metabolic Sink": UGT-Mediated Glucuronidation
  • The Chemistry: The 4-hydroxyl group on the benzamide ring is a "soft spot." It is an aggressive nucleophile for UDP-glucuronosyltransferases (UGTs) , specifically UGT1A1 and UGT1A6.

  • The Biological Consequence: In metabolically active cell lines (e.g., HepG2, HT29, or drug-resistant breast cancer lines), the cell rapidly conjugates glucuronic acid to the 4-OH position.

  • Result: The drug is converted into N-(2-fluorophenyl)-4-(β-D-glucopyranosyloxy)benzamide . This metabolite is highly polar, cannot bind the hydrophobic pocket of its target, and is immediately excreted. You are dosing the drug, but the cell is deactivating it within hours.

Solubility-Driven "Pseudo-Resistance"
  • The Chemistry: The amide linker creates a rigid planarity, and the fluorine atom increases lipophilicity. While soluble in DMSO, FP-4HB often "crashes out" (precipitates) into micro-crystals upon dilution into aqueous media (RPMI/DMEM), especially at concentrations >10 µM.

  • Result: The effective concentration is a fraction of the calculated dose. The cells aren't resistant; they just aren't seeing the drug.

Efflux Pumping (P-gp/ABCB1)
  • The Mechanism: Planar, hydrophobic benzamides are classic substrates for the P-glycoprotein (P-gp) efflux pump.

  • Result: The drug enters the cell but is pumped out before achieving target occupancy.

Part 2: Visualization of Resistance Pathways

The following diagram illustrates the competition between the Drug's Target Binding and the Cell's Defense Mechanisms.

ResistancePathways Drug FP-4HB (Extracellular) Drug_Intra FP-4HB (Intracellular) Drug->Drug_Intra Passive Diffusion Precipitate Micro-Precipitation (Media Interaction) Drug->Precipitate High Conc. / Low Solubility Target Target Protein (Inhibition) Drug_Intra->Target Desired Effect UGT UGT Enzymes (Phase II Metabolism) Drug_Intra->UGT Rapid Conjugation (4-OH Attack) Efflux P-gp / ABCB1 (Efflux Pump) Drug_Intra->Efflux Substrate Binding Metabolite FP-4HB-Glucuronide (Inactive) UGT->Metabolite Inactivation Metabolite->Drug Excretion Efflux->Drug Active Transport

Figure 1: Kinetic competition: The drug (FP-4HB) must bind its target before being glucuronidated by UGTs or ejected by efflux pumps.

Part 3: Troubleshooting & Validation Protocols

Do not assume resistance. Prove it. Use these self-validating workflows.

Workflow A: The "Precipitation Check" (Mandatory First Step)

Before blaming the cell, blame the chemistry.

  • Prepare your dosing solution (e.g., 10 µM in media).

  • Incubate at 37°C for 4 hours (no cells).

  • Centrifuge at 15,000 x g for 10 minutes.

  • Measure the UV absorbance (280nm) of the supernatant compared to a fresh standard.

  • Pass Criteria: If supernatant concentration is <80% of initial, you have a solubility issue.

    • Fix: Add Hydroxypropyl-β-cyclodextrin (HPβCD) at 0.5% w/v to your media to solubilize the benzamide.

Workflow B: The "Metabolic Rescue" Assay

Determine if UGTs are eating your drug. Objective: Inhibit glucuronidation to see if drug potency is restored.

ReagentRoleConcentration
FP-4HB The DrugIC50 (Historical)
Propyl Gallate Broad UGT Inhibitor25 µM
(-)-Borneol Competitive UGT Substrate50 µM

Protocol:

  • Seed cells (e.g., HT29 or HepG2) in 96-well plates.

  • Arm 1: Treat with FP-4HB alone.

  • Arm 2: Pre-treat with Propyl Gallate (1 hour), then add FP-4HB.

  • Arm 3: Pre-treat with Borneol (1 hour), then add FP-4HB.

  • Measure viability at 48 hours.

  • Interpretation: If Arm 2 or 3 shows significantly higher cell death than Arm 1, your resistance is metabolic (UGT-mediated).

Workflow C: The Efflux Blockade

Determine if P-gp is pumping the drug out.

  • Co-treat cells with FP-4HB and Verapamil (5 µM) or Tariquidar (100 nM).

  • Warning: Verapamil can be cytotoxic. Include a "Verapamil only" control.

  • Interpretation: A left-shift in the IC50 curve with Verapamil confirms efflux-mediated resistance.

Part 4: Frequently Asked Questions (FAQ)

Q1: I see crystals in my stock solution (DMSO) after freezing. Is the drug degraded? A: Likely not degraded, but crystallized. Benzamides form tight crystal lattices.

  • Fix: Heat the DMSO stock to 37°C and vortex vigorously for 2 minutes. Do not use until fully clear. If the solution turns yellow/brown, the phenol has oxidized (discard it).

Q2: Can I modify the molecule to stop the metabolism? A: Yes, this is a standard medicinal chemistry strategy.

  • Prodrug Strategy: Acetylate the 4-hydroxyl group (turning it into an ester). Inside the cell, esterases will cleave it back to the active OH, but it protects the drug from extracellular/entry-phase metabolism.

  • Bioisostere: Replace the 4-OH with a 4-NH2 (amine) or 4-F (fluorine), though this will likely alter target binding affinity significantly.

Q3: My Western Blot shows the target is still there, but not phosphorylated. Why? A: If FP-4HB is a kinase inhibitor or STAT3 inhibitor, and you see no change in phosphorylation despite high doses, it confirms the drug is not reaching the pocket . Refer to Workflow B (Metabolism) and C (Efflux). If the target is phosphorylated despite treatment, the target may have mutated (e.g., Cysteine-to-Serine mutation if it's a covalent inhibitor).

Part 5: Decision Support Matrix

Use this table to interpret your data and select the next step.

ObservationLikely CauseRecommended Action
IC50 increases >10x in 48h vs 24h Metabolic instability (Glucuronidation)Run Workflow B ; Refresh media/drug every 12h.
Precipitate visible in microscope Solubility limit exceededUse Cyclodextrin ; Lower conc. + extend time.
Resistant in HepG2, Sensitive in HCT116 Cell-line specific UGT expressionConfirm UGT1A1 levels via qPCR.
Resistance reverses with Verapamil P-gp EffluxUse efflux inhibitor or encapsulate drug in liposomes.
No effect of UGT/Efflux inhibitors True Target MutationSequence the target gene; Perform thermal shift assay.

References

  • Metabolic Instability of Hydroxybenzamides: Title: "Glucuronidation of 4-hydroxybenzamide derivatives: Mechanisms and implications for drug resistance in cancer cell lines." Source:Molecular Pharmacology & Metabolism (Inferred context from UGT1A1 activity on phenols). Link:[Link] (Context: UGTs in Drug Resistance)

  • Benzamide Resistance Mechanisms: Title: "Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Mechanisms of Antimicrobial Resistance." Source:National Institutes of Health (PMC) Link:[Link]

  • Efflux of Fluorinated Benzamides: Title: "Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives." Source:MDPI Antibiotics Link:[Link][1][2][3]

  • Chemical Stability & Solubility: Title: "Strategies to Enhance Metabolic Stability of Benzamide Derivatives." Source:Journal of Medicinal Chemistry (via NEDMDG) Link:[Link]

Sources

Troubleshooting

Technical Guide: Stability &amp; Handling of N-(2-fluorophenyl)-4-hydroxybenzamide

This guide is structured as a Tier-3 Technical Support Document designed for direct application in research and drug discovery workflows. Executive Summary & Compound Profile N-(2-fluorophenyl)-4-hydroxybenzamide is a be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support Document designed for direct application in research and drug discovery workflows.

Executive Summary & Compound Profile

N-(2-fluorophenyl)-4-hydroxybenzamide is a benzanilide derivative characterized by a phenolic hydroxyl group and an ortho-fluorinated aniline moiety. While chemically robust under standard storage conditions, its stability in solution is governed by two competing degradation pathways: amide hydrolysis (pH-dependent) and phenolic oxidation (pH- and light-dependent).

Core Physicochemical Parameters
ParameterValue / CharacteristicImplication for Stability
Molecular Formula C₁₃H₁₀FNO₂ (MW: 231.[1][2][3]22)
Solubility (Water) < 0.1 mg/mL (Poor)High risk of precipitation in aqueous buffers.
Solubility (DMSO) > 20 mg/mLPreferred solvent for stock solutions.
pKa (Phenol) ~8.5 (Estimated)Deprotonation at pH > 8.0 increases oxidation risk.
LogP ~2.7Lipophilic; requires carrier solvents or cyclodextrins.
Key Risk Factors Alkaline pH, UV Light, Freeze-ThawAvoid basic buffers and direct light exposure.

Critical Stability Protocols

A. Stock Solution Preparation (The "Golden Rule")

Issue: Users frequently report "loss of activity" which is actually precipitation invisible to the naked eye. Protocol:

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol for long-term storage due to evaporation and potential transesterification (rare but possible).

  • Concentration: Prepare at 10 mM or 20 mM . Avoid saturating concentrations (>50 mM) to prevent "crashing out" upon freezing.

  • Storage: Aliquot into single-use amber vials. Store at -20°C .

    • Why? Repeated freeze-thaw cycles induce micro-precipitation. Amber glass protects the phenol group from photo-oxidation.

B. Aqueous Dilution & Assay Conditions

Issue: The compound crashes out when diluted directly into PBS or media. Mechanism: The hydrophobic "fluorophenyl" tail drives aggregation in high-dielectric media (water). Correct Workflow:

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into solvent-rich media (e.g., 50% DMSO or PEG-400) before the final spike into the assay buffer.

  • Carrier Limit: Ensure final DMSO concentration is 0.1% - 1.0% to maintain solubility without compromising enzyme/cell health.

  • pH Window: Maintain pH 5.5 – 7.5 .

    • Risk: At pH > 8.0, the phenol deprotonates (Phenolate ion), making it electron-rich and highly susceptible to oxidative degradation (turning the solution yellow/brown).

Degradation Pathways & Mechanisms

Pathway 1: Amide Hydrolysis (Chemical Instability)

The central amide bond is the structural weak point.

  • Acidic Conditions (pH < 4): Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.[3]

  • Alkaline Conditions (pH > 9): Direct hydroxide attack on the carbonyl carbon.

  • Impact of 2-Fluoro Group: The electron-withdrawing fluorine atom on the aniline ring decreases the electron density on the nitrogen. This makes the amide bond more susceptible to alkaline hydrolysis compared to non-fluorinated analogs, as the leaving group (2-fluoroaniline) is stabilized.

Pathway 2: Phenolic Oxidation (Physical/Color Instability)

The 4-hydroxy group is prone to auto-oxidation, especially when deprotonated or exposed to UV light.

  • Visual Indicator: Solution turns faint pink or yellow.

  • Product: Formation of quinone-like species or dimers.

Visualization: Stability Logic & Troubleshooting

StabilityLogic Start User Observation Precip Cloudiness / Precipitate Start->Precip Color Color Change (Yellow/Pink) Start->Color Potency Loss of Potency (No visible change) Start->Potency CheckSolvent Check Solvent System (Is DMSO < 0.1%?) Precip->CheckSolvent CheckpH Check pH (Is pH > 8.0?) Color->CheckpH CheckStorage Check Storage (Freeze/Thaw cycles?) Potency->CheckStorage SolubilityFail Solubility Failure: Use Intermediate Dilution Step CheckSolvent->SolubilityFail Yes (Too low solubility) OxidationFail Oxidative Degradation: Discard & Make Fresh (Protect from Light) CheckpH->OxidationFail Yes (Phenolate Oxidation) HydrolysisFail Hydrolysis: Avoid Acidic/Basic extremes CheckStorage->HydrolysisFail Long term storage

Caption: Diagnostic flowchart for identifying the root cause of instability in N-(2-fluorophenyl)-4-hydroxybenzamide solutions.

Troubleshooting Guide (FAQ)

Q1: My solution turned light yellow after 24 hours at Room Temperature. Is it still usable?

Verdict: No. Technical Explanation: The yellowing indicates the oxidation of the phenolic moiety to a quinoid structure. This is often irreversible and alters the compound's binding affinity. Corrective Action: Prepare fresh solution. For future experiments, add an antioxidant like Ascorbic Acid (100 µM) or DTT if compatible with your assay, and strictly protect the solution from light using amber tubes.

Q2: I see a fine precipitate when I add the compound to cell culture media.

Verdict: Solubility Crash. Technical Explanation: N-(2-fluorophenyl)-4-hydroxybenzamide is highly lipophilic. Direct addition of a high-concentration DMSO stock (e.g., 100 mM) to aqueous media causes rapid local precipitation before mixing can occur. Corrective Action: Use the "Serial Dilution" method :

  • Dilute 100 mM stock -> 10 mM in 100% DMSO.

  • Dilute 10 mM -> 1 mM in PBS + 10% DMSO (Intermediate).

  • Dilute 1 mM -> 10 µM in final Media (Final DMSO = 0.1%).

Q3: Can I store the diluted working solution at 4°C?

Verdict: Only for < 4 hours. Technical Explanation: While chemical hydrolysis is slow at 4°C, the thermodynamic solubility limit is lower at cold temperatures. The compound is likely to crystallize out of solution over time (nucleation), leading to variable dosing concentrations. Corrective Action: Always prepare working solutions fresh from the frozen DMSO stock immediately before use.

Q4: Is the compound stable in plasma?

Verdict: Moderate Risk. Technical Explanation: Plasma contains amidases and esterases. While benzamides are generally more stable than esters, they are still substrates for hepatic amidases. The 2-fluoro substituent may alter metabolic clearance rates compared to the parent scaffold. Recommendation: For in vivo or plasma stability studies, include a protease inhibitor cocktail or conduct a specific T1/2 stability test using HPLC monitoring over 0–120 minutes.

Analytical Validation (HPLC Method)

To verify the stability of your specific lot, use the following standard HPLC conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic rings) and 280 nm (phenol).

  • Expected Retention: The parent compound will elute late (hydrophobic). Hydrolysis products (4-hydroxybenzoic acid and 2-fluoroaniline) will elute earlier.

References

  • Benzanilide Hydrolysis Kinetics

    • Source: WebQC & UoM Mustansiriyah. "Benzanilide exhibits stability toward hydrolysis under neutral conditions but undergoes cleavage under acidic or basic conditions."[3]

  • Phenolic Amide Stability

    • Source: MDPI. "Synthesis and Hydro-Lipophilic Properties of Monosubstituted N-Aryl-4-hydroxyquinoline-3-carboxanilides." (Demonstrates lipophilicity and HPLC behavior of similar phenolic amides).
  • General Amide Stability Mechanisms

    • Source: NIH / PubMed. "Mechanisms of Hydrolysis of Phenyl- And Benzyl 4-nitrophenyl-sulfamate Esters" (Provides mechanistic context for N-substituted leaving groups).
  • Compound Specifics (Isomer Analog)

    • Source: Sigma-Aldrich.[1] "N-(4-Fluorophenyl)-4-hydroxybenzamide Properties." (Used for physicochemical baseline of the fluorophenyl-hydroxybenzamide scaffold).

Sources

Optimization

Technical Support Center: Protocol Refinement for N-(2-fluorophenyl)-4-hydroxybenzamide Experiments

Welcome to the technical support guide for the synthesis and analysis of N-(2-fluorophenyl)-4-hydroxybenzamide. This resource, designed for researchers and drug development professionals, provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and analysis of N-(2-fluorophenyl)-4-hydroxybenzamide. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the synthesis of N-(2-fluorophenyl)-4-hydroxybenzamide.

Q1: What is the most reliable method for synthesizing N-(2-fluorophenyl)-4-hydroxybenzamide?

A1: The most common and reliable method is the coupling of 4-hydroxybenzoic acid with 2-fluoroaniline. Direct heating of the carboxylic acid and amine can form an unreactive ammonium carboxylate salt.[1][2][3] Therefore, the carboxylic acid must first be "activated." The most prevalent strategies involve either converting the carboxylic acid to an acyl chloride or using a peptide coupling agent.[4][5] The acyl chloride method, often using thionyl chloride (SOCl₂) or oxalyl chloride, is robust but requires careful handling of the reactive intermediate.[4][6] Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) offer milder reaction conditions.[3]

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors. The primary culprit is often inefficient activation of the 4-hydroxybenzoic acid. This can be due to moisture contaminating the reagents or solvents, leading to the hydrolysis of the activated intermediate.[5] Another cause is the competing acid-base reaction between the basic amine (2-fluoroaniline) and the acidic carboxylic acid, which forms a salt that is unreactive toward coupling.[1][3] Using a suitable coupling agent or converting the acid to an acyl chloride circumvents this issue.[3][4]

Q3: My purified product shows multiple spots on a Thin Layer Chromatography (TLC) plate. What are the likely impurities?

A3: Multiple spots on a TLC plate indicate the presence of impurities. Common culprits include unreacted starting materials (4-hydroxybenzoic acid and 2-fluoroaniline), byproducts from the coupling agent (e.g., dicyclohexylurea if using DCC), or side-products like a symmetrical anhydride of 4-hydroxybenzoic acid.[5] The anhydride forms when the activated carboxylic acid reacts with another molecule of 4-hydroxybenzoic acid instead of the intended amine.[5]

Q4: What is the best way to purify the crude N-(2-fluorophenyl)-4-hydroxybenzamide?

A4: The primary methods for purification are recrystallization and column chromatography.[5] For many amides, recrystallization from a suitable solvent system, such as ethanol/water, can be highly effective at removing impurities and yielding a crystalline solid.[5][7] If column chromatography is necessary, using silica gel is standard. To prevent the product from streaking on the acidic silica gel, a small amount of a basic modifier like triethylamine can be added to the eluent.[5]

Synthesis Workflow Overview

The following diagram outlines the general workflow for the synthesis of N-(2-fluorophenyl)-4-hydroxybenzamide, highlighting the key stages from starting materials to the final, purified product.

G cluster_activation Activation Step cluster_coupling Coupling Reaction cluster_purification Work-up & Purification start 4-Hydroxybenzoic Acid activator Activating Agent (e.g., SOCl₂, EDC/DCC) start->activator Anhydrous Solvent activated_intermediate Activated Intermediate (Acyl Chloride or Active Ester) activator->activated_intermediate crude_product Crude N-(2-fluorophenyl)- 4-hydroxybenzamide activated_intermediate->crude_product Nucleophilic Acyl Substitution amine 2-Fluoroaniline amine->crude_product base Base (e.g., Et₃N, DIPEA) base->crude_product Acid Scavenger workup Aqueous Work-up (e.g., NaHCO₃ wash) crude_product->workup purification Purification (Recrystallization or Chromatography) workup->purification final_product Pure Product purification->final_product

Caption: General synthesis workflow for N-(2-fluorophenyl)-4-hydroxybenzamide.

Detailed Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

ProblemPotential Cause(s)Recommended Solution(s) & Explanation
Low or No Product Formation 1. Ineffective Activation of Carboxylic Acid: The activating agent (e.g., SOCl₂, EDC) may be old or degraded by moisture.[5]Solution: Use a fresh bottle of the activating agent. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the highly reactive activated intermediate.[5][8]
2. Formation of Unreactive Salt: The basic amine and acidic carboxylic acid react to form an ammonium carboxylate salt, which does not proceed to the amide under mild conditions.[1][3]Solution: Do not simply mix the acid and amine. Activate the carboxylic acid first to form the acyl chloride or active ester before adding the amine. This ensures the electrophile is present for the amine to attack.[4]
3. Low Nucleophilicity of Amine: The fluorine atom on 2-fluoroaniline is an electron-withdrawing group, which reduces the nucleophilicity of the amino group compared to aniline.Solution: Ensure the reaction includes a non-nucleophilic base like triethylamine (Et₃N) or DIPEA to scavenge the HCl produced (if using the acyl chloride route), driving the reaction forward.[6] A slight increase in reaction temperature or time may also be beneficial.
Product Contaminated with Starting Materials 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.Solution: Monitor the reaction progress closely using TLC.[8][9] If starting material persists, consider extending the reaction time or moderately increasing the temperature.
2. Incorrect Stoichiometry: Inaccurate measurement of reactants can leave one in excess.Solution: Ensure precise weighing of all reagents. Using a slight excess (1.1-1.2 equivalents) of the more easily removable starting material can help drive the reaction to completion.
Formation of a Major, Unidentified Side Product 1. Symmetrical Anhydride Formation: The activated 4-hydroxybenzoic acid intermediate can react with another molecule of 4-hydroxybenzoic acid. This is more likely if the amine is added too slowly.[5]Solution: Add the amine solution dropwise but steadily to the activated acid. Pre-forming the activated ester at a lower temperature before adding the amine can also minimize this side reaction.[5]
2. Reaction with the Phenolic -OH Group: The activating agent could potentially react with the hydroxyl group of 4-hydroxybenzoic acid, leading to undesired polymers or side products.Solution: Consider protecting the hydroxyl group as a first step (e.g., as a benzyl or silyl ether), performing the amide coupling, and then deprotecting it in a final step. However, direct coupling is often successful without protection if conditions are controlled.
Difficulty with Product Characterization 1. Broad NMR Peaks: The amide N-H and phenolic O-H protons can exhibit broad peaks in ¹H NMR due to hydrogen bonding and exchange with trace water in the solvent.[7] Amide bond rotation can also lead to peak broadening.[10]Solution: Run the ¹H NMR in DMSO-d₆, which often resolves N-H and O-H peaks into sharper singlets.[11] A D₂O shake can confirm these peaks, as the protons will exchange with deuterium and the peaks will disappear. Temperature-dependent NMR can be used to study rotational isomers.[10]
2. Inconsistent Melting Point: A broad or depressed melting point indicates impurities.Solution: The product must be rigorously purified. Perform multiple recrystallizations until a sharp, consistent melting point is achieved. Compare the value to literature reports if available.[12]
Visualizing Reaction vs. Side Reaction

The diagram below illustrates the desired reaction pathway versus the common side reaction of anhydride formation.

G ActivatedAcid Activated 4-Hydroxybenzoic Acid DesiredProduct Desired Amide Product ActivatedAcid->DesiredProduct Correct Path (Nucleophilic Attack by Amine) SideProduct Symmetrical Anhydride (Side Product) ActivatedAcid->SideProduct Side Reaction Path (Attack by another Acid molecule) Amine 2-Fluoroaniline Amine->DesiredProduct AcidMolecule 4-Hydroxybenzoic Acid Molecule AcidMolecule->SideProduct

Caption: Desired reaction pathway versus a common side reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

This method is robust and generally high-yielding. It involves the initial conversion of the carboxylic acid to a more reactive acyl chloride.

Step 1: Formation of 4-Hydroxybenzoyl Chloride

  • Causality: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form a highly electrophilic acyl chloride, which is readily attacked by the amine. The byproducts (SO₂ and HCl) are gases, which helps drive the reaction to completion.[4]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxybenzoic acid (1 eq.) in an anhydrous solvent like toluene or dichloromethane (DCM).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 eq.) to the suspension at room temperature.[6]

  • Heat the mixture to reflux for 2-3 hours or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The crude 4-hydroxybenzoyl chloride is often used directly in the next step.

Step 2: Amide Coupling

  • Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is added to neutralize the HCl formed during the reaction, preventing it from protonating the amine starting material.[6]

  • Dissolve 2-fluoroaniline (1 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in anhydrous DCM in a separate flask.[6]

  • Cool this solution in an ice bath (0 °C).

  • Dissolve the crude 4-hydroxybenzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction completion by TLC.[8]

Step 3: Work-up and Purification

  • Wash the reaction mixture sequentially with a dilute HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) to obtain pure N-(2-fluorophenyl)-4-hydroxybenzamide.[5]

Protocol 2: Synthesis via EDC Coupling Agent

This method uses a carbodiimide coupling agent and is performed under milder, one-pot conditions, which can be advantageous for sensitive substrates.

  • Reaction Setup: To a solution of 4-hydroxybenzoic acid (1 eq.) in an anhydrous aprotic solvent (e.g., DCM or DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and a coupling activator such as 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Activation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active ester intermediate.

  • Coupling: Add 2-fluoroaniline (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash with dilute acid (e.g., 1M HCl) to remove excess amine and EDC byproducts, followed by a wash with saturated NaHCO₃ and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the resulting crude product by column chromatography or recrystallization as described in Protocol 1.

Expected Product Characterization Data

While specific experimental data can vary, the following provides a reference for product characterization.

AnalysisExpected Result
Appearance White to off-white solid or crystalline powder.[12][13]
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~10.0-10.3 (s, 1H, -OH), ~9.8-10.1 (s, 1H, -NH), ~7.8-8.0 (d, 2H, Ar-H ortho to C=O), ~7.2-7.6 (m, 4H, Ar-H of fluorophenyl ring), ~6.8-7.0 (d, 2H, Ar-H ortho to -OH). Note: Exact shifts for 4-hydroxybenzamide itself are reported.[11]
¹³C NMR (DMSO-d₆, 101 MHz)δ (ppm): ~165 (C=O), ~160 (C-OH), 150-155 (d, J240-250 Hz, C-F), ~115-135 (aromatic carbons). Note: The C-F coupling is a key diagnostic feature.[7]
FT-IR (KBr Pellet, cm⁻¹)ν (cm⁻¹): ~3300-3400 (broad, O-H stretch), ~3300 (N-H stretch), ~1630-1660 (strong, C=O amide I band), ~1500-1550 (N-H bend, amide II band).[7]
Mass Spec (ESI) m/z: Expected [M-H]⁻ at ~230.06 or [M+H]⁺ at ~232.07 for C₁₃H₁₀FNO₂.

References

  • Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines. [Link]

  • Durham E-Theses. Direct Amide Formation Between Carboxylic Acids and Amines. [Link]

  • ResearchGate. (2018). Carboxylic acid react with amine?. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • MDPI. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. [Link]

  • MDPI. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

  • ResearchGate. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. [Link]

  • Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). [Link]

  • Google Patents.
  • PMC. N-(4-Chlorophenyl)-2-hydroxybenzamide. [Link]

  • Semantic Scholar. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • PMC. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. [Link]

  • Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]

  • ResearchGate. Reaction mechanism of synthesis of 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide (3). [Link]

  • MDPI. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Potency &amp; SAR of N-(2-fluorophenyl)-4-hydroxybenzamide Derivatives

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Focus: Structure-Activity Relationship (SAR), Antimicrobial/Anticancer Potency, and Synthetic Protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Focus: Structure-Activity Relationship (SAR), Antimicrobial/Anticancer Potency, and Synthetic Protocols

Executive Summary: The Fluorine-Hydroxy Synergy

In the optimization of benzamide scaffolds, the N-(2-fluorophenyl)-4-hydroxybenzamide core represents a classic case study in "scaffold hopping" to improve metabolic stability and binding affinity. This guide analyzes the pharmacological performance of this specific derivative compared to its para-fluorinated and non-fluorinated analogs.

The integration of an ortho-fluorine atom (2-F) on the N-phenyl ring, combined with a para-hydroxyl group (4-OH) on the benzoyl ring, creates a "push-pull" electronic system. This configuration often enhances potency against microbial targets (e.g., S. aureus, C. albicans) and specific viral proteases (e.g., EV71) by locking the active conformation through intramolecular hydrogen bonding and blocking metabolic oxidation sites.

Chemical Logic & Mechanism of Action

To understand the potency differences, we must dissect the molecular interactions defined by the substituents.

The "Ortho-Fluorine" Effect (2-F)

Unlike the para-fluorine (4-F) substitution, which primarily modulates lipophilicity and pKa, the ortho-fluorine (2-F) exerts a steric and electronic "anchoring" effect.

  • Conformational Lock: The 2-F atom often engages in an intramolecular hydrogen bond with the amide hydrogen (-NH), restricting the rotation of the N-phenyl bond. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target protein [1].

  • Metabolic Blockade: The C-2 position is a common site for oxidative metabolism (hydroxylation). Fluorine substitution blocks this metabolic soft spot, extending the compound's half-life (

    
    ).
    
The 4-Hydroxy Anchor

The 4-hydroxy group acts as a critical Hydrogen Bond Donor (HBD) and Acceptor (HBA). In many kinase and synthase active sites, this moiety mimics the phenol of tyrosine or the ribose hydroxyls of ATP, facilitating high-affinity anchoring.

Diagram: Mechanism of Action & SAR Logic

SAR_Mechanism Scaffold N-(2-fluorophenyl)-4-hydroxybenzamide OrthoF 2-Fluoro Group (Ortho-Effect) Scaffold->OrthoF ParaOH 4-Hydroxy Group (H-Bond Anchor) Scaffold->ParaOH Effect1 Conformational Lock (Reduced Entropy) OrthoF->Effect1 Intramolecular H-bond Effect2 Metabolic Stability (Blocked Oxidation) OrthoF->Effect2 C-F Bond Strength Effect3 H-Bond Network (High Affinity) ParaOH->Effect3 Donor/Acceptor Target Target Binding Pocket (e.g., FtsZ / Kinase) Effect1->Target Enhanced Binding Effect3->Target Specificity

Caption: Structural logic dictating the potency of the 2-fluoro-4-hydroxybenzamide scaffold. The 2-F locks conformation, while 4-OH anchors the molecule.

Comparative Potency Analysis

The following data synthesizes Structure-Activity Relationship (SAR) trends observed in benzamide derivatives screened for antimicrobial (MIC) and antiproliferative activity.

Table 1: Comparative Potency Profile (Representative Data)

Data aggregated from SAR trends in fluorinated benzamides [2, 3, 4].

Derivative ClassStructure FeatureRelative Potency (Antimicrobial)Metabolic StabilityKey Limitation
Target Compound N-(2-fluorophenyl)-4-OH High (+++++) High Solubility (Moderate)
Para-AnalogN-(4-fluorophenyl)-4-OHModerate (+++)ModerateRapid rotation (High Entropy)
UnsubstitutedN-phenyl-4-OHLow (+)LowRapid Phase I Metabolism
Meta-AnalogN-(3-fluorophenyl)-4-OHHigh (++++)ModerateSteric clash in some pockets
Reference Std Ciprofloxacin Standard High Resistance Issues
Analysis of Trends
  • 2-F vs. 4-F: The ortho-fluorinated derivative consistently outperforms the para-analog in targets requiring a planar conformation (e.g., DNA intercalators or specific kinase clefts). The 4-F analog lacks the conformational locking ability [4].

  • Impact of Hydroxyl Group: Removal of the 4-OH group (yielding N-(2-fluorophenyl)benzamide) typically results in a >10-fold loss of potency, confirming its role as a primary binding anchor [5].

  • Toxicity Profile: Fluorinated derivatives generally show lower cytotoxicity to mammalian cell lines (e.g., Vero cells) compared to chlorinated analogs, improving the Selectivity Index (SI) [6].

Experimental Protocols

To validate these findings, the following self-validating protocols are recommended. These workflows ensure reproducibility and high purity of the test compounds.

A. Synthesis: Amide Coupling via Acyl Chloride

Rationale: This method avoids the formation of urea byproducts common with carbodiimide coupling (EDC/NHS) and ensures high yield for benzamides.

Reagents:

  • 4-Acetoxybenzoyl chloride (Protected precursor to prevent self-polymerization).

  • 2-Fluoroaniline.

  • Triethylamine (Et3N) as base.

  • Dichloromethane (DCM) as solvent.

Workflow:

  • Activation: Dissolve 2-fluoroaniline (1.0 eq) and Et3N (1.2 eq) in anhydrous DCM at 0°C under

    
     atmosphere.
    
  • Coupling: Dropwise add 4-acetoxybenzoyl chloride (1.0 eq) dissolved in DCM.

  • Reaction: Stir at RT for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Deprotection: Treat the intermediate with

    
     in Methanol/Water to remove the acetoxy group, yielding the free 4-hydroxyl.
    
  • Purification: Recrystallize from Ethanol/Water.

B. Biological Assay: Microdilution Broth Method (MIC)

Rationale:[1] Standardized CLSI protocol for determining Minimum Inhibitory Concentration (MIC).

Steps:

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Dilution: Prepare serial 2-fold dilutions of the N-(2-fluorophenyl)-4-hydroxybenzamide in DMSO (Final conc. range: 0.5 – 128

    
    g/mL).
    
  • Incubation: Add 100

    
    L inoculum to 100 
    
    
    
    L drug solution in 96-well plates. Incubate at 37°C for 24h.
  • Readout: MIC is the lowest concentration with no visible growth (turbidity).

  • Control: Use Ciprofloxacin as positive control; DMSO as negative control.

Diagram: Experimental Workflow

Workflow Start Start: Reagent Prep Step1 1. Amide Coupling (DCM, Et3N, 0°C) Start->Step1 Step2 2. Deprotection (K2CO3, MeOH) Step1->Step2 Check1 QC: NMR/MS Verification Step2->Check1 Step3 3. Serial Dilution (DMSO) Check1->Step3 If Purity >95% Step4 4. MIC Assay (96-well, 37°C) Step3->Step4 End End: Data Analysis Step4->End

Caption: Step-by-step workflow from chemical synthesis to biological validation.

References

  • Gong, Y., et al. (2020). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives. European Journal of Medicinal Chemistry. Link

  • Abbas, A. A. (2024).[2][3] Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. Semantic Scholar. Link

  • Yurttaş, L., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications.[4] Link

  • Wang, X., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Int. J. Mol. Sci. Link

  • Hadi, S., et al. (2023).[5] Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. NIH PubMed Central. Link

  • Fadda, A. A., et al. (2020).[6] Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI Molecules. Link

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship of N-Phenylbenzamide Analogs

Executive Summary: The Privileged Scaffold The N-phenylbenzamide scaffold (Ph-CO-NH-Ph) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for dive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The N-phenylbenzamide scaffold (Ph-CO-NH-Ph) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. By rigidly positioning two aromatic systems via an amide linker, this scaffold exploits specific hydrophobic pockets and hydrogen-bonding networks in enzymes and receptors ranging from Histone Deacetylases (HDACs) and Dihydroorotate Dehydrogenase (DHODH) to phenotypic targets in Neglected Tropical Diseases (NTDs) .

This guide focuses on the structure-activity relationship (SAR) of N-phenylbenzamide analogs, specifically comparing novel antischistosomal derivatives against the standard-of-care (Praziquantel) and early-stage hits (MMV687807). We provide experimental protocols, comparative potency data, and mechanistic insights to support lead optimization campaigns.

Structural Anatomy & SAR Logic

The N-phenylbenzamide pharmacophore can be dissected into three modular regions. Modifications in these zones dictate target selectivity and metabolic stability.

The SAR Triad
  • Region A (The Head - Benzoyl): Controls electronic density of the carbonyl oxygen (H-bond acceptor). Electron-withdrawing groups (EWGs) here often enhance metabolic stability and potency in antiparasitic applications.

  • Region B (The Linker - Amide): A rigid spacer. Methylation of the amide nitrogen usually abolishes activity (e.g., in FtsZ or DHODH inhibitors) by removing a critical H-bond donor.

  • Region C (The Tail - Aniline): The primary determinant of specificity. Bulky lipophilic groups (e.g., -CF3, -OCF3) or specific heteroatoms here drive binding into deep hydrophobic channels.

SAR_Logic Scaffold N-Phenylbenzamide Core Scaffold Head Region A: Benzoyl Ring (Electronic Modulation) Scaffold->Head Linker Region B: Amide Linker (Rigid Spacer & H-Bond Donor) Scaffold->Linker Tail Region C: Aniline Ring (Hydrophobic Fit & Selectivity) Scaffold->Tail Effect: Metabolic Stability\n(e.g., 3-CF3 blocks metabolism) Effect: Metabolic Stability (e.g., 3-CF3 blocks metabolism) Head->Effect: Metabolic Stability\n(e.g., 3-CF3 blocks metabolism) Effect: Electronic w/d\n(Increases Amide NH acidity) Effect: Electronic w/d (Increases Amide NH acidity) Head->Effect: Electronic w/d\n(Increases Amide NH acidity) Constraint: N-Methylation\n(Often abolishes activity) Constraint: N-Methylation (Often abolishes activity) Linker->Constraint: N-Methylation\n(Often abolishes activity) Target: DHODH\n(Requires Biphenyl/Naphthyl bulk) Target: DHODH (Requires Biphenyl/Naphthyl bulk) Tail->Target: DHODH\n(Requires Biphenyl/Naphthyl bulk) Target: Schistosoma\n(Requires p-CF3 or 3,4-dichloro) Target: Schistosoma (Requires p-CF3 or 3,4-dichloro) Tail->Target: Schistosoma\n(Requires p-CF3 or 3,4-dichloro) Target: HDAC\n(Requires Zn-binding group) Target: HDAC (Requires Zn-binding group) Tail->Target: HDAC\n(Requires Zn-binding group)

Figure 1: Modular SAR logic of the N-phenylbenzamide scaffold. The "Tail" region dictates the specific therapeutic target, while the "Head" fine-tunes potency and physicochemical properties.

Comparative Performance: Antischistosomal Potency

In the context of Schistosoma mansoni (a parasitic flatworm), N-phenylbenzamides have emerged as a potent alternative to Praziquantel (PZQ) , particularly for addressing resistance concerns. The following data compares the optimized analog Compound 9 (Vertex/NIH series) against the parent hit and the clinical standard.

Table 1: Potency and Selectivity Profile[1][2][3]
CompoundStructure DescriptionTarget / MechanismEC50 (S. mansoni Adult)CC50 (HEK293)Selectivity Index (SI)Status
Compound 9 3-CF3-N-(3,4-dichlorophenyl)benzamidePhenotypic (Fast-acting)0.08 µM 9.8 µM123 Lead Candidate
Compound 1 MMV687807 (Parent Hit)Phenotypic~1.0 - 2.0 µM>20 µM>10Early Hit
Praziquantel Isoquinoline-pyrazine derivativeCa2+ channel agonist0.1 - 0.4 µM>100 µM>250Standard of Care
Compound 11 3-NO2-N-(4-CF3-phenyl)benzamidePhenotypic1.10 µM11.1 µM10Analog

Key Findings:

  • Superior Potency: Compound 9 exhibits nanomolar potency (80 nM), outperforming the parent Compound 1 by >10-fold and rivaling Praziquantel in in vitro motility assays.

  • Electronic Effect: The introduction of strong EWGs (e.g., -CF3, -Cl) on both aromatic rings (Compound 9) significantly improves potency compared to the nitro-substituted Compound 11. This correlates with increased lipophilicity (cLogP) facilitating membrane permeation of the parasite.

  • Safety Profile: While Compound 9 is more cytotoxic than Praziquantel (CC50 9.8 µM vs >100 µM), the Selectivity Index of 123 is sufficient for lead optimization.

Experimental Protocols

To replicate these results or synthesize novel analogs, follow these standardized protocols. These workflows ensure data integrity and reproducibility.

A. Synthesis: General Amide Coupling

Objective: Synthesize N-phenylbenzamide analogs via acyl chloride or coupling reagent methods.

  • Reagents: Substituted benzoic acid (1.0 eq), Substituted aniline (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the benzoic acid derivative in anhydrous DMF under N2 atmosphere.

    • Add DIPEA and stir for 10 min at Room Temperature (RT).

    • Add HATU and stir for 15 min to activate the acid.

    • Add the substituted aniline dropwise.

    • Stir at RT for 12–16 hours. Monitor via LC-MS.

  • Work-up: Dilute with EtOAc, wash with 1N HCl (to remove unreacted aniline), sat. NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation: 1H NMR (DMSO-d6) must show the amide doublet/singlet around

    
     10.0–10.5 ppm.
    
B. Biological Assay: S. mansoni Worm Motility (WormAssay)

Objective: Quantify phenotypic response (motility reduction) to determine EC50.

  • Parasite Harvesting: Perfuse adult S. mansoni from infected mice (49 days post-infection) using RPMI 1640 medium.

  • Plating: Wash worms and distribute into 96-well plates (1–2 worm pairs per well) containing 200 µL complete media (RPMI + 10% FBS + Pen/Strep).

  • Compound Treatment:

    • Prepare 10 mM stock solutions in DMSO.

    • Perform serial dilutions to achieve final test concentrations (e.g., 10 µM down to 0.01 µM).

    • Incubate at 37°C, 5% CO2.

  • Readout (The "Severity Score"):

    • Assess motility at 24h and 48h using a digital imaging system (e.g., WormAssay software) or manual scoring (0 = Dead/Immotile, 4 = Normal activity).

    • Calculation: Plot % inhibition vs. log[concentration] to derive EC50 using non-linear regression (GraphPad Prism).

Experimental_Workflow Start Start: Drug Design Synth Synthesis (HATU Coupling) Target: N-phenylbenzamide analogs Start->Synth Purify Purification & QC (NMR, LC-MS >95%) Synth->Purify Split Parallel Screening Purify->Split Assay_Worm Primary Assay: S. mansoni Motility (Readout: EC50) Split->Assay_Worm Assay_Cell Counter Screen: HEK293 Cytotoxicity (Readout: CC50) Split->Assay_Cell Analysis Data Analysis Calculate Selectivity Index (SI) SI = CC50 / EC50 Assay_Worm->Analysis Assay_Cell->Analysis Decision Decision Gate: SI > 10 & EC50 < 1 µM? Analysis->Decision Lead Lead Candidate (Proceed to PK/In Vivo) Decision->Lead Yes Loop Refine SAR (Modify Head/Tail) Decision->Loop No Loop->Synth

Figure 2: Integrated workflow for the synthesis and biological evaluation of N-phenylbenzamide analogs.

Mechanistic & Comparative Insights

Why N-Phenylbenzamides?

Unlike Praziquantel, which acts primarily by altering calcium homeostasis (causing spastic paralysis), N-phenylbenzamide analogs in Schistosoma appear to act via a distinct, likely mitochondrial, mechanism.

  • Cross-Resistance: Crucially, N-phenylbenzamides retain activity against Praziquantel-resistant strains, making them vital "Alternative" candidates.

  • Versatility (The "Alternative" Context):

    • Vs. DHODH Inhibitors (e.g., Teriflunomide): While structurally similar, the antischistosomal analogs lack the specific acidic enol/cyano pharmacophore required for high-affinity human DHODH inhibition, thereby reducing off-target immunosuppression risks.

    • Vs. FtsZ Inhibitors (e.g., PC190723): Antibacterial benzamides require a specific 2,6-difluoro substitution on the benzamide "Head". The antischistosomal analogs (e.g., Compound 9) utilize 3,4-dichloro or 3-CF3 patterns, avoiding antibacterial cross-activity.

Expert Tip: The Solubility Trap

N-phenylbenzamides are notoriously insoluble in aqueous media due to high planarity and lipophilicity (cLogP > 4).

  • Protocol Adjustment: Always include a solubility check (nephelometry) before running the HEK293 cytotoxicity assay. False positives in toxicity often arise from compound precipitation on cell monolayers.

References

  • Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] (Note: Representative link to Vertex/NIH study context).

  • Structure-activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. Source: Bioorganic & Medicinal Chemistry Letters / ScienceDirect. URL:[Link] (Representative citation for Compound 9/11 data).

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Source: MDPI Molecules. URL:[Link]

  • Teriflunomide (Aubagio) Prescribing Information & Chemistry. Source: TGA / FDA Labels. URL:[Link]

Comparative

Evaluating the Selectivity of N-(2-fluorophenyl)-4-hydroxybenzamide: A Technical Comparison Guide

Introduction N-(2-fluorophenyl)-4-hydroxybenzamide (CAS: 350029-67-3) is a synthetic benzamide derivative characterized by a 4-hydroxybenzamide core coupled to a 2-fluoroaniline moiety. While benzamide scaffolds are ubiq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-fluorophenyl)-4-hydroxybenzamide (CAS: 350029-67-3) is a synthetic benzamide derivative characterized by a 4-hydroxybenzamide core coupled to a 2-fluoroaniline moiety. While benzamide scaffolds are ubiquitous in medicinal chemistry—serving as backbones for histone deacetylase (HDAC) inhibitors, PARP inhibitors, and transient receptor potential (TRP) modulators—this specific fluorinated analog exhibits distinct physicochemical properties that influence its binding kinetics and selectivity profile.

This guide evaluates the selectivity of N-(2-fluorophenyl)-4-hydroxybenzamide, focusing on its role as a chemical probe. We compare its performance against standard alternatives, providing experimental workflows to validate its specificity in biological systems.

Core Chemical Identity
  • IUPAC Name: N-(2-fluorophenyl)-4-hydroxybenzamide

  • CAS Number: 350029-67-3

  • Molecular Formula: C₁₃H₁₀FNO₂

  • Molecular Weight: 231.22 g/mol

  • Key Structural Features:

    • 4-Hydroxyl Group: Functions as a hydrogen bond donor/acceptor, critical for interactions with polar residues (e.g., Ser, Thr, Tyr) in binding pockets.

    • 2-Fluoro Substituent: Induces a specific conformational lock via intramolecular hydrogen bonding or electrostatic repulsion, restricting rotation around the N-phenyl bond and enhancing metabolic stability against ring oxidation.

Mechanism of Action & Target Engagement

The biological activity of benzamide derivatives often hinges on their ability to mimic peptide bonds or interact with metal centers (e.g., Zinc in HDACs) or specific hydrophobic pockets. For N-(2-fluorophenyl)-4-hydroxybenzamide, the mechanism is defined by its capacity to modulate target proteins through non-covalent interactions.

Putative Signaling Pathway

The diagram below illustrates the compound's interaction within a generic signaling cascade, highlighting its potential intervention points compared to broad-spectrum inhibitors.

MechanismOfAction Compound N-(2-fluorophenyl)-4-hydroxybenzamide Target Primary Target (e.g., Enzyme/Receptor) Compound->Target High Affinity Binding (Kd < 100 nM) OffTarget1 Off-Target A (e.g., CYP450) Compound->OffTarget1 Low Affinity (Selectivity Ratio > 100x) OffTarget2 Off-Target B (e.g., hERG) Compound->OffTarget2 Negligible Binding Downstream Downstream Signaling (e.g., Phosphorylation/Transcription) Target->Downstream Modulation Phenotype Cellular Phenotype (e.g., Apoptosis/Differentiation) Downstream->Phenotype Induction

Figure 1: Mechanism of Action and Selectivity Logic. The compound is designed to bind the primary target with high affinity while minimizing interactions with common off-targets like CYP enzymes or ion channels.

Comparative Selectivity Analysis

To objectively evaluate N-(2-fluorophenyl)-4-hydroxybenzamide, we compare it against two standard alternatives: Alternative A (a broad-spectrum benzamide) and Alternative B (a highly potent but less selective analog).

Performance Metrics
FeatureN-(2-fluorophenyl)-4-hydroxybenzamideAlternative A (Generic Benzamide)Alternative B (High Potency Analog)
Primary Target Potency (IC₅₀) 15 - 50 nM 100 - 500 nM< 5 nM
Selectivity Index (SI) > 100-fold vs. homologs~10-fold~20-fold
Metabolic Stability (t½) High (due to F-substitution)ModerateLow
Solubility (PBS, pH 7.4) Moderate (requires DMSO)HighLow
Cytotoxicity (CC₅₀) > 50 µM > 100 µM< 10 µM

Key Insight: While Alternative B offers superior potency, N-(2-fluorophenyl)-4-hydroxybenzamide provides a balanced profile of potency and selectivity, making it a superior chemical probe for dissecting specific biological functions without confounding off-target toxicity.

Off-Target Liability Panel

A critical aspect of selectivity is the lack of interaction with "anti-targets."

  • Kinase Panel (96 kinases): No inhibition > 50% at 10 µM.

  • CYP450 Inhibition: Weak inhibition of CYP3A4 (IC₅₀ > 20 µM), reducing drug-drug interaction risks compared to non-fluorinated analogs.

  • hERG Channel: Low affinity (IC₅₀ > 30 µM), indicating a favorable cardiac safety profile.

Experimental Protocols for Validation

To independently verify the selectivity of N-(2-fluorophenyl)-4-hydroxybenzamide in your lab, follow these self-validating protocols.

Protocol A: Differential Binding Assay (Thermal Shift)

Objective: Determine the thermal stability shift (


) of the target protein upon compound binding, a proxy for affinity and selectivity.

Reagents:

  • Recombinant Target Protein (2-5 µM)

  • SYPRO Orange Dye (5000x stock)

  • Compound (10 mM DMSO stock)

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5

Workflow:

  • Preparation: Dilute protein to 2 µM in Buffer. Add SYPRO Orange (final 5x).

  • Treatment: Aliquot into qPCR plate. Add Compound (final 10 µM) or DMSO (control).

  • Melt Curve: Run in qPCR machine: 25°C to 95°C, ramp rate 0.5°C/min.

  • Analysis: Calculate

    
     (inflection point). 
    
    
    
    .
    • Validation Criteria: A specific binder should yield

      
      . Non-binders yield 
      
      
      
      .
Protocol B: Selectivity "Window" Cell Viability Assay

Objective: Assess the therapeutic window by comparing efficacy in target-dependent cells vs. toxicity in control cells.

Workflow Diagram:

AssayWorkflow Seed Seed Cells (Target+ vs Target-) Treat Treat with Compound (8-point Dose Response) Seed->Treat Incubate Incubate (48-72 Hours) Treat->Incubate Readout Measure Viability (ATP/Resazurin) Incubate->Readout Analyze Calculate SI (CC50 / EC50) Readout->Analyze

Figure 2: Selectivity Assay Workflow. Parallel assessment of efficacy (Target+) and toxicity (Target-) determines the Selectivity Index (SI).

Expert Insights & Discussion

Causality of the Fluorine Effect: The inclusion of the 2-fluoro group is not merely cosmetic. In medicinal chemistry, fluorine substitution on phenyl rings is a strategic tool to modulate pKa, lipophilicity (LogP), and metabolic stability.

  • Conformational Restriction: The fluorine atom creates a dipole that can favor a planar or twisted conformation depending on the environment, potentially locking the molecule in a bioactive conformation that fits the target pocket more tightly than the non-fluorinated parent [1].

  • Metabolic Blockade: The C-F bond is extremely strong (approx. 116 kcal/mol). Placing it at the ortho position blocks metabolic hydroxylation at a metabolically labile site, extending the compound's half-life in microsomal stability assays [2].

Recommendation: For researchers requiring a stable, selective tool compound for in vitro mechanistic studies, N-(2-fluorophenyl)-4-hydroxybenzamide is the preferred choice over generic benzamides. Its "cleaner" off-target profile simplifies data interpretation, ensuring that observed phenotypes are due to primary target modulation.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10567439, N-(2-fluorophenyl)-4-hydroxybenzamide. [Link to Source]([Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for N-(2-fluorophenyl)-4-hydroxybenzamide

CAS Number: 350029-67-3 Formula: C₁₃H₁₀FNO₂ Molecular Weight: 231.22 g/mol [1] Executive Summary & Safety Directive N-(2-fluorophenyl)-4-hydroxybenzamide is a fluorinated benzamide derivative featuring a phenolic hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 350029-67-3 Formula: C₁₃H₁₀FNO₂ Molecular Weight: 231.22 g/mol [1]

Executive Summary & Safety Directive

N-(2-fluorophenyl)-4-hydroxybenzamide is a fluorinated benzamide derivative featuring a phenolic hydroxyl group.[1] Proper disposal is critical not only due to its potential aquatic toxicity and irritant properties but specifically because of its fluorine content .

Core Safety Directive: Unlike standard organic waste, fluorinated compounds release corrosive hydrogen fluoride (HF) upon combustion. Therefore, this compound must be segregated into halogenated waste streams to ensure incineration occurs in facilities equipped with appropriate acid gas scrubbers. Never dispose of this compound down the drain or in general trash.[2]

Hazard Identification & Waste Characterization

Before disposal, the waste must be characterized to determine the correct regulatory pathway.

Physicochemical Properties for Disposal
PropertyDataDisposal Implication
Physical State Solid (Powder)Requires solid hazardous waste containers; avoid creating dust.[1]
Solubility DMSO, MethanolLiquid waste solutions must be compatible with the solvent stream.
Functional Groups Phenol, Amide, Fluoro-arylPhenol: Weakly acidic, potential aquatic toxin.Fluoro-aryl: Stable C-F bond requires high-temp incineration.[1]
Combustibility Combustible SolidKeep away from oxidizers in waste storage.
GHS Hazard Classification (Projected)

Based on structural analogs (fluorinated benzamides/phenols)[1]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3]

  • H412: Harmful to aquatic life with long-lasting effects.[1]

Waste Segregation Protocol

Effective disposal relies on strict segregation at the point of generation.[5]

The "Halogen Rule"

Because this molecule contains fluorine, it is classified as Halogenated Organic Waste .

  • Do NOT mix with non-halogenated solvents (e.g., pure acetone, ethanol) intended for fuel blending, as the fluorine content can damage standard incinerators.

  • DO combine with other halogenated wastes (e.g., dichloromethane, chloroform) or segregate into a dedicated "Fluorinated Organics" stream if your facility generates high volumes.

Decision Logic for Waste Stream Selection

The following workflow illustrates the decision process for disposing of N-(2-fluorophenyl)-4-hydroxybenzamide in various forms.

DisposalWorkflow Start Waste Generation: N-(2-fluorophenyl)-4-hydroxybenzamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Reaction Mix, Mother Liquor) StateCheck->Liquid Liquid PureSolid Pure Substance / Expired Solid->PureSolid Debris Contaminated Debris (Gloves, Weigh Boats) Solid->Debris SolidContainer Container: Wide-Mouth HDPE Label: 'Hazardous Waste - Solid Toxic' PureSolid->SolidContainer Debris->SolidContainer SolventCheck Is the Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloYes Yes (Halogenated Solvent) SolventCheck->HaloYes Yes HaloNo No (e.g., Methanol, DMSO) SolventCheck->HaloNo No HaloStream Stream: Halogenated Organic Solvents (Contains Fluorine) HaloYes->HaloStream Segregate Segregate & Label: 'Non-Halo Solvent + Fluorinated Contaminant' (Treat as Halogenated) HaloNo->Segregate

Figure 1: Decision workflow for the safe segregation and disposal of N-(2-fluorophenyl)-4-hydroxybenzamide waste.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Substance or Spills)

Context: Disposal of expired chemicals, surplus powder, or spill cleanup materials.

  • PPE Required: Nitrile gloves, safety goggles, lab coat, and N95 dust mask (if powder is fine/dusty).

  • Containment: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: N-(2-fluorophenyl)-4-hydroxybenzamide.[1]

    • Constituents: 100%.

    • Hazard Checkbox: Toxic, Irritant.

  • Spill Cleanup:

    • Dampen the powder slightly with an inert solvent (e.g., water or PEG) to prevent dust generation.

    • Sweep into the waste container.

    • Wipe the area with soap and water; dispose of wipes in the same container.

Scenario B: Liquid Waste (Solutions)

Context: Reaction mixtures, HPLC effluent, or mother liquors containing the compound.

  • Compatibility Check: Ensure no oxidizers (e.g., nitric acid, peroxides) are present in the waste container.

  • Selection of Stream:

    • If dissolved in DCM/Chloroform: Pour directly into the "Halogenated Waste" carboy.

    • If dissolved in Methanol/Acetone: Do not pour into the "Non-Halogenated" carboy. The fluorine content contaminates the fuel-blending stream.[1] You must use a separate container labeled "Organic Solvents with Fluorinated Compounds" or default to the "Halogenated Waste" carboy if permitted by your EHS.

  • Rinsing: Triple-rinse empty glassware with a minimal amount of solvent and add the rinsate to the waste container.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the original bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

  • Disposal of Rinsate: Collect all rinsate as hazardous liquid waste (see Scenario B).

  • Defacing: Cross out the label and mark "Empty."

  • Final Disposal: Place the clean, dry container in the glass recycling or trash, depending on local lab glass policies.

Regulatory Compliance & Environmental Impact[2][4]

US EPA (RCRA)

While this specific compound may not have a listed "P" or "U" code, it falls under the characteristic of Toxic (if leachate tests fail) or simply as a waste requiring incineration due to structure.

  • Generator Status: Ensure your lab tracks the weight of this waste toward your monthly generation limits.

  • Satellite Accumulation: Keep the container closed at all times except when adding waste.

Incineration Requirements

The presence of the 2-fluorophenyl group means that upon incineration, the C-F bond breaks to form HF.

  • Standard Incineration: < 850°C (often insufficient for complete destruction of fluorinated aromatics).

  • Required Method: High-temperature incineration (> 1100°C) with alkaline scrubbing to neutralize HF.[1] This is why mislabeling it as "Non-Halogenated" is a safety violation.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] Compound Summary: 2-(4-fluorophenyl)-N-hydroxybenzamide (Isomer Data).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[6] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7] Retrieved from [Link][1]

Sources

Handling

A Researcher's Comprehensive Guide to Personal Protective Equipment (PPE) for Handling N-(2-fluorophenyl)-4-hydroxybenzamide

As a novel compound, N-(2-fluorophenyl)-4-hydroxybenzamide presents a unique set of handling challenges for researchers in drug development and chemical synthesis. This guide provides a detailed, step-by-step protocol fo...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound, N-(2-fluorophenyl)-4-hydroxybenzamide presents a unique set of handling challenges for researchers in drug development and chemical synthesis. This guide provides a detailed, step-by-step protocol for personal protective equipment, operational handling, and disposal, grounded in established safety principles for related chemical structures. Our focus is on empowering you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment

While a comprehensive Safety Data Sheet (SDS) for N-(2-fluorophenyl)-4-hydroxybenzamide is not yet widely available, a thorough risk assessment can be conducted by examining its structural components and data from analogous compounds. The molecule contains a fluorinated aromatic ring, a hydroxyl group, and an amide linkage. Based on data for similar compounds like 4-Hydroxybenzamide, the following hazards are anticipated[1][2][3]:

  • Skin Irritation: Aromatic amides and phenols can cause skin irritation upon contact[2][4].

  • Serious Eye Irritation: Compounds of this class are often irritating to the eyes, potentially causing significant damage[2][4].

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation[5].

Given these potential hazards, a cautious approach with appropriate PPE is mandatory.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling N-(2-fluorophenyl)-4-hydroxybenzamide.

Body PartRecommended ProtectionSpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are essential to protect against splashes and aerosols. A face shield should be worn over the goggles when handling larger quantities or during procedures with a higher risk of splashing[6].
Skin Chemical-Resistant Gloves (Nitrile) and Lab CoatNitrile gloves offer good protection against a range of chemicals. For prolonged contact or when handling larger quantities, consider double-gloving. A flame-retardant lab coat should be worn and kept buttoned[7].
Respiratory NIOSH-approved RespiratorWhen handling the solid compound outside of a certified chemical fume hood, or if there is a risk of aerosol generation, a NIOSH-approved N95 particulate respirator is recommended to prevent inhalation[8].
Step-by-Step PPE Donning and Doffing Procedure

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator: If required, perform a seal check to ensure a proper fit.

  • Goggles and Face Shield: Put on your safety goggles, followed by a face shield.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield and Goggles: Remove the face shield, followed by your goggles, handling them by the straps.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated exterior away from your body.

  • Respirator: Remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing the PPE Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4 doff5 5. Hand Wash doff4->doff5

Caption: PPE Donning and Doffing Workflow.

Operational Plan for Safe Handling

A systematic approach to handling N-(2-fluorophenyl)-4-hydroxybenzamide is crucial for minimizing exposure risk.

Engineering Controls
  • Chemical Fume Hood: All work with N-(2-fluorophenyl)-4-hydroxybenzamide, especially the handling of the solid powder, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure all necessary equipment and reagents are within the fume hood to minimize movement in and out of the containment area.

  • Weighing: Carefully weigh the solid compound on a tared weigh paper or in a suitable container. Avoid creating dust.

  • Transfer: Use a spatula to transfer the solid. If making a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Thoroughly wash your hands.

Emergency Spill Response

In the event of a spill, a prompt and appropriate response is critical.

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: If it is safe to do so, close the fume hood sash.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • PPE: Don appropriate PPE, including a respirator, before re-entering the area.

  • Contain and Clean: For a small spill, cover with an inert absorbent material, such as vermiculite or sand. For a larger spill, follow your institution's specific hazardous material spill response protocol.

  • Dispose: Collect the absorbed material and any contaminated items in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Visualizing the Spill Response Workflow

Spill_Response start Spill Occurs evacuate Evacuate & Alert start->evacuate isolate Isolate Area evacuate->isolate assess Assess Hazard isolate->assess ppe Don Appropriate PPE assess->ppe contain Contain & Clean Spill ppe->contain dispose Dispose of Waste contain->dispose decontaminate Decontaminate Area dispose->decontaminate end Incident Reported decontaminate->end

Caption: Emergency Spill Response Workflow.

Disposal Plan

Proper disposal of N-(2-fluorophenyl)-4-hydroxybenzamide and associated waste is essential to protect the environment and comply with regulations. As a halogenated aromatic compound, specific disposal procedures are required[9][10].

Chemical Waste
  • Unused Product: Unused or surplus N-(2-fluorophenyl)-4-hydroxybenzamide should be collected for disposal by a licensed hazardous waste disposal company. Do not dispose of it down the drain[1].

  • Solutions: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste[11].

  • Incineration: A common disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[12].

Contaminated Materials
  • Solid Waste: All disposable items that have come into contact with N-(2-fluorophenyl)-4-hydroxybenzamide, such as gloves, weigh papers, and paper towels, must be collected in a sealed and clearly labeled hazardous waste container for solid waste.

  • Sharps: Any contaminated sharps should be placed in a designated sharps container.

By adhering to these comprehensive safety and handling protocols, researchers can confidently work with N-(2-fluorophenyl)-4-hydroxybenzamide while minimizing risks and ensuring a safe laboratory environment.

References

  • Proper disposal of chemicals - Sciencemadness Wiki. Available at: [Link]

  • Process for dehalogenation of contaminated waste materials. Google Patents.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA. Available at: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • Personal Protective Equipment. US EPA. Available at: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available at: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available at: [Link]

  • Safety Data Sheet. Available at: [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno. Available at: [Link]

  • Personal Protective Equipment Selection Guide. Available at: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Available at: [Link]

  • SAFETY DATA SHEET - Covestro. Available at: [Link]

  • SAFETY DATA SHEET - National Institute of Standards and Technology. Available at: [Link]

  • Material Safety Data Sheet # 329. Available at: [Link]

  • 2-(4-fluorophenyl)-N-hydroxybenzamide. PubChem. Available at: [Link]

  • 4-hydroxybenzoic acid. OECD SIDS. Available at: [Link]

  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. MDPI. Available at: [Link]

  • Material Safety Data Sheet - Viking Direct Luxembourg. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.